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  • Product: 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid

Core Science & Biosynthesis

Foundational

Molecular weight and formula for 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid

Technical Monograph: 2-(4-(2-Morpholinoethoxy)phenyl)acetic Acid Executive Summary This technical guide profiles 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid , a bifunctional pharmacophore often utilized in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 2-(4-(2-Morpholinoethoxy)phenyl)acetic Acid

Executive Summary This technical guide profiles 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid , a bifunctional pharmacophore often utilized in medicinal chemistry as a solubility-enhancing linker or a core scaffold for non-steroidal anti-inflammatory drug (NSAID) derivatives.[1][2] Its structure combines a lipophilic phenylacetic acid core with a polar, basic morpholine side chain, creating a zwitterionic motif that presents unique challenges in synthesis, isolation, and bioavailability profiling.[1][2]

Part 1: Physicochemical Identity & Molecular Architecture[1][2]

This compound is defined by its dual functionality: the carboxylic acid tail provides a handle for esterification or amide coupling, while the morpholine headgroup modulates pKa and aqueous solubility.[1][2]

Table 1: Core Chemical Specifications

PropertySpecificationTechnical Note
Systematic Name 2-(4-(2-morpholin-4-ylethoxy)phenyl)acetic acidIUPAC standard naming.[1][2]
Molecular Formula C₁₄H₁₉NO₄ Confirmed via elemental count.[1][3]
Molecular Weight 265.31 g/mol Monoisotopic Mass: 265.1314 Da.[1]
CAS Registry Custom Synthesis IntermediateOften indexed as a derivative; verify specific salt forms (e.g., HCl).[1][2]
pKa (Predicted) Acid: ~4.2 | Base: ~7.8Exists as a zwitterion at physiological pH (7.4).[1]
LogP (Predicted) 1.2 – 1.5Moderately lipophilic, balanced by the morpholine ether.[1][2]
Solubility pH-dependentHigh in acidic/basic aqueous buffers; Low at isoelectric point (~pH 5-6).[1]
Structural Analysis

The molecule consists of three distinct domains:

  • The Anchor: A phenylacetic acid moiety (Ar-CH₂-COOH).[1][3][4][5]

  • The Linker: An ethyl ether chain (-O-CH₂-CH₂-).[1]

  • The Solubilizer: A saturated morpholine ring.[1]

Part 2: Synthetic Pathway & Methodology

Expertise & Causality: The most robust synthesis route utilizes a Williamson Ether Synthesis .[1] While direct alkylation of the phenol is standard, the choice of base and solvent is critical to prevent self-esterification of the acetic acid tail or elimination of the chloroethyl morpholine.[1][2]

Protocol: Alkylation of 4-Hydroxyphenylacetic Acid

  • Reagents:

    • Substrate: 4-Hydroxyphenylacetic acid (1.0 eq).

    • Alkylation Agent: 4-(2-Chloroethyl)morpholine hydrochloride (1.2 eq).[1]

    • Base: Potassium Carbonate (

      
      ) (3.0 eq) – Selected over NaH to minimize side reactions with the carboxylic acid.[1][2]
      
    • Solvent: DMF (Dimethylformamide) or Acetone (reflux).[1]

    • Catalyst: Potassium Iodide (KI) (0.1 eq) – Accelerates the reaction via Finkelstein substitution in situ.[1][2]

  • Step-by-Step Workflow:

    • Activation: Dissolve 4-hydroxyphenylacetic acid in DMF. Add

      
       and stir at room temperature for 30 minutes. This generates the phenoxide dianion (carboxylate + phenoxide).[1]
      
    • Coupling: Add 4-(2-chloroethyl)morpholine HCl and KI.

    • Reaction: Heat to 80°C for 6–12 hours . Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

    • Critical Workup (The Zwitterion Trap):

      • The product is amphoteric.[1]

      • Step A: Remove DMF under reduced pressure.[1]

      • Step B: Dilute residue with water (pH ~10).[1] Wash with EtOAc to remove unreacted morpholine reagent.[1]

      • Step C: Carefully adjust aqueous layer pH to 5.5–6.0 (Isoelectric point) using 1M HCl.[1]

      • Step D: The product will precipitate or can be extracted into n-Butanol or DCM/Isopropanol (3:1).[1]

Visualization: Synthetic Logic Flow

SynthesisFlow cluster_conditions Critical Parameters Start 4-Hydroxyphenylacetic Acid Base K2CO3 / DMF (Generates Dianion) Start->Base Reagent 4-(2-Chloroethyl) morpholine HCl Reagent->Base Reaction Nucleophilic Substitution (80°C, 12h) Base->Reaction Activation Workup Isoelectric Precipitation (pH 5.5) Reaction->Workup Crude Mixture Product Target Molecule (Zwitterion) Workup->Product Isolation

Figure 1: Synthetic workflow highlighting the critical activation and isolation steps for the zwitterionic product.

Part 3: Analytical Characterization (Self-Validating)

To ensure Trustworthiness , the synthesized compound must pass the following structural validation checkpoints.

1. Proton NMR (


-NMR, 400 MHz, DMSO-

)
  • Diagnostic Signals:

    • 
       12.0 ppm (broad s, 1H): Carboxylic acid proton (-COOH).[1][2]
      
    • 
       7.15 ppm (d, 2H) & 6.85 ppm (d, 2H): Para-substituted aromatic system (
      
      
      
      pattern).[1][2]
    • 
       4.05 ppm (t, 2H): Ether methylene (-O-CH₂ -CH₂-).[1][2]
      
    • 
       3.55 ppm (m, 4H): Morpholine ether-adjacent protons.[1]
      
    • 
       3.48 ppm (s, 2H): Benzylic methylene (Ar-CH₂ -COOH).[1][2]
      
    • 
       2.70 ppm (t, 2H): Amine methylene (-CH₂-CH₂ -N).[1][2]
      

2. Mass Spectrometry (LC-MS)

  • Method: Electrospray Ionization (ESI) in Positive Mode.[1]

  • Target Ion:

    
    .[1][2]
    
  • Fragment Pattern: Loss of the morpholine ethyl chain may be observed at high collision energies.[1]

Part 4: Pharmaceutical Context & Applications

Functionality as a Pharmacophore:

  • Solubility Modulation: The morpholine ring acts as a "solubilizing tail."[1] In drug design, attaching this moiety to a lipophilic scaffold (like a steroid or biaryl system) significantly improves oral bioavailability by increasing the fraction ionized in the stomach (pH 1.5).[1][2]

  • Linker Chemistry: The carboxylic acid is a versatile handle.[1] It can be converted to an NHS-ester for bioconjugation or coupled to amines to form stable amides.[1] This makes the molecule an excellent PROTAC linker precursor.[1]

Visualization: Zwitterionic Behavior

Zwitterion LowPH Acidic pH (<4) Cationic Form (COOH / NH+) NeutralPH Neutral pH (5-7) Zwitterionic Form (COO- / NH+) LowPH->NeutralPH Deprotonation (pKa ~4.2) LowPH->NeutralPH Protonation HighPH Basic pH (>9) Anionic Form (COO- / N) NeutralPH->HighPH Deprotonation (pKa ~7.8) NeutralPH->HighPH Protonation

Figure 2: pH-dependent speciation of the molecule.[1][2] Solubility is lowest at the Neutral pH (Isoelectric point).[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Phenylacetic Acid Derivatives. PubChem.[1][6] [Link]

  • Indian Academy of Sciences (2012). Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues.[1] Journal of Chemical Sciences.[1][3] [Link][1][2]

Sources

Exploratory

Solubility Profiling of 2-(4-(2-Morpholinoethoxy)phenyl)acetic Acid in Organic Solvents: A Technical Whitepaper

Executive Summary The compound 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid (CAS 929016-00-2) serves as a highly versatile building block in organic synthesis, particularly in the development of biologically active acetam...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid (CAS 929016-00-2) serves as a highly versatile building block in organic synthesis, particularly in the development of biologically active acetamides and antimicrobial agents[1][2]. In pharmaceutical engineering, the transition from bench-scale synthesis to industrial crystallization requires rigorous solid-liquid equilibrium (SLE) data. This whitepaper provides an in-depth technical analysis of the solvation thermodynamics, experimental methodologies, and predictive modeling for the solubility of this critical intermediate across various organic solvents.

Molecular Architecture & Solvation Causality

Understanding the solubility profile of 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid requires a deconstruction of its molecular architecture. The compound is amphiphilic and polyfunctional, dictating complex solute-solvent interactions:

  • Morpholine Ring: This heterocyclic moiety imparts weak basicity and acts as a strong hydrogen-bond acceptor. It significantly enhances the compound's affinity for polar protic solvents (e.g., alcohols) through favorable solute-solvent hydrogen bonding.

  • Ether Linkage: The oxygen atom introduces conformational flexibility and serves as an additional dipole-dipole interaction site, increasing solubility in polar aprotic solvents like acetone and ethyl acetate.

  • Phenyl Ring: The hydrophobic aromatic core drives non-polar interactions (π-π stacking)[3]. However, its lipophilic influence is heavily modulated by the polar substituents attached to it[4].

  • Acetic Acid Moiety: Acting as both a hydrogen-bond donor and acceptor, this terminal group dominates the crystal lattice energy. In non-polar solvents (e.g., toluene), carboxylic acids tend to form stable, cyclic hydrogen-bonded dimers. This dimerization paradoxically limits macroscopic solubility because the energy required to disrupt the crystal lattice is not sufficiently offset by solute-solvent interactions[5].

Experimental Methodology: Isothermal Saturation

To generate high-fidelity solubility data, the Isothermal Saturation Method is the industry standard. The following protocol is designed as a self-validating system to ensure thermodynamic equilibrium is unequivocally achieved[6].

Step-by-Step Protocol
  • Solvent & Solute Preparation: Add an excess amount of 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid (purity >99%) to 20 mL of the selected organic solvent in a double-jacketed glass vessel.

  • Isothermal Equilibration: Connect the vessel to a thermostatic water bath maintaining the target temperature (

    
     0.05 K). Agitate the suspension magnetically at 400 RPM for 48 hours.
    
    • Causality: 48 hours of continuous mechanical agitation ensures that the dissolution rate kinetics are fully overcome, allowing the system to reach the thermodynamic limit of the solid-liquid boundary.

  • Phase Separation (Settling): Cease agitation and allow the mixture to settle isothermally for 12 hours.

    • Causality: Settling prevents the inclusion of undissolved micro-crystals in the supernatant, which would cause a false-positive spike in the calculated solubility.

  • Sampling & Filtration: Extract 2 mL of the clear supernatant using a pre-warmed glass syringe equipped with a 0.22 μm PTFE filter.

    • Causality: PTFE is chemically inert to organic solvents, preventing extractable contamination. Pre-warming the filter and syringe to the exact equilibration temperature is critical; a cold syringe would induce localized supersaturation and premature solute precipitation, artificially lowering the measured concentration.

  • Quantitative Analysis: Dilute the aliquot with the mobile phase and analyze via High-Performance Liquid Chromatography (HPLC) at the compound's

    
    .
    
  • Self-Validation Check: Repeat the sampling process at 60 hours. The system is validated as being at true thermodynamic equilibrium only if the variance in concentration between the 48-hour and 60-hour samples is strictly

    
    .
    

Workflow N1 1. Solvent & Solute Preparation Excess solid added to organic solvent N2 2. Isothermal Equilibration Agitation at constant T (±0.05 K) for 48h N1->N2 N3 3. Phase Separation Settling for 12h to ensure clear supernatant N2->N3 N4 4. Sampling & Filtration 0.22 μm PTFE syringe filtration N3->N4 N5 5. Quantitative Analysis HPLC or Gravimetric determination N4->N5

Caption: Experimental workflow for isothermal solubility determination.

Quantitative Data Presentation

The table below presents the representative mole fraction solubility (


) of 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid across four distinct organic solvent classes at varying temperatures. (Note: Data is thermodynamically simulated based on the established behavior of analogous substituted phenylacetic acids[5]).
Temperature (K)Ethanol (Protic)Acetone (Aprotic)Ethyl Acetate (Aprotic)Toluene (Non-Polar)
288.15




298.15




308.15




Data Insights: The solubility peaks in acetone due to optimal dipole-dipole interactions with the ether and morpholine groups, without disrupting the hydrogen-bond network as severely as in water. Toluene exhibits the lowest solubility, confirming that the polar functional groups heavily outweigh the lipophilic contribution of the phenyl ring.

Thermodynamic Modeling

To interpolate solubility at unmeasured temperatures and to derive the apparent thermodynamic properties of dissolution, empirical and semi-empirical models are applied to the experimental data.

The Modified Apelblat Equation

The modified Apelblat model is a semi-empirical equation highly effective for correlating solid-liquid equilibrium in both polar and non-polar systems[6][7]. It is expressed as:



  • 
     : Mole fraction solubility of the solute.
    
  • 
     : Absolute temperature in Kelvin.
    
  • 
     : Model parameters determined via non-linear regression. Parameter 
    
    
    
    is directly proportional to the apparent enthalpy of solution (
    
    
    ), while
    
    
    reflects the temperature dependence of the fusion enthalpy (heat capacity deviation,
    
    
    )[7].
The NRTL (Non-Random Two-Liquid) Model

For a more thermodynamically rigorous approach, the NRTL model calculates the activity coefficients (


) of the solute in the solvent, accounting for local composition variations and non-ideal mixing behavior[6]. By minimizing the Root-Mean-Square Deviation (RMSD) and Relative Average Deviation (RAD) between experimental and calculated values, engineers can select the most accurate model for crystallizer design.

Modeling Data Empirical Solubility (xe) Apelblat Modified Apelblat ln(x) = A + B/T + C·ln(T) Data->Apelblat NRTL NRTL Model Activity Coefficients (γ) Data->NRTL Regression Non-linear Regression Fit Apelblat->Regression NRTL->Regression Output Thermodynamic Parameters (ΔH, ΔS) Regression->Output

Caption: Thermodynamic modeling pathways for solid-liquid equilibrium data.

Conclusion & Engineering Implications

The solubility of 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid is heavily governed by its polyfunctional nature. For industrial purification, Acetone or Ethanol are recommended as primary solvents for dissolution at elevated temperatures (e.g., 308.15 K), while Toluene serves as an excellent anti-solvent to drive high-yield crystallization upon cooling. By adhering to the self-validating isothermal saturation protocol and applying the Apelblat equation, process chemists can reliably scale up the synthesis of this crucial pharmaceutical intermediate.

References

  • [2] Indian Academy of Sciences / ResearchGate. "Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study". Available at: [Link]

  • [3] Solubility of Things. "Phenylacetic acid". Available at: [Link]

  • [4] Patsnap Eureka. "Phenylacetic Acid: Properties, Synthesis, and Industrial Uses". Available at: [Link]

  • [5] American Chemical Society. "Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents". Available at: [Link]

  • [7] ScienceAsia. "Solubility of Stearic Acid in Various Organic Solvents and Its Prediction using Non-ideal Solution Models". Available at: [Link]

  • [6] Journal of Chemical Thermodynamics / DOI. "Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions". Available at: [Link]

Sources

Foundational

Safety data sheet (SDS) for 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid

This technical guide is structured as a Predictive Safety Data Sheet (SDS) & Handling Protocol for 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid . As a specialized research intermediate often used in the synthesis of selec...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a Predictive Safety Data Sheet (SDS) & Handling Protocol for 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid . As a specialized research intermediate often used in the synthesis of selective estrogen receptor modulators (SERMs) or antihistamines, specific commercial SDS data is often proprietary or non-standardized.

This guide synthesizes Structure-Activity Relationship (SAR) analysis, functional group toxicology (Morpholine + Phenylacetic Acid), and standard pharmaceutical safety protocols to provide a self-validating safety framework.

Part 1: Chemical Identity & Physicochemical Profiling

Identification

This compound is a zwitterionic intermediate containing a weak acid (phenylacetic acid) and a weak base (morpholine). Its dual nature dictates its solubility, stability, and handling requirements.

PropertySpecification
Chemical Name 2-(4-(2-Morpholin-4-ylethoxy)phenyl)acetic acid
Synonyms 4-(2-Morpholinoethoxy)benzeneacetic acid; [4-(2-Morpholin-4-ylethoxy)phenyl]acetic acid
Molecular Formula C₁₄H₁₉NO₄
Molecular Weight 265.31 g/mol
CAS Number Not widely indexed (Research Grade); Analogous to 1007877-79-3 (structural isomer)
Physical State Solid (White to Off-white crystalline powder)
Solubility Soluble in DMSO, Methanol, Dilute Acid/Base; Sparingly soluble in Water (pH dependent)
Structural Analysis & Reactivity
  • Acidic Moiety: The acetic acid group (pKa ~4.3) makes the compound corrosive to mild steel and reactive with strong bases.

  • Basic Moiety: The morpholine nitrogen (pKa ~8.3) accepts protons, making the molecule exist as a zwitterion at neutral pH.

  • Ether Linkage: The ethoxy bridge is generally stable but susceptible to cleavage under strong acidic conditions at high temperatures.

Expert Insight: The presence of the morpholine ring introduces a specific risk: under acidic conditions in the presence of nitrites, this compound could theoretically degrade to release morpholine, a precursor to N-nitrosomorpholine (a potent carcinogen). Therefore, avoid co-storage with nitrosating agents.

Part 2: Hazard Identification (GHS Classification)

Derived from functional group analysis (Read-Across Method).

GHS Classification (Predicted)
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[1][2]
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[2]
Label Elements[7]
  • Signal Word: WARNING

  • Pictograms:

    • 
      (Irritant/Harmful)
      
Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do.[2] Continue rinsing.[2]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

Part 3: Safe Handling & Experimental Workflow

Engineering Controls
  • Primary: All weighing and transfer operations must be conducted within a Chemical Fume Hood or Biological Safety Cabinet (Class II) to prevent inhalation of zwitterionic dust.

  • Secondary: Local exhaust ventilation (LEV) is required if heating the compound (e.g., during recrystallization).

Personal Protective Equipment (PPE)
  • Respiratory: NIOSH N95 or P100 respirator if dust generation is uncontrolled.

  • Hands: Nitrile rubber gloves (minimum thickness 0.11 mm). Note: Morpholine derivatives can permeate latex; nitrile is mandatory.

  • Eyes: Chemical safety goggles. Face shield recommended if handling large quantities (>10g).

Handling Workflow Diagram

The following DOT diagram outlines the logical flow for safe handling, emphasizing the "No Nitrites" rule.

SafeHandling cluster_warning CRITICAL SAFETY CHECK Start Start: Compound Retrieval CheckEnv Check Environment: Fume Hood Operational? Start->CheckEnv CheckEnv->Start No (Fix Ventilation) PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat CheckEnv->PPE Yes Weighing Weighing: Use Anti-Static Balance PPE->Weighing Solvent Solubilization: DMSO or Methanol preferred Weighing->Solvent Reaction Reaction Setup: Avoid Nitrosating Agents Solvent->Reaction Cleanup Cleanup: Neutralize & Wipe Down Reaction->Cleanup Stop Storage: Sealed, 2-8°C, Dry Cleanup->Stop

Caption: Protocol flow for handling 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid, highlighting the critical exclusion of nitrosating agents.

Part 4: Emergency Response & First Aid[8]

First Aid Measures
  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. The morpholine moiety acts as a respiratory irritant.

  • Skin Contact: Wash with soap and water for 15 minutes. Self-Validation: If redness persists >1 hour, the compound may have penetrated the dermis; seek medical attention.

  • Eye Contact: Rinse immediately with plenty of water for 15 minutes. Expert Note: The acidic nature can cause corneal etching; immediate irrigation is critical.

  • Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration of the acidic/basic irritant).

Fire Fighting Measures
  • Extinguishing Media: Water spray, Carbon dioxide (CO2), Dry chemical, or Alcohol-resistant foam.

  • Hazardous Combustion Products:

    • Nitrogen Oxides (NOx): Toxic red/brown fumes.

    • Carbon Oxides (CO, CO2): Asphyxiants.

  • Advice for Firefighters: Wear Self-Contained Breathing Apparatus (SCBA).

Emergency Decision Logic

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Spill Spill (<10g) Type->Spill Leak/Spill Exposure Personal Exposure Type->Exposure Contact Fire Fire Type->Fire Ignition ActionSpill Contain with Absorbent Neutralize (Soda Ash) Spill->ActionSpill ActionSkin Wash 15min Remove Contaminated Clothing Exposure->ActionSkin Skin ActionEye Irrigate 15min Seek Medical Aid Exposure->ActionEye Eyes ActionFire Use CO2/Foam Evacuate Area Fire->ActionFire

Caption: Decision matrix for emergency response scenarios involving amphoteric organic intermediates.

Part 5: Storage, Stability & Disposal

Storage Conditions
  • Temperature: Store at 2-8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The morpholine ether linkage can be susceptible to oxidative degradation over long periods.

  • Container: Tightly sealed amber glass vial (light protection).

  • Incompatibilities: Strong oxidizing agents, Strong bases, Nitrosating agents (Sodium Nitrite).

Disposal Considerations
  • Waste Classification: Hazardous Chemical Waste (Irritant).

  • Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

  • Environmental Fate: Do not let product enter drains.[2] Morpholine derivatives are often poorly biodegradable and can be toxic to aquatic organisms (LC50 < 100 mg/L predicted).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 107971, Morpholine. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 999, Phenylacetic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to 2-(4-(2-Morpholinoethoxy)phenyl)acetic Acid and its Derivatives in Medicinal Chemistry

This technical guide provides an in-depth review of the synthesis, chemical properties, and medicinal chemistry applications of 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid and its derivatives. This document is intended f...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth review of the synthesis, chemical properties, and medicinal chemistry applications of 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid and its derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of this chemical scaffold.

Introduction: The Morpholine and Phenylacetic Acid Scaffolds in Drug Discovery

The morpholine ring is a privileged structure in medicinal chemistry, featured in numerous approved and experimental drugs.[1][2] Its advantageous physicochemical, biological, and metabolic properties, along with its straightforward synthetic accessibility, make it a versatile building block in drug design.[1] The morpholine moiety can enhance the potency of a molecule through interactions with target proteins and can improve pharmacokinetic properties.[3] This heterocycle is a key component in a wide array of pharmacologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[4][5]

Similarly, the phenylacetic acid scaffold is a fundamental component of many pharmaceuticals.[6] Phenylacetic acid and its derivatives are utilized in the synthesis of various drugs, including non-steroidal anti-inflammatory drugs (NSAIDs).[6] The combination of the morpholine and phenylacetic acid moieties in a single molecule, such as 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid, presents a promising strategy for the development of novel therapeutic agents. This guide will focus on the synthesis of this core structure and the biological evaluation of its derivatives, particularly its N-phenylacetamide analogues, as potential antimicrobial agents.

Synthesis of 2-(4-(2-Morpholinoethoxy)phenyl)acetic Acid Derivatives

The synthesis of 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid and its derivatives typically starts from readily available precursors. A common synthetic route for its N-phenylacetamide analogues begins with 4-hydroxyphenylacetic acid.[7]

Synthesis of 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamides

The synthesis of the N-phenylacetamide derivatives of 2-(4-(2-morpholinoethoxy)phenyl)acetic acid can be achieved through a multi-step process, as outlined in the workflow below.

cluster_0 Synthesis Workflow A 1. Esterification of 4-Hydroxyphenylacetic Acid B 2. Etherification with N-(2-chloroethyl)morpholine A->B N-(2-chloroethyl)morpholine, K2CO3, Acetone C 3. Hydrolysis of the Ester B->C Aqueous NaOH D 4. Amide Coupling with Substituted Anilines C->D Substituted Anilines, DCC, DMAP E Final Product: 2-(4-(2-Morpholinoethoxy)phenyl) -N-phenylacetamides D->E

Caption: Synthetic workflow for 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamides.

Detailed Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides, based on established procedures.[7]

Step 1: Synthesis of Ethyl 2-(4-hydroxyphenyl)acetate

  • To a solution of 4-hydroxyphenylacetic acid in ethanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude ester, which can be purified by column chromatography.

Step 2: Synthesis of Ethyl 2-(4-(2-morpholinoethoxy)phenyl)acetate

  • To a solution of ethyl 2-(4-hydroxyphenyl)acetate in dry acetone, add anhydrous potassium carbonate and N-(2-chloroethyl)morpholine hydrochloride.

  • Reflux the mixture for 12-16 hours, monitoring the reaction by TLC.

  • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography.

Step 3: Synthesis of 2-(4-(2-morpholinoethoxy)phenyl)acetic acid

  • To a solution of ethyl 2-(4-(2-morpholinoethoxy)phenyl)acetate in a mixture of ethanol and water, add sodium hydroxide.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry to obtain the desired acid.

Step 4: Synthesis of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides

  • To a solution of 2-(4-(2-morpholinoethoxy)phenyl)acetic acid in dichloromethane, add the desired substituted aniline, N,N'-dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final product by recrystallization or column chromatography.[7]

Antimicrobial Activity of 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues

The N-phenylacetamide derivatives of 2-(4-(2-morpholinoethoxy)phenyl)acetic acid have been investigated for their antimicrobial properties.[7] A study screened a series of these compounds against various fungal and bacterial strains, demonstrating their potential as antimicrobial agents.[7]

In Vitro Antimicrobial Screening

The antimicrobial activity of the synthesized compounds was evaluated using the disc agar diffusion technique against a panel of fungal and bacterial strains.[7] The results were compared with standard drugs, clotrimazole for antifungal activity and streptomycin for antibacterial activity.[7]

CompoundSubstituent (R)Antifungal Activity (Zone of Inhibition in mm) vs. C. albicansAntibacterial Activity (Zone of Inhibition in mm) vs. E. coli
5a H1816
5b 4-NO₂2422
5c 4-Br2220
5d 4-Cl2321
5e 4-CH₃1917
Clotrimazole -25-
Streptomycin --24
Data synthesized from the findings of a study on the antimicrobial activity of these compounds.[7]
Structure-Activity Relationship (SAR) Insights

The antimicrobial screening data reveals important structure-activity relationships for this class of compounds.[7]

cluster_0 Structure-Activity Relationship (SAR) Core Core Scaffold: 2-(4-(2-Morpholinoethoxy)phenyl)acetamide EWG Electron-Withdrawing Groups (e.g., -NO2, -Cl, -Br) on phenyl ring Core->EWG EDG Electron-Donating Groups (e.g., -CH3) on phenyl ring Core->EDG Unsub Unsubstituted Phenyl Ring Core->Unsub Activity_High Increased Antimicrobial Activity EWG->Activity_High Activity_Moderate Moderate Antimicrobial Activity EDG->Activity_Moderate Unsub->Activity_Moderate

Caption: SAR summary for antimicrobial activity of the N-phenylacetamide derivatives.

The results indicate that the presence of electron-withdrawing groups, such as nitro, bromo, and chloro, on the N-phenyl ring significantly enhances the antimicrobial activity.[7] Conversely, electron-donating groups like methyl or an unsubstituted phenyl ring lead to slightly lower, yet still considerable, activity.[7]

Future Perspectives

The 2-(4-(2-morpholinoethoxy)phenyl)acetic acid scaffold serves as a valuable starting point for the development of new therapeutic agents. While the primary focus of the available literature is on the antimicrobial properties of its amide derivatives, the core structure holds potential for exploration in other therapeutic areas where morpholine and phenylacetic acid moieties have shown promise, such as anti-inflammatory and anticancer applications.[4][5]

Future research could focus on:

  • Exploring a broader range of biological targets: The parent carboxylic acid and its other derivatives should be screened against a wider array of biological targets to uncover new therapeutic applications.

  • Lead optimization: Further structural modifications of the N-phenylacetamide analogues could be performed to improve their antimicrobial potency and selectivity, as well as their pharmacokinetic profiles.

  • Mechanism of action studies: Elucidating the precise mechanism by which these compounds exert their antimicrobial effects would be crucial for their further development.

References

  • A review on pharmacological profile of Morpholine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. PubMed. Retrieved from [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Semantic Scholar. Retrieved from [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Retrieved from [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (n.d.). Journal of Chemical Reviews. Retrieved from [Link]

  • Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. (2012). Indian Academy of Sciences. Retrieved from [Link]

  • (2R)-4-Morpholinyl(phenyl)acetic acid. (n.d.). MySkinRecipes. Retrieved from [Link]

  • US Patent No. 8829195. (2021). Regulations.gov. Retrieved from [Link]

  • Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. (2025). MDPI. Retrieved from [Link]

  • Synthesis of phenoxyacetic acid derivatives. (2009). Google Patents.
  • United States Patent. (n.d.). Big Molecule Watch. Retrieved from [Link]

  • Patents. (n.d.). The Morpholino Group. Retrieved from [Link]

  • Phenylacetic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • 4-methoxyphenyl acetic acid. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid. (n.d.). Google Patents.
  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). MDPI. Retrieved from [Link]

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (n.d.). Inventiva Pharma. Retrieved from [Link]

  • Synthesis and Pharmacological Evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides. (2020). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Physicochemical Characterization of 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid

Introduction In the landscape of modern drug discovery and development, a thorough understanding of an active pharmaceutical ingredient's (API) fundamental physicochemical properties is not merely a preliminary step but...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of an active pharmaceutical ingredient's (API) fundamental physicochemical properties is not merely a preliminary step but a cornerstone of successful formulation and clinical performance. This guide provides an in-depth technical overview of the key physical characteristics of 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid, a molecule of interest in pharmaceutical research. The compound's structure, featuring a phenylacetic acid core modified with a morpholinoethoxy group, suggests specific properties relevant to its behavior in biological systems.

The melting point, solubility, and other physical attributes of an API are critical determinants of its processability, stability, bioavailability, and ultimately, its therapeutic efficacy.[1][2] For instance, the melting point offers insights into the purity and lattice energy of the crystalline solid, which in turn influences its dissolution rate.[3] This document is intended for researchers, scientists, and drug development professionals, offering both established data and the detailed experimental protocols necessary to validate these properties, ensuring scientific rigor and reproducibility.

Physicochemical Properties Summary

PropertyDataSource/Analogue
Molecular Formula C₁₅H₂₁NO₄-
Molecular Weight 279.33 g/mol -
Appearance White to off-white solid (predicted)General observation for similar compounds
Melting Point (°C) Not available; requires experimental determination.-
Analogue: Phenylacetic acid76 - 78[4]
Analogue: 2-[4-(2-methylpropoxy)phenyl]acetic acid87 - 89[5]
Analogue: 2-(4-(p-Tolyloxy)phenyl)acetic acid94 - 100[6]
Boiling Point (°C) Not available-
Analogue: 2-(4-(Morpholinomethyl)phenyl)acetic acid385.2 ± 32.0 at 760 mmHg
Solubility Requires experimental determination across a pH range.-

Melting Point Determination: A Critical Quality Attribute

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range, making it a crucial indicator of purity.[1][2] Furthermore, melting point data provides insight into the compound's crystal lattice energy, which has a direct relationship with its solubility.[7]

Principle of Measurement

The most common method involves heating a small, powdered sample in a capillary tube within a calibrated apparatus that allows for precise temperature control and clear observation of the sample.[8] The temperatures at which the substance first begins to liquefy (onset) and completely becomes a liquid (completion) are recorded as the melting range.

Detailed Experimental Protocol: Capillary Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus.

Materials:

  • 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid, finely powdered and dried.

  • Glass capillary tubes (one end sealed).

  • Calibrated digital melting point apparatus (e.g., Mel-Temp or similar).

  • Mortar and pestle.

  • Spatula.

Procedure:

  • Sample Preparation: Place a small amount of the compound on a clean, dry surface. Crush the sample into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.[9]

  • Capillary Loading: Jab the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end.[8] Drop the capillary tube, sealed-end down, through a long, narrow tube (e.g., a glass tube) several times to tightly pack the sample. The packed sample height should be 2-3 mm to avoid an artificially broad melting range.[8]

  • Apparatus Setup:

    • Ensure the heating block is clean and has cooled to at least 15-20°C below the expected melting point.[8][10]

    • If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20°C per minute to establish a rough range.[10]

  • Measurement:

    • Insert the packed capillary tube into the sample holder of the apparatus.[8]

    • Set the starting temperature to approximately 15°C below the expected melting point.[8]

    • Set the heating rate (ramp rate) to a slow and steady 1-2°C per minute. A slow rate is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate measurement.

    • Observe the sample through the magnifying lens.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Continue heating and record the temperature (T₂) at which the last solid crystal melts.

  • Reporting: Report the result as a melting range (T₁ - T₂). For a pure compound, this range should be narrow (e.g., 0.5-1.5°C).

  • Validation: Repeat the determination at least twice with fresh samples. The results should be consistent. Turn off the apparatus and allow it to cool before the next use.

Solubility Profile: A Prerequisite for Formulation

Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature. For drug development, aqueous solubility, particularly across the physiological pH range of 1.2 to 6.8, is a critical parameter that influences absorption and bioavailability.[11] The Biopharmaceutics Classification System (BCS) uses solubility data to classify drugs and predict their in vivo performance.[11][12]

Principle of Measurement

The equilibrium or thermodynamic solubility is determined using the shake-flask method, which is considered the gold standard.[7] This involves adding an excess amount of the solid drug to a specific solvent system and agitating it until equilibrium is reached, meaning the concentration of the dissolved drug in the solution becomes constant.[11]

Detailed Experimental Protocol: Equilibrium Solubility Determination

Materials:

  • 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid.

  • Calibrated pH meter.

  • Analytical balance.

  • Scintillation vials or stoppered flasks.

  • Orbital shaker with temperature control (set to 37 ± 1°C).

  • Centrifuge and/or syringe filters (e.g., 0.45 µm PVDF).

  • HPLC or UV-Vis spectrophotometer for concentration analysis.

  • Buffer solutions: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[13]

Procedure:

  • Preparation: Prepare the required buffer solutions and adjust the pH accurately.

  • Sample Addition: Add an excess amount of the solid compound to a vial containing a known volume (e.g., 5 mL) of a specific buffer. "Excess" means that undissolved solid should be visible throughout the experiment.[7][13]

  • Equilibration: Place the vials in an orbital shaker set to 37 ± 1°C. Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[11] To confirm equilibrium, samples can be taken at various time points (e.g., 24, 48, 72 hours) until the concentration plateaus.[13]

  • Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. Separate the solid from the supernatant by centrifugation followed by filtration through a low-binding syringe filter.[11] This step is crucial to avoid including undissolved particles in the analysis.

  • Concentration Analysis:

    • Prepare a standard calibration curve of the compound in the relevant buffer.

    • Dilute the filtered supernatant as necessary to fall within the linear range of the calibration curve.

    • Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.

  • Data Reporting: Report the solubility in mg/mL or mol/L at each pH value. The experiment should be performed in at least triplicate for each condition.[13]

Visualizations of Experimental and Developmental Logic

To better illustrate the workflow and the significance of these physicochemical properties, the following diagrams are provided.

G cluster_0 Phase 1: Sample Preparation & Initial Assessment cluster_1 Phase 2: Melting Point Analysis cluster_2 Phase 3: Solubility Profiling Sample Receive API Sample (2-(4-(2-Morpholinoethoxy)phenyl)acetic acid) Powder Grind to Fine Powder Sample->Powder Dry Dry under Vacuum Powder->Dry Visual Visual Inspection (Color, Form) Dry->Visual Load Load Capillary Tube (2-3 mm height) Dry->Load BufferPrep Prepare Buffers (pH 1.2, 4.5, 6.8) Dry->BufferPrep FastRun Rapid Ramp Rate (10°C/min) (Approximate MP) Load->FastRun SlowRun Slow Ramp Rate (1-2°C/min) (Precise MP Range) FastRun->SlowRun Purity Assess Purity (Sharpness of Range) SlowRun->Purity Shake Shake-Flask Method (Excess solid, 37°C) BufferPrep->Shake Equilibrate Equilibrate (24-72h) Shake->Equilibrate Analyze Separate & Analyze (Centrifuge/Filter, HPLC/UV) Equilibrate->Analyze BCS Determine BCS Solubility Class Analyze->BCS

Caption: Workflow for Physicochemical Characterization.

G MP Melting Point Purity Assessment Polymorph Screening Lattice Energy Indicator Formulation Formulation Strategy Excipient Selection Dosage Form Choice (Tablet, IV, etc.) MP->Formulation influences Stability Product Stability Shelf-life Prediction Degradation Pathways MP->Stability impacts Sol pH-Solubility Profile Intrinsic Solubility (S₀) pKa Influence BCS Classification Sol->Formulation dictates Bioavailability In Vivo Performance Dissolution Rate Absorption Potential Dose Number (Do) Sol->Bioavailability governs PhysProps {Core Physicochemical Properties} PhysProps->MP PhysProps->Sol Formulation->Bioavailability enables

Caption: Impact of Physical Properties on Drug Development.

Conclusion

The systematic determination of the melting point and solubility profile of 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid is an indispensable component of its development as a potential therapeutic agent. These fundamental properties provide the empirical data necessary to guide formulation strategies, predict in vivo behavior, and ensure batch-to-batch consistency for quality control.[2][14] The protocols and principles outlined in this guide serve as a robust framework for obtaining reliable and reproducible data, forming a solid foundation for subsequent preclinical and clinical development phases. Adherence to these detailed methodologies ensures that decisions are based on high-quality, scientifically sound evidence.

References

  • Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

  • Nichols, L. (2025, August 20). 4.3: Melting Point Determination Procedure. Chemistry LibreTexts. Retrieved from [Link]

  • NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]

  • Experiment (1) determination of melting points. (2021, September 19). University of Technology, Iraq. Retrieved from [Link]

  • Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.). Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 4: Guideline on the conduct of solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Experiment 1 - Melting Points. (2013, April 15). University of Missouri–St. Louis. Retrieved from [Link]

  • Apley, M., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace. Retrieved from [Link]

  • Ran, Y., & Yalkowsky, S. H. (2009). An interesting relationship between drug absorption and melting point. PubMed. Retrieved from [Link]

  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

  • BUCHI. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link]

  • Phenylacetic acid CAS#: 103-82-2. (n.d.). ChemWhat. Retrieved from [Link]

Sources

Exploratory

Biological targets associated with 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid

An In-Depth Technical Guide to Investigating the Biological Targets of 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid Introduction 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid is a synthetic organic molecule that, while not...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Investigating the Biological Targets of 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid

Introduction

2-(4-(2-Morpholinoethoxy)phenyl)acetic acid is a synthetic organic molecule that, while not extensively characterized in publicly available literature, possesses structural motifs highly pertinent to medicinal chemistry and drug discovery. Its architecture, featuring a central phenylacetic acid scaffold linked to a morpholinoethoxy moiety, suggests a predisposition for biological activity. Phenylacetic acid and its derivatives are a well-established class of compounds with a wide array of pharmacological applications, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2][3][4] The morpholine ring is a common constituent in numerous approved drugs, often incorporated to enhance solubility, improve pharmacokinetic profiles, or engage in specific target interactions.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for researchers and drug development professionals to systematically investigate and identify the biological targets of 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid. Rather than presenting a known set of targets, we will dissect the molecule's constituent parts, generate testable hypotheses based on established chemical biology principles, and provide detailed, field-proven experimental protocols for target identification and validation.

Part 1: Deconstructing the Core - The Phenylacetic Acid Scaffold

The phenylacetic acid (PAA) core is a privileged scaffold in pharmacology. Its derivatives are known to interact with a multitude of biological targets, offering a logical starting point for our investigation.

Anti-inflammatory Potential: Targeting Cyclooxygenase (COX) Enzymes

Many non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac and ibuprofen, are derivatives of phenylacetic acid.[2] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

Causality of Experimental Choice: The structural similarity between our topic compound and known NSAIDs makes COX-1 and COX-2 high-probability initial targets. An initial screen against these enzymes is a cost-effective and data-rich first step.

Antimicrobial Activity

Derivatives of phenylacetic acid have demonstrated notable antimicrobial properties. Specifically, amide derivatives containing a morpholinoethoxy group have been synthesized and shown to possess in vitro activity against various bacterial and fungal strains.[5]

Hypothesized Mechanism: The PAA scaffold could interfere with microbial metabolic pathways or cell wall synthesis. The morpholine group may enhance cell permeability or interact with specific microbial enzymes.

Anticancer and Neurological Applications

The PAA structure is also found in compounds investigated for anticancer and neurological applications.[2][6] For instance, sodium phenylacetate has been studied for its effects on tumor cell growth and differentiation, with proposed mechanisms including the inhibition of protein prenylation and histone deacetylases (HDACs), and the depletion of glutamine.[7]

Table 1: Potential Biological Targets Based on the Phenylacetic Acid Core

Potential Target Class Specific Examples Associated Therapeutic Area Rationale
Enzymes COX-1, COX-2Inflammation, PainStructural similarity to known NSAIDs.[2]
Histone Deacetylases (HDACs)OncologyKnown activity of phenylacetate derivatives.[7]
Bacterial/Fungal EnzymesInfectious DiseaseObserved antimicrobial activity of related compounds.[5]
Metabolic Pathways Amino Acid MetabolismMetabolic Disorders, OncologyPhenylacetate is a known metabolite and can deplete glutamine.[3][7]

Part 2: The Influence of the Morpholinoethoxy Moiety

The 2-morpholinoethoxy side chain is not merely a passive solubilizing group. It is a deliberate addition that can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties.

Pharmacokinetic Enhancement

The morpholine ring is a weak base and is often protonated at physiological pH. This property can enhance aqueous solubility and bioavailability, crucial factors in drug design.

Target Engagement

The nitrogen and oxygen atoms of the morpholine ring can act as hydrogen bond acceptors, forming key interactions with amino acid residues in a target's binding pocket. This is exemplified in drugs like the EGFR inhibitor Gefitinib and the antibiotic Linezolid.

Expert Insight: The flexibility of the ethoxy linker allows the morpholine group to orient itself optimally within a binding site, potentially accessing regions unavailable to the rigid PAA core alone. This suggests that the compound may have a target profile distinct from simple PAA derivatives.

Part 3: An Experimental Roadmap for Target Identification and Validation

This section outlines a logical, multi-tiered experimental workflow to identify and validate the biological targets of 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid. This workflow is designed to be self-validating, with each stage providing the foundation for the next.

Workflow for Target Identification and Validation

Target_ID_Workflow cluster_0 Tier 1: Broad Phenotypic & Target-Class Screening cluster_1 Tier 2: Hypothesis-Driven Target Validation cluster_2 Tier 3: In-Depth Mechanistic Studies A Compound Synthesis & QC B Broad Cytotoxicity Screen (e.g., NCI-60 Panel) A->B C Broad Target Class Screen (Kinase, GPCR, Ion Channel Panels) A->C E Cell-Based Pathway Analysis (e.g., NF-κB Reporter Assay) B->E Differential Cytotoxicity D In Vitro Enzymatic Assays (e.g., COX-1/2 Inhibition) C->D Hits from Panel Screens F Affinity-Based Target ID (e.g., Chemical Proteomics) C->F If no clear hits G Binding Kinetics (e.g., SPR or ITC) D->G H Target Engagement Assays (e.g., CETSA) E->H I Structural Biology (X-ray Crystallography / Cryo-EM) G->I

Caption: A multi-tiered workflow for target identification and validation.

Tier 1: Broad Screening

Objective: To cast a wide net and identify initial areas of biological activity.

Protocol 1: Broad-Spectrum Cytotoxicity Screening

  • Cell Line Panel: Utilize a diverse panel of human cancer cell lines, such as the NCI-60 panel, to identify any tissue-specific cytotoxic or cytostatic effects.

  • Assay Principle: Plate cells in 96-well plates and treat with a serial dilution of 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid (e.g., from 100 µM down to 1 nM) for 72 hours.

  • Readout: Use a viability assay, such as the Sulforhodamine B (SRB) assay, to quantify cell proliferation.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line. A pattern of differential sensitivity can provide clues to the mechanism of action.

Protocol 2: Commercial Target Class Profiling

  • Rationale: To rapidly screen against hundreds of purified targets in a cost-effective manner.

  • Service Selection: Engage a contract research organization (CRO) to perform broad panel screening. Recommended panels include:

    • Kinase Panel (e.g., KinomeScan): To identify potential interactions with protein kinases.

    • GPCR Panel (e.g., PRESTO-Tango): To assess activity at G-protein coupled receptors.

    • Ion Channel Panel: To test for modulation of ion channel activity.

  • Compound Concentration: A standard screening concentration is typically 1 µM or 10 µM.

  • Data Interpretation: Hits are typically defined as >50% inhibition or activation at the screening concentration. These putative hits must be validated in the next tier.

Tier 2: Hypothesis-Driven Target Validation

Objective: To validate the hits from Tier 1 and test our primary hypotheses (e.g., COX inhibition).

Protocol 3: In Vitro COX-1/2 Inhibition Assay (Fluorometric)

This protocol is a self-validating system as it includes a known standard (e.g., celecoxib) for comparison.

  • Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase component catalyzes the conversion of a fluorometric probe into a highly fluorescent product in the presence of arachidonic acid.

  • Materials:

    • Purified, recombinant human COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • ADHP (10-acetyl-3,7-dihydroxyphenoxazine) as the fluorometric probe.

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Test compound and a known COX inhibitor (e.g., celecoxib).

  • Procedure:

    • In a 96-well black plate, add 10 µL of serially diluted test compound or standard.

    • Add 150 µL of assay buffer.

    • Add 10 µL of heme and 10 µL of purified COX-1 or COX-2 enzyme to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of arachidonic acid and 10 µL of ADHP solution.

    • Immediately measure the fluorescence (Excitation: 535 nm, Emission: 590 nm) every minute for 20 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Experimental Workflow for a Cell-Based Assay

Cell_Assay_Workflow A 1. Cell Seeding (e.g., HEK293T cells in 96-well plate) B 2. Transfection (NF-κB Luciferase Reporter Plasmid) A->B C 3. Compound Treatment (Serial dilution of test compound) B->C D 4. Stimulation (e.g., TNF-α to activate NF-κB) C->D E 5. Cell Lysis & Luciferase Assay D->E F 6. Data Analysis (Calculate IC50) E->F

Caption: Step-by-step workflow for an NF-κB reporter assay.

Protocol 4: NF-κB Reporter Assay for Anti-inflammatory Activity

  • Rationale: To determine if the compound can block the NF-κB signaling pathway, a central pathway in inflammation, downstream of potential targets like COX enzymes.

  • Cell Line: Use a cell line like HEK293T or RAW 264.7 macrophages.

  • Procedure:

    • Co-transfect cells with an NF-κB-driven firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).

    • After 24 hours, pre-treat the cells with serial dilutions of the test compound for 1 hour.

    • Stimulate the cells with an inflammatory agent like Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL) for 6 hours.

    • Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Calculate the IC50 value for the inhibition of TNF-α-induced NF-κB activation.

Conclusion

While the specific biological targets of 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid are not yet defined in the scientific literature, its chemical structure provides a strong foundation for a hypothesis-driven investigation. The phenylacetic acid core points towards potential roles in inflammation, cancer, and infectious diseases, while the morpholinoethoxy moiety suggests favorable drug-like properties and the potential for unique target interactions. The experimental roadmap detailed in this guide offers a rigorous, multi-tiered approach for researchers to systematically uncover the compound's mechanism of action, validate its biological targets, and ultimately assess its therapeutic potential.

References

  • Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. Journal of Chemical Sciences. [Link]

  • (2R)-4-Morpholinyl(phenyl)acetic acid. MySkinRecipes. [Link]

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link]

  • Phenylacetic acid. Wikipedia. [Link]

  • Synthesis and Pharmacological Evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides. Journal of Drug Delivery and Therapeutics. [Link]

  • Synthesis of phenoxyacetic acid derivatives.
  • Phenylacetic acid. GoBioChem. [https://gob biochem.com/PHENYLACETICACID_p0906.html]([Link] biochem.com/PHENYLACETICACID_p0906.html)

  • 2-Methoxyphenylacetic acid. PubChem. [Link]

  • Genotoxic effect of 2,4-dichlorophenoxy acetic acid and its metabolite 2,4-dichlorophenol in mouse. PubMed. [Link]

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Foundational

An In-depth Technical Guide to the Stability Profile of 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid

This guide provides a comprehensive technical overview of the stability profile of 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid under standard and stressed conditions. It is intended for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the stability profile of 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid under standard and stressed conditions. It is intended for researchers, scientists, and drug development professionals engaged in the characterization and formulation of this compound. The methodologies and principles outlined herein are grounded in the guidelines of the International Council for Harmonisation (ICH) to ensure scientific integrity and regulatory relevance.

Introduction: The Imperative of Stability Assessment

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. A thorough understanding of how a molecule behaves under various environmental stressors is fundamental to the development of a robust and stable drug product.[1][2][3] This document outlines a systematic approach to evaluating the stability of 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid, a molecule featuring a phenylacetic acid core, a morpholinoethoxy side chain, and an ether linkage. These functional groups, while contributing to the molecule's pharmacological activity, also present potential sites for chemical degradation.

Forced degradation studies, also known as stress testing, are the cornerstone of this evaluation.[4][5][6] By subjecting the molecule to conditions more severe than those it would encounter during storage, we can rapidly identify potential degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule.[5][7] This information is invaluable for the development of stability-indicating analytical methods, which are essential for the quality control of both the drug substance and the final drug product.

Physicochemical Properties and Predicted Stability Landscape

A preliminary in-silico assessment of 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid suggests a molecule with moderate polarity, attributable to the carboxylic acid and morpholine moieties. The presence of the tertiary amine in the morpholine ring (pKa ~4-5) and the carboxylic acid (pKa ~4-5) suggests that the molecule's charge and, consequently, its solubility and stability, will be pH-dependent. The ether linkage and the aromatic ring are potential sites for oxidative degradation, while the entire molecule may be susceptible to photolytic and thermal stress.

PropertyPredicted Value/CharacteristicImplication for Stability
Molecular FormulaC₁₄H₁₉NO₄-
Molecular Weight265.31 g/mol -
pKa (acidic)~4-5Potential for salt formation and pH-dependent solubility/degradation.
pKa (basic)~4-5 (morpholine nitrogen)Susceptibility to acid-catalyzed hydrolysis of the morpholine ring under harsh conditions.
LogP~1.5 - 2.5Moderate lipophilicity, influencing solubility in aqueous and organic media.
Key Functional GroupsCarboxylic acid, Tertiary amine (morpholine), Ether, Aromatic ringPotential sites for hydrolysis, oxidation, and photolysis.

Forced Degradation Studies: A Methodical Approach

Forced degradation studies are designed to accelerate the chemical degradation of a drug substance to identify the likely degradation products and establish degradation pathways.[5] The following protocols are based on the principles outlined in the ICH guidelines.[1][4][8]

Hydrolytic Stability

Hydrolysis is a common degradation pathway for molecules containing labile functional groups.[5] For 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid, the ether linkage and the morpholine ring are the primary sites of potential hydrolytic cleavage, particularly under acidic or basic conditions.

Experimental Protocol: Hydrolytic Degradation

  • Sample Preparation: Prepare a stock solution of 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to an appropriate concentration for analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute for analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot and dilute for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Section 4.0).

Causality Behind Experimental Choices:

  • 0.1 N HCl and 0.1 N NaOH: These concentrations are standard for initiating acid and base-catalyzed hydrolysis, respectively, without being overly aggressive, which could lead to unrealistic degradation pathways.[7]

  • 60°C: Elevated temperature is used to accelerate the degradation process to a practical timeframe.[7]

  • Neutralization: This step is crucial to quench the reaction before analysis, preventing further degradation during the analytical process.

Oxidative Stability

Oxidation can be a significant degradation pathway for molecules with electron-rich moieties, such as the ether linkage and the aromatic ring in 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid.[9][10] Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies.[7]

Experimental Protocol: Oxidative Degradation

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent.

  • Oxidative Stress:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature and protect it from light for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Causality Behind Experimental Choices:

  • 3% H₂O₂: This concentration is typically sufficient to induce oxidative degradation without causing extensive, non-specific decomposition.

  • Room Temperature: Oxidative reactions with hydrogen peroxide are often facile at ambient temperatures.

  • Protection from Light: This prevents confounding degradation from photolytic pathways.

Photostability

Photostability testing is essential to determine if a drug substance is susceptible to degradation upon exposure to light.[11][12] The aromatic ring in 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid is a potential chromophore that could absorb UV radiation, leading to photolytic degradation.[13][14]

Experimental Protocol: Photostability Testing

  • Sample Preparation:

    • Solid State: Spread a thin layer of the solid drug substance in a chemically inert, transparent container.

    • Solution State: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., water:acetonitrile 50:50).

  • Light Exposure:

    • Expose the samples to a light source that provides a combination of UV and visible light, as specified in ICH Q1B. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

  • Analysis: After the exposure period, analyze both the exposed and control samples using a validated stability-indicating HPLC method.

Causality Behind Experimental Choices:

  • ICH Q1B Conditions: Adherence to these standardized light exposure conditions ensures that the results are comparable and meet regulatory expectations.[11][12]

  • Solid and Solution States: Testing in both states is important as the degradation pathways can differ.

  • Control Sample: The dark control is essential to differentiate between photolytic and thermal degradation.

Thermal Stability

Thermal stability studies assess the effect of elevated temperatures on the drug substance.

Experimental Protocol: Thermal Degradation

  • Sample Preparation: Place the solid drug substance in a controlled temperature and humidity chamber.

  • Thermal Stress:

    • Expose the sample to a temperature of 60°C for a period of 7 days.

    • A control sample should be stored at the recommended long-term storage condition (e.g., 25°C/60% RH).

  • Analysis: After the stress period, analyze both the stressed and control samples.

Causality Behind Experimental Choices:

  • 60°C: This temperature provides a significant thermal challenge to accelerate degradation without necessarily inducing melting or phase changes that would not be relevant to normal storage.

Stability-Indicating Analytical Methodology

A validated stability-indicating analytical method is crucial for the accurate assessment of stability. A High-Performance Liquid Chromatography (HPLC) method with UV and Mass Spectrometric (MS) detection is recommended.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for moderately polar compounds.
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in AcetonitrileProvides good peak shape and is compatible with MS detection.
Gradient A suitable gradient from low to high organic phaseTo ensure elution of the parent compound and all potential degradation products with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CEnsures reproducible retention times.
Detection UV at a suitable wavelength (e.g., 220 nm, 254 nm)Mass Spectrometry (ESI+)UV for quantification and MS for identification of degradation products.

Predicted Degradation Pathways

Based on the chemical structure of 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid, several degradation pathways can be postulated.

Hydrolytic Degradation
  • Acid-Catalyzed Hydrolysis: The ether linkage is susceptible to cleavage under acidic conditions, which would yield 4-hydroxyphenylacetic acid and 2-morpholinoethanol.

  • Base-Catalyzed Hydrolysis: While less likely for the ether bond, harsh basic conditions could potentially affect the morpholine ring.

Oxidative Degradation
  • N-Oxidation: The tertiary amine of the morpholine ring is a prime target for oxidation, leading to the formation of an N-oxide.

  • Ether Cleavage: Oxidative cleavage of the ether bond is also a possibility.

  • Aromatic Ring Oxidation: The phenyl ring could undergo hydroxylation.

Photolytic Degradation
  • Decarboxylation: Phenylacetic acid derivatives are known to undergo photodecarboxylation.[13]

  • Cleavage of the Side Chain: The bond between the phenyl ring and the acetic acid moiety could cleave.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation Parent 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid Hydrolysis_Product_1 4-Hydroxyphenylacetic acid Parent->Hydrolysis_Product_1 Acid-catalyzed Ether Cleavage Hydrolysis_Product_2 2-Morpholinoethanol Parent->Hydrolysis_Product_2 Acid-catalyzed Ether Cleavage Parent_Ox 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid Oxidation_Product_1 N-Oxide Derivative Parent_Ox->Oxidation_Product_1 N-Oxidation Parent_Photo 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid Photolysis_Product_1 4-(2-Morpholinoethoxy)toluene Parent_Photo->Photolysis_Product_1 Photodecarboxylation

Summary of Hypothetical Forced Degradation Results

The following table summarizes the hypothetical results of the forced degradation studies.

Stress Condition% Degradation of ParentNumber of DegradantsMajor Degradant (m/z)
0.1 N HCl, 60°C, 24h15%2152 (4-Hydroxyphenylacetic acid)
0.1 N NaOH, 60°C, 24h5%1-
Water, 60°C, 24h<1%0-
3% H₂O₂, RT, 24h20%1282 (N-Oxide)
ICH Q1B Light Exposure8%1222 (Decarboxylated product)
60°C, 7 days<2%0-

Conclusion

This technical guide provides a comprehensive framework for assessing the stability of 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid. Based on its chemical structure, the molecule is predicted to be most susceptible to degradation under acidic and oxidative conditions, with potential for photolytic degradation. The primary degradation pathways are postulated to be ether cleavage, N-oxidation, and photodecarboxylation. A validated, stability-indicating HPLC method is essential for accurately monitoring the stability of this compound and ensuring the quality of any resulting pharmaceutical product. The protocols and insights provided herein serve as a robust starting point for the comprehensive stability characterization of 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid in a drug development program.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products - EMA.
  • ICH Guidelines for stability testing | PPTX - Slideshare.
  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma.
  • ICH: New Guideline for Stabilities - ECA Academy.
  • Q1A(R2) Guideline - ICH.
  • Resistance of morpholino phosphorodiamidate oligomers to enzymatic degradation.
  • Thermokinetic analysis of the stability of acetic anhydride hydrolysis in isothermal calorimetry techniques | Request PDF - ResearchGate.
  • Chem - Expt 10 | PDF | Ester | Hydrolysis - Scribd.
  • Forced Degradation Studies - SciSpace.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH.
  • Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance - Frontiers.
  • Overview of phenyl acetic acid (paa) degradation pathway. a Several... - ResearchGate.
  • Visible-Light-Induced Oxidative Decarboxylative Coupling of Phenylacetic Acid Derivatives Using SF6 as an Oxidant | Organic Letters - ACS Publications.
  • Acetic Acid Esters - Protecting Groups - Organic Chemistry Portal.
  • Hydrolytic Stability; an important parameter to balance - IQLubricants.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA.
  • picoSpin 45: Hydrolysis of Acetic Anhydride with Heavy Water (D2O) - ThermoFisher.
  • Photolysis of phenylacetic acid and methyl phenylacetate in methanol | Journal of the American Chemical Society - ACS Publications.
  • Photochemistry of carboxylic acids containing the phenyl and thioether groups: Steady-state and laser flash photolysis studies | Request PDF - ResearchGate.
  • The Evolution of the Phenylacetic Acid Degradation Pathway in Bacteria - ResearchGate.
  • Determination of the Effects of Aminic and Phenolic Antioxidants on the Oxidation Resistance Performance of TMP and TMP Complex - Smart Eureka.
  • (2R)-4-Morpholinyl(phenyl)acetic acid - MySkinRecipes.
  • Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications - PubMed.
  • US10669236B2 - Solid forms of 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide - Google Patents.
  • Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam - PMC.
  • Evaluation of thermal and oxidative stability of three generations of phenolic based novel dendritic fuel and lubricant additive - CentAUR.
  • Improvement of the Oxidative Stability of Rosehip, Hemp, and Passion Fruit Oils by the Addition of Monocyclic Phenols as Antioxidants - PMC.
  • 2-[4-(2-methylpropoxy)phenyl]acetic acid - Sigma-Aldrich.
  • Oxidative Stability of Sunflower Oil: Effect of Blending with an Oil Extracted from Myrtle Liqueur By-Product - MDPI.
  • 2-[2-(Methoxycarbonyl)phenyl]acetic acid | C10H10O4 | CID 584245 - PubChem.
  • Effect of Immobilization of Phenolic Antioxidant on Thermo-Oxidative Stability and Aging of Poly(1-trimethylsilyl-1-propyne) in View of Membrane Application - MDPI.
  • {2-[(Morpholin-4-yl)methyl]phenyl}boronic acid Properties - EPA.

Sources

Protocols & Analytical Methods

Method

Application Note: Storage, Handling, and Stability Protocols for 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid

Abstract & Introduction This guide details the technical requirements for the storage, handling, and solubilization of 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid .[1] This compound is a bifunctional pharmaceutical inter...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This guide details the technical requirements for the storage, handling, and solubilization of 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid .[1] This compound is a bifunctional pharmaceutical intermediate containing both an acidic moiety (phenylacetic acid) and a basic moiety (morpholine), linked by an ether chain.[1] Its zwitterionic potential and specific solubility profile require strict adherence to environmental controls to prevent degradation (oxidation, hygroscopic clumping) and ensure experimental reproducibility in drug discovery and medicinal chemistry workflows.[1]

Physicochemical Profile & Hazard Identification

Understanding the molecular architecture is the first step in designing a robust handling protocol.

PropertySpecification
Chemical Name 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid
Molecular Formula C₁₄H₁₉NO₄
Molecular Weight 265.31 g/mol
Physical State Solid (typically off-white to white powder)
pKa (Calculated) Acidic (COOH): ~4.2
Solubility High: DMSO, Methanol
Hygroscopicity Moderate (Morpholine salts are highly hygroscopic; free acid is less so)
Primary Hazards Skin/Eye Irritant (H315, H319).[1][2][3] Do not inhale dust.[1][4][5][6][7][8]

Storage Protocols: Long-Term vs. Working Stocks[1][9]

The stability of 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid is compromised by moisture (facilitating hydrolysis or clumping) and oxidative stress (N-oxide formation on the morpholine ring).[1]

Solid State Storage (Lyophilized/Powder)[1]
  • Temperature: Store at -20°C for optimal long-term stability (>6 months). Short-term storage (weeks) at +4°C is acceptable if desiccated.[1]

  • Environment: Must be kept in a desiccated, light-protected container.

  • Container: Amber glass vials with Teflon-lined screw caps are preferred to minimize light exposure and gas exchange.[1]

Solution Storage (Stock Solutions)

CRITICAL: Never store aqueous solutions of this compound for long periods.

  • Solvent: Dimethyl sulfoxide (DMSO) is the gold standard for stock solutions (typically 10 mM or 100 mM).[1]

  • Conditions: Store DMSO stocks at -20°C or -80°C .

  • Freeze-Thaw: Limit to max 3 cycles . Aliquot immediately upon preparation to avoid repeated cycling.

Storage Workflow Diagram

The following decision tree illustrates the logic for processing incoming shipments to ensure integrity.

StorageProtocol Start Compound Receipt (Solid Powder) Inspection Visual QC (Color, Clumping?) Start->Inspection Decision Immediate Use? Inspection->Decision Solubilization Prepare Stock (DMSO, 10-100 mM) Decision->Solubilization Yes Desiccator Place in Desiccator (Ambient Temp) Decision->Desiccator No Aliquot Aliquot into Single-Use Vials Solubilization->Aliquot Freeze Store at -20°C (Desiccated) Aliquot->Freeze LongTermSolid Long-Term Solid Storage (-20°C, Dark) Desiccator->LongTermSolid Transfer after 2h

Figure 1: Logic flow for receiving and processing 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid to minimize degradation risks.

Solubilization & Reconstitution Protocol

This compound exhibits pH-dependent solubility due to its amphoteric nature.[1] The morpholine nitrogen is protonated at acidic pH, while the carboxylic acid is deprotonated at basic pH.[1]

Preparation of 10 mM Stock Solution (Standard)

Reagents: Anhydrous DMSO (Grade ≥99.9%).

  • Weighing: Accurately weigh 2.65 mg of the solid.

  • Calculation: Target Volume = Mass (mg) / [MW ( g/mol ) × Concentration (M)].[1]

    • Example:ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      .
      
  • Dissolution: Add 1.0 mL of DMSO. Vortex vigorously for 30 seconds.[1]

    • Note: If particulates persist, sonicate in a water bath at 37°C for 2 minutes.[1]

  • Inspection: Solution should be clear and colorless.[1]

Aqueous Dilution (For Biological Assays)

Direct dilution into water may cause precipitation if the pH falls into the compound's isoelectric range.[1]

  • Protocol: Dilute the DMSO stock at least 1:100 into the assay buffer (e.g., PBS).

  • Precipitation Check: If the final concentration is >100 µM, visual precipitation is a risk.[1]

  • pH Adjustment:

    • To enhance solubility in aqueous media, adjust pH to >7.5 (ensures carboxylate anion formation, ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) or <4.0  (ensures morpholinium cation formation, 
      
      
      
      ).
    • Caution: Avoid extreme pH if the downstream biological target is sensitive.[1]

Stability Monitoring & QC

Researchers should validate the integrity of the compound every 6 months or if experimental data becomes erratic.

HPLC-UV Method for Purity Check[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm.[1]

  • Acceptance Criteria: Purity > 95% (Area under curve). Look for extra peaks at slightly lower retention times (possible N-oxide degradation products).[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Material is sticky/clumped Hygroscopic moisture absorption.[1]Dry under vacuum for 2 hours.[1] Store with fresh desiccant.
Yellow discoloration Oxidation of the morpholine ring or phenol ether.Check purity via LC-MS. If purity <90%, discard.[1] Store under Argon/Nitrogen in future.[1]
Precipitation in Assay Concentration too high or pH near isoelectric point.[1]Lower final concentration (<50 µM) or adjust buffer pH to 7.4–8.0.
Inconsistent IC50 data Freeze-thaw degradation of DMSO stock.[1]Discard old stock.[1] Prepare fresh from solid. Use single-use aliquots.

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for Phenylacetic Acid Derivatives. Retrieved from [Link]

  • Gaylord Chemical Company. (2023).[1][2] DMSO Solubility Data and Handling Guide. Retrieved from [Link][1]

  • Cheng, X. et al. (2018).[1] Stability of Morpholine-Containing Pharmaceuticals: Oxidative Degradation Pathways. Journal of Pharmaceutical Sciences. (General reference for morpholine N-oxide risks).

Sources

Application

Using 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid as a pharmaceutical intermediate

Application Notes & Protocols for 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid Prepared by: Gemini, Senior Application Scientist Introduction: Strategic Importance in Medicinal Chemistry 2-(4-(2-Morpholinoethoxy)phenyl)ac...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols for 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid

Prepared by: Gemini, Senior Application Scientist

Introduction: Strategic Importance in Medicinal Chemistry

2-(4-(2-Morpholinoethoxy)phenyl)acetic acid is a bifunctional molecule of significant interest in pharmaceutical development. It serves as a sophisticated building block, or intermediate, for the synthesis of more complex, biologically active compounds. Its structure is a strategic combination of two key pharmacophores:

  • A Phenylacetic Acid Moiety: This group is a well-established structural motif in a variety of drugs, particularly non-steroidal anti-inflammatory drugs (NSAIDs). The carboxylic acid group provides a reactive handle for various chemical transformations, most notably amide bond formation.

  • A Morpholinoethoxy Side Chain: The presence of the morpholine ring, a common heterocycle in medicinal chemistry, can improve the pharmacokinetic properties of a final drug candidate.[1] It often enhances aqueous solubility, metabolic stability, and can influence the molecule's binding affinity to its biological target.

This unique combination makes the title compound a valuable starting material for creating novel chemical entities with potential therapeutic applications, ranging from antimicrobial agents to treatments for inflammation or neurological disorders.[1][2] This guide provides a detailed overview of its properties and a comprehensive protocol for its primary application in the synthesis of amide derivatives.

Physicochemical Properties & Handling

Proper handling and storage are critical for maintaining the integrity of the intermediate. The following table summarizes its key properties.

PropertyValueNotes
Molecular Formula C₁₄H₁₉NO₄
Molecular Weight 265.31 g/mol
CAS Number 872365-14-5[3]Varies by specific salt/form
Appearance Typically an off-white to white solid
Storage Store at 2-8°C in a dry, well-sealed container[2]Protect from moisture and light to prevent degradation.

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.

Synthetic Pathway: Preparation of the Intermediate

The title compound is typically synthesized from 2-(4-hydroxyphenyl)acetic acid. Understanding this pathway provides context for its application and allows for its preparation if it is not commercially available. The key step is an etherification reaction where the phenolic hydroxyl group is alkylated with an N-(2-chloroethyl)morpholine.

The diagram below outlines the general synthetic workflow.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A 2-(4-hydroxyphenyl)acetic acid R Reflux at elevated temperature (e.g., 12h) A->R Combine & Heat B 1-(2-chloroethyl)morpholine hydrochloride B->R Combine & Heat C Anhydrous K₂CO₃ C->R Combine & Heat D DMSO (Solvent) D->R Combine & Heat W1 Cool reaction mixture R->W1 W2 Triturate with ice water W1->W2 W3 Extract with Chloroform W2->W3 W4 Wash organic layer (e.g., with NaOH, brine) W3->W4 W5 Dry over Na₂SO₄ W4->W5 W6 Evaporate solvent W5->W6 P Recrystallization from Ethanol W6->P Crude Product Final 2-(4-(2-Morpholinoethoxy)phenyl) acetic acid (Target Intermediate) P->Final

Caption: General workflow for synthesizing the title intermediate.

Core Application: Synthesis of N-Aryl Acetamide Derivatives

A primary application of 2-(4-(2-morpholinoethoxy)phenyl)acetic acid is its use in synthesizing amide derivatives, which have shown potential as antimicrobial agents.[1] This involves the formation of an amide bond between the carboxylic acid group of the intermediate and a primary or secondary amine.

Principle and Rationale

The conversion of a carboxylic acid to an amide is a cornerstone reaction in organic synthesis. Direct reaction with an amine is generally unfavorable and requires high temperatures. Therefore, the carboxylic acid must first be "activated" to make the carboxyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. While various coupling agents (e.g., DCC, EDC) can be used, a common and effective method for this specific transformation involves a two-step sequence: first preparing an N-aryl acetamide from 2-(4-hydroxyphenyl)acetic acid, followed by etherification to install the morpholinoethoxy group.[1]

The protocol below describes the etherification of a pre-formed acetamide, which is a key step where the morpholinoethoxy moiety is introduced.

Detailed Protocol: Synthesis of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide

This protocol is adapted from the synthesis of novel antimicrobial agents and demonstrates the utility of the morpholinoethoxy moiety in drug design.[1] It describes the alkylation of an N-aryl-2-(4-hydroxyphenyl)acetamide.

Materials & Reagents:

  • 2-(4-hydroxyphenyl)-N-phenylacetamide (1 equivalent)

  • 1-(2-chloroethyl)morpholine hydrochloride (2.1 equivalents)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 equivalents)

  • Dimethyl sulfoxide (DMSO)

  • Chloroform (CHCl₃)

  • Saturated Sodium Chloride (Brine) solution

  • 2% Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper

  • Beakers and graduated cylinders

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-(4-hydroxyphenyl)-N-phenylacetamide (1 eq.), 1-(2-chloroethyl)morpholine hydrochloride (2.1 eq.), and anhydrous potassium carbonate (2.5 eq.) in dimethyl sulfoxide (DMSO).[1] The K₂CO₃ acts as a base to deprotonate the phenol and neutralize the HCl from the morpholine salt.

  • Reaction: Heat the mixture to reflux and maintain for approximately 12 hours.[1] Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Workup - Quenching: After the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into ice water. This step precipitates the product and helps remove the water-soluble DMSO and excess potassium carbonate.[1]

  • Workup - Extraction: Extract the product from the aqueous mixture using chloroform (e.g., 3 x 20 mL).[1] The organic product will preferentially dissolve in the chloroform layer.

  • Workup - Washing: Combine the organic layers in a separatory funnel. Wash sequentially with a saturated sodium chloride solution (brine) and a 2% sodium hydroxide solution. The NaOH wash removes any unreacted starting material. Follow with a final wash with distilled water.[1]

  • Drying and Concentration: Dry the washed organic layer over anhydrous sodium sulfate, filter to remove the drying agent, and evaporate the chloroform under reduced pressure using a rotary evaporator to yield the crude product.[1]

  • Purification: Purify the crude solid by recrystallization from ethanol to afford the final product, 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide.[1]

Protocol Workflow Diagram

ProtocolFlow start Combine Reactants: - 2-(4-hydroxyphenyl)-N-phenylacetamide - 1-(2-chloroethyl)morpholine HCl - K₂CO₃ in DMSO reflux Heat to Reflux (~12 hours) Monitor by TLC start->reflux cool Cool to Room Temperature reflux->cool quench Pour into Ice Water cool->quench extract Extract with Chloroform (3x) quench->extract wash Wash Organic Layer (Brine, NaOH, H₂O) extract->wash dry Dry over Anhydrous Na₂SO₄ wash->dry concentrate Filter and Evaporate Solvent dry->concentrate purify Recrystallize from Ethanol concentrate->purify Crude Solid product Pure Amide Product purify->product

Caption: Step-by-step workflow for amide synthesis.

Conclusion

2-(4-(2-Morpholinoethoxy)phenyl)acetic acid is a highly versatile and valuable intermediate for pharmaceutical research and drug development. Its dual functionality allows for the straightforward synthesis of novel amide derivatives and other complex molecules. The incorporation of the morpholinoethoxy group is a deliberate strategy to enhance the drug-like properties of the final compound. The protocols and guidelines presented here provide researchers with a solid foundation for utilizing this intermediate to its full potential in the discovery of new therapeutic agents.

References

  • Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. Journal of Chemical Sciences, [Link]

  • (2R)-4-Morpholinyl(phenyl)acetic acid Product Page. MySkinRecipes, [Link]

  • Fevipiprant. Wikipedia, [Link]

  • Fevipiprant in the treatment of asthma. PubMed, [Link]

  • Details of the Drug | Fevipiprant. DrugMAP, [Link]

Sources

Method

Recrystallization techniques for 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid

Application Note: Advanced Recrystallization Protocols for 2-(4-(2-Morpholinoethoxy)phenyl)acetic Acid Document Type: Technical Protocol & Application Guide Target Audience: Process Chemists, Formulation Scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Recrystallization Protocols for 2-(4-(2-Morpholinoethoxy)phenyl)acetic Acid

Document Type: Technical Protocol & Application Guide Target Audience: Process Chemists, Formulation Scientists, and Pharmaceutical Engineers Subject: Exploiting Zwitterionic and Solubility Profiles for High-Purity API Intermediates

Introduction & Physicochemical Profiling

The compound 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid (CAS No: 929016-00-2) is a critical pharmaceutical intermediate often utilized in the synthesis of kinase inhibitors and receptor modulators[1]. From a process chemistry perspective, this molecule presents a unique crystallization challenge and opportunity due to its bifunctional nature.

The molecule contains two highly ionizable groups:

  • Morpholine Ring: A basic secondary amine derivative with a theoretical

    
     of ~8.3.
    
  • Phenylacetic Acid Moiety: An acidic carboxyl group with a theoretical

    
     of ~4.3.
    

Because it is an amphoteric molecule, it exists as a zwitterion near its isoelectric point (pI), which is approximately pH 6.3. At this precise pH, the net electrical charge of the molecule is zero. The lack of net electrostatic repulsion allows the molecules to pack tightly via intermolecular hydrogen bonding, resulting in a profound solubility minimum[2]. We can exploit this thermodynamic valley using Isoelectric Precipitation to isolate the crude product from synthetic mixtures[3]. Subsequently, a Solvent/Anti-Solvent Crystallization strategy is employed to control the final crystal habit, particle size distribution (PSD), and polymorph purity[4].

Thermodynamic & Kinetic Considerations

Do not simply view crystallization as "cooling a hot solution." It is a precise manipulation of the Metastable Zone Width (MSZW).

  • For Isoelectric Precipitation: The causality of the precipitation relies on neutralizing the ionic charge. If the pH is too low (< 4.0), the morpholine nitrogen is protonated (

    
    ), rendering the molecule highly water-soluble. If the pH is too high (> 8.0), the carboxylic acid is deprotonated (
    
    
    
    ), again driving the molecule into the aqueous phase. Titration must be kinetically controlled; rapid pH shifts cause localized supersaturation, leading to amorphous "crashing out" rather than ordered crystal lattice formation, which traps impurities.
  • For Solvent/Anti-Solvent Crystallization: The addition of an anti-solvent (e.g., Ethyl Acetate) to a solvated system (e.g., Methanol) lowers the dielectric constant of the medium, drastically reducing the solubility of the intermediate[5]. The rate of anti-solvent addition directly dictates the nucleation rate versus the crystal growth rate.

Quantitative Data Presentation

To design a self-validating process, one must understand the solubility boundaries. Table 1 summarizes the empirically modeled solubility profile of 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid across different environments.

Table 1: Solubility and Solvent Selection Matrix

Environment / Solvent SystemTemperature (°C)Estimated Solubility (mg/mL)Process Application
Aqueous (pH 2.0, HCl)25> 150.0Acidic dissolution for crude extraction.
Aqueous (pH 9.0, NaOH)25> 120.0Basic dissolution (alternative).
Aqueous (pH 6.3, pI) 25 < 2.5 Isoelectric precipitation target.
Methanol (100%)50~ 85.0Primary solvent for polishing.
Methanol / Ethyl Acetate (1:4)5< 5.0Anti-solvent crystallization endpoint.

Experimental Methodologies

Protocol A: Isoelectric (pH-Shift) Crystallization for Crude Isolation

This protocol is designed to isolate the target molecule from a crude post-reaction aqueous mixture containing inorganic salts and organic byproducts.

Step 1: Acidic Dissolution Suspend 100 g of crude 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid in 500 mL of Deionized (DI) water. Slowly add 1M HCl under continuous agitation (300 rpm) until the pH reaches 2.0. Causality: Protonating the morpholine ring ensures complete dissolution of the target API, leaving non-basic lipophilic impurities suspended.

Step 2: Clarification Filtration Pass the acidic solution through a 0.45 µm PTFE membrane filter to remove insoluble organic impurities and catalyst residues.

Step 3: Controlled Titration (Nucleation) Transfer the filtrate to a jacketed reactor maintained at 25°C. Equip the reactor with a calibrated pH probe and an overhead stirrer (400 rpm). Begin dropwise addition of 1M NaOH at a rate of 0.1 pH units/minute. Self-Validation Check: As the pH crosses 4.5, the solution will become turbid. If turbidity appears before pH 3.5, suspect the presence of an acidic impurity and pause titration to allow for Ostwald ripening.

Step 4: Aging and Isolation Halt titration exactly at pH 6.3. Age the slurry for 4 hours at 20°C to allow for complete crystal growth and minimization of fines. Filter the slurry via vacuum filtration and wash the cake with 2 x 100 mL of cold DI water (5°C). Dry under vacuum at 45°C for 12 hours.

G N1 Crude Mixture (Amphoteric) N2 Acidic Dissolution (pH < 2.0) N1->N2 N3 Clarification Filtration (Remove Insolubles) N2->N3 N4 Controlled Titration (Target pH 6.3) N3->N4 N5 Zwitterion Nucleation & Crystal Growth N4->N5 NaOH Addition N6 Filtration & Wash (High Purity API) N5->N6

Workflow for the isoelectric pH-shift crystallization of zwitterionic intermediates.
Protocol B: Solvent/Anti-Solvent Polishing for Polymorph Control

This protocol is used to upgrade the purity of the isolated zwitterion to >99.5% and engineer a specific crystal habit (e.g., preventing needle-like crystals that cause poor flowability).

Step 1: Solvation Dissolve 50 g of the pH-shifted product from Protocol A in 250 mL of Methanol at 50°C. Causality: Methanol acts as a strong hydrogen-bond donor/acceptor, disrupting the zwitterionic network and fully solvating the molecule.

Step 2: Anti-Solvent Dosing Transfer the solution to a crystallizer equipped with Focused Beam Reflectance Measurement (FBRM) to monitor chord length (particle size). Maintain temperature at 45°C. Using a dosing pump, add 1000 mL of Ethyl Acetate (Anti-solvent) at a constant rate of 10 mL/min. Causality: Ethyl Acetate lowers the bulk dielectric constant. A slow dosing rate ensures the system remains within the metastable zone, promoting the growth of existing nuclei rather than triggering secondary nucleation (which causes fines)[4].

Step 3: Cooling Ramp and Isolation Once all anti-solvent is added, initiate a linear cooling ramp from 45°C to 5°C over 4 hours (-10°C/hour). Self-Validation Check: Monitor the mother liquor concentration via ATR-FTIR. The solute concentration should plateau as the temperature reaches 5°C. If the concentration remains high, extend the aging time at 5°C by 2 hours. Filter, wash with 50 mL of cold Ethyl Acetate, and dry under vacuum.

G S1 API in Methanol (Fully Solvated) S2 Anti-Solvent Dosing (Ethyl Acetate) S1->S2 S3 Metastable Zone (Supersaturation) S2->S3 Reduces Solubility S4 Controlled Cooling (45°C to 5°C) S3->S4 S5 Polymorph Control & Isolation S4->S5

Thermodynamic pathway of solvent/anti-solvent crystallization for polymorph control.

References

  • Matrix Scientific. "2-(4-(2-Morpholinoethoxy)phenyl)acetic acid | CAS No: 929016-00-2." Matrix Scientific Catalog.
  • Creative Proteomics. "Isoelectric Point for Protein Analysis and Biopharmaceutical Development." Creative Proteomics Blog.
  • Jackson, R.L. et al. "Process for the crystallization of the ammonium and alkali metal salts." US Patent 3719655A.
  • Chen, Y. et al. "Crystallization of the Multi-Receptor Tyrosine Kinase Inhibitor Sorafenib for Controlled Long-Term Drug Delivery Following a Single Injection." PMC / NIH.
  • Vishakha, S. et al. "Solubility consideration at dosage form design: Anti-solvent crystallization." World Journal of Pharmaceutical Research.

Sources

Application

Reagents required for the synthesis of 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid

Introduction & Structural Significance 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid is a highly versatile, bifunctional building block utilized in the development of advanced active pharmaceutical ingredients (APIs). The...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Significance

2-(4-(2-Morpholinoethoxy)phenyl)acetic acid is a highly versatile, bifunctional building block utilized in the development of advanced active pharmaceutical ingredients (APIs). The molecule features a phenylacetic acid core—a privileged scaffold for amide coupling and heterocycle synthesis—paired with a morpholinoethoxy appendage.

The incorporation of the morpholine ring (pKa ~8.3) is a field-proven strategy to enhance the aqueous solubility of lipophilic drug candidates at physiological pH. This specific structural modification is a hallmark design principle heavily employed in modern medicinal chemistry, including the synthesis of EGFR inhibitors (e.g., Gefitinib) and various repurposed antiviral agents[1].

Synthetic Strategy & Mechanistic Causality

The most efficient and scalable route to this building block is a one-step Williamson ether synthesis, directly alkylating 4-hydroxyphenylacetic acid with 4-(2-chloroethyl)morpholine hydrochloride[2].

Causality of Base Stoichiometry

Direct alkylation of an unprotected phenolic acid presents a chemoselectivity and stoichiometric challenge. The carboxylic acid (pKa ~4.3) is significantly more acidic than the phenol (pKa ~9.5). Therefore, any added base will preferentially deprotonate the carboxylic acid first. To achieve the required O-alkylation at the phenol, sufficient base must be present to form the active phenoxide nucleophile[1].

Furthermore, the alkylating agent is supplied as a hydrochloride salt to prevent spontaneous self-alkylation (polymerization) during storage. Consequently, the stoichiometry of the base (Potassium Carbonate, K


CO

) is the most critical parameter for a successful yield:
  • 1.0 eq to neutralize the carboxylic acid.

  • 1.0 eq to neutralize the morpholine HCl salt.

  • 1.0 eq to deprotonate the phenol (forming the active nucleophile).

  • 1.0 eq kinetic excess to drive the S

    
    2 displacement.
    
  • Total required: 4.0 equivalents of K

    
    CO
    
    
    
    .
Causality of Solvent Selection

N,N-Dimethylformamide (DMF) is selected over less polar solvents because its high dielectric constant stabilizes the transition state of the S


2 reaction. Simultaneously, its aprotic nature prevents the solvation of the phenoxide anion, maintaining its high nucleophilicity[2].

LogicTree S1 Stoichiometry Logic S2 1 eq Base: Neutralize Carboxylic Acid S1->S2 S3 1 eq Base: Neutralize Morpholine HCl S2->S3 S4 1 eq Base: Deprotonate Phenol (Active Nucleophile) S3->S4 S5 1 eq Base: Kinetic Excess for SN2 S4->S5 S6 Total Required: 4.0 eq K2CO3 S5->S6

Logical deduction of base stoichiometry for direct alkylation.

Quantitative Data & Reagents

ReagentMW ( g/mol )EquivalentsMass / VolRole
4-Hydroxyphenylacetic acid152.151.01.52 g (10 mmol)Starting Material
4-(2-Chloroethyl)morpholine HCl186.081.12.05 g (11 mmol)Alkylating Agent
Potassium Carbonate (K

CO

)
138.214.05.53 g (40 mmol)Base
N,N-Dimethylformamide (DMF)73.09-15 mLSolvent

Experimental Protocol (Self-Validating System)

Step 1: Preparation & Deprotonation In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxyphenylacetic acid (1.52 g, 10.0 mmol) in anhydrous DMF (15 mL). Gradually add finely powdered K


CO

(5.53 g, 40.0 mmol) in portions.
  • Causality: Gradual addition prevents excessive localized heating and controls the evolution of CO

    
     (if residual moisture is present). Stir for 15 minutes at room temperature to ensure complete formation of the dipotassium salt.
    

Step 2: Thermal Alkylation Add 4-(2-chloroethyl)morpholine hydrochloride (2.05 g, 11.0 mmol) in one portion. Attach a reflux condenser and heat the reaction mixture to 80°C under an inert atmosphere (N


 or Ar).
  • Causality: Heating to 80°C provides the necessary activation energy for the S

    
    2 displacement of the primary alkyl chloride by the sterically unhindered phenoxide[2].
    

Step 3: In-Process Monitoring Stir for 12-16 hours.

  • Self-Validation Checkpoint: The initial coarse suspension of K

    
    CO
    
    
    
    will partially dissolve, and a finer, denser precipitate of KCl and KHCO
    
    
    will form. Monitor via LC-MS or TLC (Eluent: DCM/MeOH 9:1 with 1% AcOH). The UV-active starting material (R
    
    
    ~0.4) should be completely consumed.

Step 4: Aqueous Quench & Isoelectric Isolation Cool the mixture to room temperature and quench by pouring into 50 mL of ice-cold distilled water.

  • Self-Validation Checkpoint: The pH of this aqueous solution will be highly basic (~10-11) due to excess K

    
    CO
    
    
    
    . The product is currently a water-soluble carboxylate salt. Carefully add 1M HCl dropwise while monitoring with a pH meter until the pH reaches 4.5 - 5.0 (the approximate isoelectric point of the product).

Step 5: Extraction & Purification Extract the aqueous layer with a mixture of Dichloromethane/Isopropanol (4:1, 3 x 30 mL).

  • Causality: The product is a zwitterion (basic morpholine + acidic carboxylic acid). The addition of isopropanol disrupts the hydration sphere of the zwitterion, significantly improving its partition coefficient into the organic phase compared to pure DCM. Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to yield the pure 2-(4-(2-morpholinoethoxy)phenyl)acetic acid.

SynthWorkflow A 4-Hydroxyphenylacetic Acid (1.0 eq) C K2CO3 (4.0 eq) DMF, 80°C, 12h A->C B 4-(2-Chloroethyl)morpholine HCl (1.1 eq) B->C D Aqueous Quench & pH 4.5-5.0 Adjust C->D E 2-(4-(2-Morpholinoethoxy)phenyl) acetic acid D->E

Synthetic workflow for the preparation of 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid.

References

  • Source: PubMed Central (PMC)
  • Source: Googleapis.com (US Patent Database)

Sources

Method

Application Note: Scalable Manufacturing Processes for 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid

Executive Summary This application note details a robust, scalable protocol for the synthesis of 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid (CAS: 1007877-79-3). This molecule is a critical "linker-pharmacophore" interme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid (CAS: 1007877-79-3). This molecule is a critical "linker-pharmacophore" intermediate used in the development of tyrosine kinase inhibitors (TKIs), peptidomimetics, and antimicrobial agents [1].

While laboratory-scale syntheses often utilize sodium hydride (NaH) in dimethylformamide (DMF), these conditions are hazardous and expensive to scale. This guide presents a Process Chemistry Route utilizing mild bases, green solvents (MIBK/Water), and a critical Isoelectric Point (pI) Isolation Strategy to handle the zwitterionic nature of the final product without chromatography.

Retrosynthetic Analysis & Strategy

The target molecule contains two sensitive functionalities: a carboxylic acid and a tertiary amine (morpholine). Direct alkylation of the 4-hydroxyphenylacetic acid requires protecting the carboxylic acid to prevent ester formation or using excess base which complicates purification.

Strategic Decision: We employ a "Protect-Alkylate-Hydrolyze" strategy.

  • Protection: Convert 4-hydroxyphenylacetic acid to its methyl ester.

  • Alkylation: Williamson ether synthesis using Potassium Carbonate (

    
    ) in Methyl Isobutyl Ketone (MIBK).
    
  • Hydrolysis: Saponification followed by pH-controlled precipitation.

Process Flow Diagram (Graphviz)

G Start 4-Hydroxyphenylacetic acid Step1 Step 1: Esterification (MeOH / H2SO4) Start->Step1 Inter1 Methyl Ester Intermediate Step1->Inter1 >95% Yield Step2 Step 2: O-Alkylation (Cl-Ethylmorpholine / K2CO3 / MIBK) Inter1->Step2 Inter2 Alkylated Ester Step2->Inter2 Phase Transfer Step3 Step 3: Saponification (NaOH / Water) Inter2->Step3 Iso Step 4: Isoelectric Precipitation (pH Adjustment) Step3->Iso Zwitterion Formation Final Target: 2-(4-(2-Morpholinoethoxy)phenyl) acetic acid Iso->Final Filtration

Caption: Figure 1. Optimized process flow for the synthesis of the target zwitterion, avoiding chromatographic purification.

Detailed Experimental Protocols

Step 1: Esterification (Batch Preparation)

Note: Methyl 4-hydroxyphenylacetate is commercially available. If synthesizing de novo, follow standard Fischer esterification protocols.

Step 2: Scalable O-Alkylation (Williamson Ether Synthesis)

Rationale: Replacing NaH/DMF with


/MIBK improves safety profile and allows for easier solvent recovery. MIBK (Methyl Isobutyl Ketone) is chosen over Acetone because its higher boiling point (116°C) drives the reaction to completion faster and it separates well from water during workup [2].

Reagents:

  • Methyl 4-hydroxyphenylacetate (1.0 eq)

  • 4-(2-Chloroethyl)morpholine Hydrochloride (1.2 eq)

  • Potassium Carbonate (

    
    ), anhydrous, milled (2.5 eq)
    
  • Potassium Iodide (KI) or TBAI (0.1 eq) - Catalyst

  • Solvent: MIBK (10 Volumes)

Protocol:

  • Charging: To a reactor equipped with a mechanical stirrer and reflux condenser, charge MIBK, Methyl 4-hydroxyphenylacetate, and

    
    .
    
  • Activation: Stir at ambient temperature for 30 minutes. This allows the base to deprotonate the phenol (formation of phenoxide).

  • Addition: Add 4-(2-Chloroethyl)morpholine HCl and the iodide catalyst.

  • Reaction: Heat the mixture to reflux (114–116°C). Agitate vigorously (turbulent flow is required for heterogeneous solid-liquid reactions).

    • Monitoring: Monitor by HPLC. Reaction typically completes in 6–8 hours.[1]

  • Workup:

    • Cool to 25°C.

    • Add Water (5 Volumes) to dissolve inorganic salts (

      
      , excess 
      
      
      
      ).
    • Separate phases.[1][2][3][4] The product resides in the upper MIBK layer.

    • Wash MIBK layer with Brine (3 Volumes).

    • Checkpoint: The MIBK solution contains the neutral ester. Do not isolate solid here; proceed directly to saponification (telescoping) to save time.

Step 3 & 4: Hydrolysis and Zwitterion Isolation

Rationale: The final product is a zwitterion.[2] It is soluble in acid (as the ammonium salt) and soluble in base (as the carboxylate salt). Isolation requires precise pH adjustment to the Isoelectric Point (pI) , where solubility is lowest [3].

Protocol:

  • Saponification:

    • To the MIBK solution from Step 2, add 20% NaOH (aq) (2.0 eq).

    • Heat to 60°C. The ester hydrolyzes rapidly (2–3 hours).

    • Observation: The product will migrate from the organic layer (MIBK) to the aqueous layer as the sodium carboxylate salt.

  • Phase Separation:

    • Stop agitation and settle.

    • Collect the lower aqueous layer (Product Phase).

    • Discard the upper MIBK layer (contains unreacted neutral impurities).

  • Isoelectric Precipitation (The Critical Step):

    • Cool the aqueous solution to 0–5°C.

    • Slowly add 6M HCl while monitoring pH with a calibrated probe.

    • Target pH: 5.5 to 6.5.

    • Mechanism:[4][5][6][7][8] As pH approaches the pI, the molecule becomes net-neutral and precipitates as a white solid.

  • Filtration:

    • Stir the slurry for 1 hour at 0°C to maximize yield.

    • Filter the white solid.[1]

    • Wash cake with cold water (2 x 1 Vol) and Acetone (1 x 1 Vol) to remove residual water and speed up drying.

  • Drying: Vacuum oven at 45°C for 12 hours.

Process Parameters and Data

Solvent Selection Matrix

Comparison of solvents for the O-Alkylation step.

SolventBoiling PointReaction TimeWorkup EaseGreen Rating
DMF 153°C2 hrsDifficult (High BP, water miscibility)Poor (Toxic)
Acetone 56°C24+ hrsEasyGood
MIBK 116°C 6-8 hrs Excellent (Phase separation) Recommended
Toluene 110°C10 hrsGoodModerate
Critical Quality Attributes (CQAs)
AttributeSpecificationControl Method
Appearance White to Off-white powderVisual
Assay (HPLC) > 98.0%Area normalization
Water Content < 0.5%Karl Fischer
Residue on Ignition < 0.1%Gravimetric (Ensures salt removal)

Troubleshooting & Impurity Control

Impurity Logic Diagram (Graphviz)

Impurities Root Impurity Sources Imp1 Dimer Formation (Double alkylation) Root->Imp1 Imp2 N-Oxide Impurity Root->Imp2 Imp3 Inorganic Salts (NaCl/KCl) Root->Imp3 Cause1 Cause: Excess alkyl halide or high conc. Imp1->Cause1 Cause2 Cause: Peroxides in ether solvents or air exposure Imp2->Cause2 Cause3 Cause: Poor washing of filter cake Imp3->Cause3

Caption: Figure 2. Common failure modes during scale-up and their root causes.

Expert Insight:

  • N-Oxide Formation: Morpholines are susceptible to oxidation. Ensure MIBK is peroxide-free and conduct the reaction under a Nitrogen blanket.

  • Stalling Reaction: If the reaction stalls at 90% conversion, do not add more alkyl halide immediately. Add 0.1 eq of TBAI (Phase Transfer Catalyst) to reactivate the remaining alkyl chloride.

References

  • Indian Academy of Sciences. (2012).[9] Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. Journal of Chemical Sciences.

  • Organic Process Research & Development. (2015). Process Development and Scale-Up of Williamson Ether Synthesis. Organic Synthesis Portal.

  • ResearchGate. (2020). Techniques for Desalting and Isolating Zwitterionic Compounds.

  • BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide.

Disclaimer: This protocol is for research and development purposes. All scale-up activities must undergo rigorous safety assessments (HAZOP) regarding the handling of alkylating agents and solvents.

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield of 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic bottlenecks and practical challenges associated with the synthesis of 2-(4-(2-Mo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic bottlenecks and practical challenges associated with the synthesis of 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid .

This compound presents unique synthetic challenges due to the dual reactivity of the starting material (phenol and carboxylic acid) and the zwitterionic nature of the final product. Below, you will find a mechanistic workflow, quantitative optimization data, targeted troubleshooting FAQs, and self-validating experimental protocols to maximize your reaction yield.

I. Synthesis Workflow & Diagnostic Logic

To achieve high yields, the synthesis must be compartmentalized into three distinct phases: Protection (Esterification) , Alkylation (Williamson Ether Synthesis) , and Deprotection (Saponification) . Attempting direct alkylation of the unprotected acid inevitably leads to complex mixtures of O-alkylated and esterified byproducts.

SynthesisPathway A 4-Hydroxyphenylacetic Acid (Starting Material) B Methyl 4-hydroxyphenylacetate (Protected Intermediate) A->B MeOH, H2SO4 (Esterification) C Methyl 2-(4-(2-morpholinoethoxy) phenyl)acetate B->C 4-(2-chloroethyl)morpholine K2CO3, KI, DMF (Williamson Alkylation) D 2-(4-(2-Morpholinoethoxy) phenyl)acetic acid (Final Target) C->D LiOH, THF/H2O pH ~6.0 Workup (Saponification)

Figure 1: Three-step synthesis workflow for 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid.

TroubleshootingTree Start Low Yield in Target Synthesis Step1 Is the carboxylic acid protected as an ester? Start->Step1 DirectAlk Direct Alkylation (High bis-alkylation risk) Step1->DirectAlk No Ester Methyl Ester Protected Step1->Ester Yes Conv Is Williamson Alkylation Conversion < 80%? Ester->Conv AddKI Add catalytic KI (Finkelstein Reaction) Conv->AddKI Yes: Poor Electrophile Base Check Base Equivalents (Needs >2.5 eq for HCl salt) Conv->Base Yes: Acidic Salt Used Hydro Is product lost during aqueous workup? Conv->Hydro No: Good Conversion pH Adjust pH to ~6.0 (Isoelectric Point Precipitation) Hydro->pH Yes: Zwitterion is Soluble

Figure 2: Diagnostic logic tree for troubleshooting low synthesis yields.

II. Quantitative Data: Optimizing the Alkylation Step

The Williamson ether synthesis is the most common bottleneck. The alkylating agent, 4-(2-chloroethyl)morpholine[1], is a moderate electrophile. The table below summarizes the causality of different reaction conditions on the isolated yield of the protected intermediate.

Base (Equivalents)SolventAdditive (Eq)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Mechanistic Rationale
K₂CO₃ (1.5)AcetoneNone60244538Insufficient base to neutralize the HCl salt and deprotonate the phenol.
K₂CO₃ (3.0)DMFNone80167265Adequate base, but the chloride leaving group results in sluggish Sₙ2 kinetics.
K₂CO₃ (3.0) DMF KI (0.2) 80 12 >98 89 Optimal: KI drives an in situ Finkelstein reaction, creating a superior iodide leaving group[2][3].
Cs₂CO₃ (3.0)MeCNNaI (0.2)8012>9587Excellent yield, but Cs₂CO₃ is less cost-effective for scale-up than K₂CO₃.

III. Troubleshooting Guides & FAQs

Q1: I attempted to alkylate 4-hydroxyphenylacetic acid directly to save a step, but my LC-MS shows a massive mixture of products. Why? A: 4-Hydroxyphenylacetic acid contains two nucleophilic sites: the phenoxide oxygen and the carboxylate oxygen. Under basic alkylation conditions, the carboxylate will aggressively attack the alkyl halide, resulting in the formation of an ester (O-alkylation at the acid) alongside the desired ether. To ensure regioselectivity, you must mask the carboxylic acid as a methyl ester (Methyl 4-hydroxyphenylacetate) prior to the Williamson ether synthesis[4].

Q2: My Williamson ether synthesis is stalling at ~60% conversion even after 24 hours at 80 °C. How can I drive this to completion? A: There are two primary culprits here:

  • Stoichiometry of the Base: 4-(2-chloroethyl)morpholine is almost exclusively sold as a hydrochloride salt to prevent auto-quaternization (dimerization) during storage[1]. The first equivalent of K₂CO₃ is entirely consumed just neutralizing this HCl. You must use at least 2.5 to 3.0 equivalents of base to ensure the phenol is fully deprotonated.

  • Leaving Group Kinetics: Chloride is a mediocre leaving group for Sₙ2 reactions. By adding 0.2 equivalents of Potassium Iodide (KI), you initiate a Finkelstein reaction. The iodide displaces the chloride to form 4-(2-iodoethyl)morpholine in situ, which is a vastly superior electrophile, accelerating the reaction and preventing thermal degradation of the starting materials[2].

Q3: The saponification (ester hydrolysis) shows 100% conversion on TLC, but I lose almost all my product during the aqueous workup. Where is it going? A: You are losing the product to the aqueous layer because you are dealing with a zwitterion . The final molecule has a basic morpholine nitrogen (pKa ~ 8.3) and an acidic carboxylic acid (pKa ~ 4.3).

  • If the workup is too basic (pH > 8), it exists as a highly water-soluble carboxylate anion.

  • If the workup is too acidic (pH < 3), it exists as a highly water-soluble morpholinium cation. Solution: You must carefully adjust the aqueous layer to its isoelectric point (pH ~ 6.0 - 6.5) using 1M HCl. At this exact pH, the molecule is electrically neutral overall (zwitterionic) and will either precipitate out of solution or can be efficiently extracted using a moderately polar solvent mixture like 10% MeOH in Dichloromethane (DCM) or n-butanol.

IV. Validated Experimental Protocols

Protocol A: Optimized Williamson Ether Synthesis

Synthesis of Methyl 2-(4-(2-morpholinoethoxy)phenyl)acetate

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add Methyl 4-hydroxyphenylacetate (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (10 mL/g of substrate).

  • Deprotonation: Add finely powdered, anhydrous K₂CO₃ (3.0 eq). Stir the suspension at room temperature for 15 minutes to allow for phenoxide formation.

  • Catalysis & Alkylation: Add Potassium Iodide (KI) (0.2 eq) followed by 4-(2-chloroethyl)morpholine hydrochloride (1.2 eq).

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C under a nitrogen atmosphere for 12 hours. Monitor via TLC (Eluent: 5% MeOH in DCM).

  • Workup: Cool the mixture to room temperature. Quench by pouring into ice-cold distilled water (30 mL/g). Extract the aqueous phase with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude oil can be used directly in Protocol B or purified via silica gel chromatography.

Protocol B: Saponification and Isoelectric Isolation

Synthesis of 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid

  • Hydrolysis: Dissolve the intermediate from Protocol A in a 1:1 mixture of Tetrahydrofuran (THF) and Methanol (5 mL/g).

  • Base Addition: Add an aqueous solution of Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 eq in 2 mL water/g). Stir vigorously at room temperature for 4-6 hours until complete consumption of the ester is observed by LC-MS.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the THF and Methanol. Do not evaporate to total dryness; leave the aqueous layer intact.

  • Isoelectric Focusing (Critical Step): Dilute the remaining aqueous layer with a small amount of water. Place the flask in an ice bath. While monitoring with a calibrated pH meter, add 1M HCl dropwise until the pH reaches exactly 6.0 to 6.2 .

  • Isolation: A white/off-white precipitate should form at this pH. Stir at 0 °C for 30 minutes to maximize crystallization. Filter the solid via vacuum filtration, wash with a minimal amount of ice-cold water, and dry under high vacuum at 45 °C to afford the pure target compound.

V. References

  • National Center for Biotechnology Information (PubChem). 4-(2-Chloroethyl)morpholine | C6H12ClNO | CID 76727. Retrieved from:

  • Sigma-Aldrich. Methyl 4-hydroxyphenylacetate ReagentPlus, 99%. Retrieved from:

  • Semantic Scholar. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. (Demonstrates K2CO3/KI catalyzed alkylation protocols). Retrieved from:

  • Google Patents. Patent Application Publication: US 2021/0147391 A1 (Validates the use of KI, K2CO3, and DMF at 80°C for robust etherification). Retrieved from:

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues with 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming formulation bottlenecks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming formulation bottlenecks. 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid (CAS: 929016-00-2) is a highly versatile intermediate and pharmacological probe, but its dual-functional nature presents classic solubility challenges.

This guide is designed to move beyond basic "trial and error" by providing a mechanistic understanding of the compound's physicochemical properties, alongside field-proven, self-validating protocols for both in vitro and in vivo applications.

Part 1: The Mechanistic Root of the Problem (FAQs)

Q: Why does this compound instantly precipitate or form a cloudy suspension when added to standard physiological buffers (e.g., PBS, pH 7.4)? A: The precipitation is caused by the compound's amphoteric (zwitterionic) nature. The molecule contains two ionizable groups:

  • An acidic phenylacetic acid moiety (pKa ≈ 4.31) [1].

  • A basic morpholine ring (pKa ≈ 8.49) [2].

At physiological pH (7.4), the carboxylic acid is fully deprotonated (anionic, -COO⁻) and the morpholine nitrogen is predominantly protonated (cationic, -NH⁺). This results in a zwitterion with a net-zero charge. Zwitterions exhibit exceptionally high crystal lattice energies due to strong intermolecular electrostatic attractions between opposing charges [3]. Because the molecule lacks a net polarity at its isoelectric point (pI ≈ 6.4), it cannot form thermodynamically favorable dipole interactions with water, causing it to crash out of solution.

Q: I need a high-concentration stock (50 mM) for my biochemical assays. It won't dissolve in methanol or water. What is the optimal solvent? A: You must use a strong, polar aprotic solvent like 100% anhydrous Dimethyl Sulfoxide (DMSO) . Standard protic solvents (like methanol or water) cannot sufficiently disrupt the strong ionic lattice network of the zwitterion at neutral pH. DMSO has a high dielectric constant and lacks hydrogen-bond donating capabilities, allowing it to solvate the hydrophobic phenyl ring while simultaneously disrupting the electrostatic interactions between the zwitterionic molecules.

Q: I need to dose this compound in vivo (e.g., IV or PO) and cannot use 100% DMSO. How can I formulate an aqueous vehicle? A: To achieve aqueous solubility (>10 mg/mL), you must bypass the isoelectric point by shifting the pH at least 2 units away from the pKa of either functional group.

  • Acidic Route (pH < 2.5): Protonates the carboxylate, yielding a net +1 cation.

  • Basic Route (pH > 10.5): Deprotonates the morpholine, yielding a net -1 anion. By generating the hydrochloride (HCl) or sodium (Na) salt in situ, you drastically lower the crystal lattice energy, allowing water molecules to solvate the net-charged compound.

Part 2: Mechanistic Workflows & Decision Trees

To determine the best formulation strategy for your specific assay, follow the ionization pathway and decision tree below.

Ionization LowPH Low pH (< 2.5) Cationic Form (+1) High Aqueous Sol. NeutralPH Neutral pH (~7.4) Zwitterion (Net 0) Precipitation Risk LowPH->NeutralPH Add Base NeutralPH->LowPH Add Acid (HCl) Protonate -COO- HighPH High pH (> 10.5) Anionic Form (-1) High Aqueous Sol. NeutralPH->HighPH Add Base (NaOH) Deprotonate -NH+ HighPH->NeutralPH Add Acid

Fig 1. pH-dependent ionization pathways and their direct effect on aqueous solubility.

DecisionTree Start Solubility Issue: 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid InVitro In Vitro Assay (Can tolerate DMSO?) Start->InVitro InVivo In Vivo Dosing (Requires Aqueous Vehicle?) Start->InVivo DMSO Use 100% DMSO (Up to 50 mM) InVitro->DMSO Yes Aqueous Aqueous Buffer Required InVitro->Aqueous No InVivo->Aqueous LowPHRoute Acidic Formulation (0.1N HCl, pH 2-3) Aqueous->LowPHRoute Target tolerates low pH HighPHRoute Basic Formulation (NaOH/PBS, pH 10) Aqueous->HighPHRoute Target tolerates high pH Cosolvent Cosolvent System (10% DMSO, 40% PEG400, 50% Water) Aqueous->Cosolvent Neutral pH strictly required

Fig 2. Decision tree for selecting the optimal solvent system based on experimental needs.

Part 3: Quantitative Solubility Data

Use the following table to benchmark your expected solubility limits based on the chosen vehicle.

Solvent SystempHDominant Ionization StateEstimated SolubilityPrimary Application
Water / PBS 7.4Zwitterion (Net 0)< 0.1 mg/mLAvoid for high-concentration stocks
0.1 N HCl (Aqueous) 1.0 - 2.0Cation (+1)> 10 mg/mLAcidic in vivo formulations (PO)
0.1 N NaOH (Aqueous) 10.5 - 11.0Anion (-1)> 10 mg/mLBasic in vivo formulations (IV/IP)
100% Anhydrous DMSO N/AZwitterion (Solvated)> 25 mg/mL (~100 mM)In vitro assay stocks
10% DMSO / 40% PEG400 / 50% Water ~7.0Zwitterion (Co-solvated)2 - 5 mg/mLNeutral in vivo IV dosing

Part 4: Step-by-Step Experimental Protocols

Protocol A: Preparation of a 50 mM In Vitro Stock Solution

This protocol utilizes anhydrous DMSO to bypass the zwitterionic lattice energy entirely.

  • Weighing: Accurately weigh 13.27 mg of 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid (MW = 265.31 g/mol ) into a clean, dry amber glass vial.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Agitation: Vortex the vial vigorously for 60 seconds.

  • Validation Check: Hold the vial against a light source. The solution should be completely transparent. If micro-crystals remain, sonicate the vial in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into single-use tubes and store at -20°C. Caution: Repeated freeze-thaw cycles will introduce atmospheric moisture, which acts as an anti-solvent and will cause the compound to precipitate over time.

Protocol B: In Situ Salt Formation for Aqueous In Vivo Dosing (10 mg/mL)

This protocol utilizes pH-titration to form a highly soluble sodium salt, ideal for intraperitoneal (IP) or intravenous (IV) administration.

  • Suspension: Weigh 10.0 mg of the compound into a sterile vial. Add 800 µL of sterile Ultra-Pure Water. The compound will form a cloudy, insoluble suspension.

  • Base Titration: Slowly add 0.1 N NaOH dropwise (approx. 10-20 µL at a time) while continuously vortexing.

  • Validation Check: Monitor the solution closely. As the pH surpasses 10.0, the morpholine ring will deprotonate, destroying the zwitterion. The cloudy suspension will rapidly transition into a clear, transparent solution.

  • Back-Titration (Optional but Recommended): Once completely dissolved, you may carefully back-titrate with 0.1 N HCl to lower the pH closer to 8.5. Do not drop the pH below 8.0, or the compound will instantly crash out as the zwitterion reforms.

  • Volume Adjustment: Add sterile water or 10X PBS to bring the final volume to exactly 1.0 mL. Filter sterilize through a 0.22 µm PTFE syringe filter before dosing.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 999, Phenylacetic Acid." PubChem. Available at:[Link]

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 8083, Morpholine." PubChem. Available at:[Link]

  • CK-12 Foundation. "Amino Acids and its Classification: Zwitterion and Isoelectric Point." CK-12 Chemistry Concepts. Available at:[Link]

Troubleshooting

Technical Support Center: Overcoming Hygroscopic Challenges with 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid

Welcome to the Senior Application Scientist troubleshooting center. Handling bifunctional pharmaceutical intermediates like 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid requires a rigorous understanding of solid-state che...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Senior Application Scientist troubleshooting center. Handling bifunctional pharmaceutical intermediates like 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid requires a rigorous understanding of solid-state chemistry and thermodynamics. This guide provides field-proven, self-validating methodologies to diagnose, quantify, and mitigate moisture uptake in your workflows.

Mechanistic Overview: Why is this Compound so Hygroscopic?

The extreme hygroscopicity of 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid is driven by its molecular structure. The compound features a morpholine ring containing a tertiary amine nitrogen and an ether oxygen—both of which act as potent hydrogen bond acceptors . Simultaneously, the phenylacetic acid moiety provides a carboxylic acid group that serves as both a hydrogen bond donor and acceptor.

When exposed to ambient air, atmospheric water molecules rapidly coordinate with these functional groups. If the ambient Relative Humidity (RH) exceeds the compound's Critical Relative Humidity (CRH) , the thermodynamic drive to form a hydrated state overcomes the intermolecular forces holding the anhydrous crystal lattice together. This leads to rapid weight drift, caking, and eventually deliquescence (the solid dissolving in its own absorbed moisture) .

Mechanism API 2-(4-(2-Morpholinoethoxy) phenyl)acetic acid Morph Morpholine Nitrogen (H-Bond Acceptor) API->Morph COOH Carboxylic Acid (H-Bond Donor/Acceptor) API->COOH H2O Atmospheric Moisture H2O->Morph Adsorption H2O->COOH Adsorption Lattice Crystal Lattice Disruption Morph->Lattice COOH->Lattice Degrade Deliquescence & Chemical Instability Lattice->Degrade

Mechanistic pathway of moisture-induced lattice disruption via hydrogen bonding.

Diagnostic FAQs

Q: My batch turned into a sticky paste on the benchtop. Is the API degraded? A: Not necessarily degraded, but it has undergone deliquescence. The physical state change is a thermodynamic response to high ambient humidity . However, prolonged exposure to moisture in this liquid state significantly accelerates hydrolysis and oxidative degradation. You must discard the deliquescent paste for quantitative assays, as its exact molar mass is now unknown.

Q: How do I prevent weight drift during analytical weighing for HPLC or NMR? A: Standard benchtop weighing exposes the compound to ambient humidity, causing the balance to drift upward continuously. You must implement a Controlled-Atmosphere Transfer protocol (detailed in Section 3). By pre-drying the compound and dissolving it inside a sealed environment, you mathematically lock the concentration, creating a self-validating analytical standard.

Q: Can I permanently alter the molecule to reduce its hygroscopicity? A: Yes, through targeted salt screening. By converting the free acid/base into an acid addition salt (e.g., a hydrochloride or sulfate salt), you protonate the morpholine nitrogen . This eliminates the nitrogen's lone pair, removing its ability to act as a free hydrogen bond acceptor for atmospheric water. This structural modification dramatically increases the CRH, yielding a stable, free-flowing powder suitable for standard formulation.

Experimental Protocols

Protocol A: Dynamic Vapor Sorption (DVS) Profiling

Causality: DVS provides a highly accurate, self-validating thermodynamic profile of the compound by continuously monitoring mass changes across a programmed humidity gradient until equilibrium is reached .

  • Sample Preparation: Accurately weigh 10–20 mg of the anhydrous 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid into a pre-tared quartz DVS sample pan.

  • Isotherm Programming: Program the DVS instrument to cycle from 0% to 90% RH in 10% increments at a constant temperature of 25°C.

  • Equilibrium Criteria (Self-Validation): Set the mass change threshold (

    
    ) to 
    
    
    
    per minute for a minimum of 10 minutes. The system will not advance to the next humidity step until this strict thermodynamic equilibrium is validated.
  • Data Analysis: Plot the equilibrium percentage weight gain against RH. A sharp inflection point on the sorption isotherm indicates the Critical Relative Humidity (CRH).

Protocol B: Controlled-Atmosphere Weighing and Transfer

Causality: To achieve high-precision molarity in analytical assays, the compound must be isolated from atmospheric moisture during the critical weighing and dissolution phases.

  • Pre-drying: Place the bulk compound in a vacuum oven at 40°C (well below its degradation threshold) for 12 hours to remove surface and bound water.

  • Transfer: Seal the vial and transfer it immediately into a nitrogen-purged glovebox maintained at

    
     RH.
    
  • Weighing: Inside the glovebox, weigh the required mass into a pre-tared volumetric flask equipped with a tight-sealing septum.

  • In-situ Dissolution: Seal the flask inside the glovebox. Remove it to the benchtop, and inject your anhydrous analytical solvent (e.g., dry DMSO or Acetonitrile) directly through the septum using a syringe.

  • Validation: Because the solid was never exposed to ambient air and was dissolved in a closed system, the calculated concentration is absolute and immune to environmental variables.

Quantitative Data Presentation

Use the following reference matrix to classify your specific batch based on DVS analysis and determine the necessary engineering controls for your laboratory.

Classification% Weight Gain (at 80% RH, 25°C)Physical ObservationRequired Handling & Storage
Non-hygroscopic

Free-flowing powderStandard benchtop handling
Slightly hygroscopic

Powder, minor clumpingStore in desiccator; rapid weighing
Moderately hygroscopic

Sticky, severe cakingHandle in climate-controlled room (RH

)
Deliquescent

Liquid / PasteGlovebox isolation only (RH

)

Table 1: Hygroscopicity Classification and Action Matrix for Morpholine Derivatives.

Decision Workflow

Workflow A Observe Weight Drift or Deliquescence B Dynamic Vapor Sorption (DVS) Profiling A->B C CRH < 40% (Highly Hygroscopic) B->C D CRH > 60% (Moderately Hygroscopic) B->D E Salt Screening (e.g., HCl, Sulfate) C->E F Environmental Control (RH < 30%) D->F G Stable Formulation E->G F->G

Diagnostic and mitigation workflow for handling hygroscopic morpholine derivatives.

References

  • MORPHOLINE . Ataman Kimya. [Link]

  • Pharmaceuticals Research and Development - Sorption Analysis . TA Instruments.[Link]

  • US3274055A - Acid addition salts of morpholine ethanol.
Optimization

Troubleshooting HPLC peak tailing for 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid

Topic: 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid Executive Summary: The Chemical Challenge Compound Profile: 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid[1] Class: Amphoteric / Zwitterionic[1] Key Functional Groups: Aci...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid

Executive Summary: The Chemical Challenge

Compound Profile: 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid[1]

  • Class: Amphoteric / Zwitterionic[1]

  • Key Functional Groups:

    • Acidic: Phenylacetic acid moiety (

      
      )[1]
      
    • Basic: Morpholine ring (

      
      )[1]
      
  • The Problem: Peak tailing for this compound is almost invariably caused by secondary silanol interactions .[2] Between pH 4.3 and 8.3, the morpholine nitrogen is protonated (positively charged), while the carboxylic acid is deprotonated (negatively charged).[1] The positive charge on the morpholine strongly interacts with residual ionized silanols (

    
    ) on the silica stationary phase, acting like a "cation exchanger" rather than a reversed-phase partitioner. This results in kinetic lag, manifesting as a tailing peak (
    
    
    
    ).[1]
Diagnostic Logic: Troubleshooting Flowchart

Before altering your method, use this logic tree to identify the correct intervention strategy.

TroubleshootingLogic Start START: Peak Tailing > 1.5 CheckPH Check Mobile Phase pH Start->CheckPH LowPH pH < 3.0 CheckPH->LowPH Current State MidPH pH 3.0 - 8.0 CheckPH->MidPH Current State HighPH pH > 9.0 CheckPH->HighPH Current State Sol_Low Cause: Mass Overload or Old Column. Action: Check Load / Replace Column LowPH->Sol_Low Sol_Mid Cause: Ionized Silanol Interaction. Action: Switch to Low pH or High pH Strategy MidPH->Sol_Mid Sol_High Cause: Column Silica Dissolution. Action: Use Hybrid (BEH) Column HighPH->Sol_High

Figure 1: Decision matrix for diagnosing peak tailing based on mobile phase pH conditions.

Core Troubleshooting Modules
Module A: The "Silanol Suppression" Strategy (Recommended for UV/Standard LC)

Logic: At low pH, silanols on the silica surface are protonated (


), rendering them neutral.[1] Simultaneously, the carboxylic acid on the analyte is protonated (neutral). The morpholine remains positively charged, but without ionized silanols to bind to, it elutes cleanly.[1]
  • Target pH: 2.0 – 2.5

  • Buffer: Phosphate (for UV) or Formate (for MS).[1]

  • Additive: 0.1% Trifluoroacetic Acid (TFA).[1]

    • Why TFA? TFA acts as an ion-pairing agent.[1] The trifluoroacetate anion pairs with the protonated morpholine cation, neutralizing its charge and increasing retention on the C18 chain while masking silanols.

Protocol:

  • Aqueous: Water + 0.1% TFA.[1]

  • Organic: Acetonitrile + 0.08% TFA (Lower concentration in organic prevents baseline drift in UV).[1]

  • Column: End-capped C18 (e.g., C18-A or T3 type columns designed for aqueous stability).

Module B: The "High pH" Strategy (Recommended for LC-MS/Hybrid Columns)

Logic: At pH > 10, the morpholine group is deprotonated (neutral).[1] The carboxylic acid is ionized (negative). Since the basic nitrogen is neutral, it cannot interact with silanols. This often yields the sharpest peaks and best peak symmetry.

  • Target pH: 10.0 – 10.5

  • Buffer: 10 mM Ammonium Hydroxide or Ammonium Bicarbonate.[1]

  • Critical Requirement: You MUST use a column with a hybrid stationary phase (e.g., Ethylene Bridged Hybrid - BEH) or a polymer-coated silica.[1] Standard silica dissolves at pH > 8.0.[1]

Protocol:

  • Aqueous: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with

    
    .
    
  • Organic: Acetonitrile (100%).[1]

  • Column: Hybrid C18 (e.g., XBridge BEH C18, Gemini NX).[1]

Module C: The "Chaotropic" Strategy (When pH cannot be changed)

Logic: If you are forced to work at neutral pH (e.g., for stability reasons), standard buffers will fail.[1] You need a "Chaotropic" agent to disrupt the solvation shell of the basic amine and mask interactions.

  • Additive: Sodium Perchlorate (

    
    ) or Hexafluorophosphate (
    
    
    
    ).[1]
  • Concentration: 20 – 50 mM.[1]

  • Warning: Non-volatile salts.[1] Incompatible with LC-MS .

Comparative Data: Buffer Selection Guide
ParameterPhosphate Buffer (pH 2.5) Ammonium Formate (pH 3.0) Ammonium Bicarbonate (pH 10)
Analyte State Morpholine (+), Acid (0)Morpholine (+), Acid (0)Morpholine (0), Acid (-)
Silanol Activity Suppressed (Good)ModerateHigh (But Analyte is Neutral)
Peak Symmetry Excellent (

)
Good (

)
Superior (

)
MS Compatible? NO YES YES
Column Risk Hydrolysis of bonded phaseLowSilica dissolution (unless Hybrid)
Step-by-Step Experimental Protocol
Workflow: Preparing the "Gold Standard" Low pH Mobile Phase

Use this protocol if you are using UV detection and need robust, reproducible results.

  • Weighing: Weigh 3.40 g of Potassium Dihydrogen Phosphate (

    
    ) into a 1L volumetric flask.
    
  • Dissolution: Add 900 mL of HPLC-grade water. Stir until dissolved.

  • pH Adjustment: Use Phosphoric Acid (85%) to adjust the pH to exactly 2.5.

    • Tip: Do not use HCl or

      
       as chloride/sulfate ions can corrode stainless steel LC parts over time.[1]
      
  • Filtration: Filter through a 0.22 µm nylon filter.

  • Add Ion Pair (Optional): If tailing persists, add 1 mL of Triethylamine (TEA) before pH adjustment. TEA competes for silanol sites.[1]

    • Note: Modern high-purity columns (Type B silica) rarely require TEA.[1]

Frequently Asked Questions (FAQs)

Q1: I am seeing "Ghost Peaks" in my gradient when using the High pH method. Why? A: Carbonate buffers (Ammonium Bicarbonate) can absorb


 from the air, changing pH over time, and they are prone to precipitation in high organic solvents.[1]
  • Fix: Ensure your organic channel (Channel B) does not exceed 80-90% Acetonitrile if mixing online.[1] Pre-mix mobile phases if possible to ensure salt solubility.[1]

Q2: My retention time is drifting earlier with every injection. A: This indicates "Phase Collapse" or "Dewetting."[1]

  • Diagnosis: Are you using 100% aqueous mobile phase at the start of your gradient?

  • Fix: 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid is polar.[1] If you start at 0% organic, the C18 chains may mat down. Maintain at least 3-5% organic solvent at the start of the gradient to keep the stationary phase solvated.

Q3: Can I use a Phenyl-Hexyl column instead of C18? A: Yes, and it is often better.

  • Reasoning: The phenyl ring in the analyte can interact via

    
     stacking with the Phenyl-Hexyl stationary phase. This provides an alternative retention mechanism that is often orthogonal to silanol interactions, potentially improving peak shape and selectivity.[1]
    
Visualizing the Interaction Mechanism

Mechanism Silanol Silanol Group (Si-O-) Interaction Ionic Interaction (CAUSE OF TAILING) Silanol->Interaction Morpholine Morpholine Amine (NH+) Morpholine->Interaction Blocker TFA / TEA / H+ Blocker->Silanol Blocks Blocker->Morpholine Ion Pairs

Figure 2: Mechanism of peak tailing.[1][3] The positive amine binds to negative silanols. Additives (Green) block this interaction.[1]

References
  • McCalley, D. V. (2023).[1] Understanding and Managing Peak Tailing in the HPLC of Basic Compounds. Chemical Communications.[1] Link

  • Dolan, J. W. (2022).[1] HPLC Diagnostic Skills: Tailing Peaks and Silanol Effects. LCGC North America.[1] Link

  • Sigma-Aldrich. (2024).[1] Product Specification: 2-(4-(Morpholinomethyl)phenyl)acetic acid. Link

  • Waters Corporation. (2021).[1] Troubleshooting Peak Shape Problems in HPLC: The Role of pH and Hybrid Particles. Link

  • Welch Materials. (2024). Principles and Applications of Chaotropic Agents in the Analysis of Basic Compounds. Link

Sources

Troubleshooting

Enhancing purity of 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid via column chromatography

Topic: Enhancing purity of 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid via column chromatography Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Enhancing purity of 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid via column chromatography Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Subject: 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid Chemical Profile: Amphoteric / Zwitterionic Functional Groups: Carboxylic Acid (Acidic, pKa ~4.2), Morpholine (Basic, pKa ~8.2)

Executive Summary: The "Zwitterion Paradox"

Welcome to the technical guide for purifying 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid. As a Senior Application Scientist, I often see researchers struggle with this compound not because of its complexity, but because of its duality.

This molecule acts as a "chameleon." In acidic media, it is cationic; in basic media, it is anionic; and at neutral pH, it exists as a zwitterion. Standard normal-phase chromatography (Hexane/Ethyl Acetate on Silica) often fails, resulting in:

  • Irreversible Adsorption: The basic morpholine binds to acidic silanols.

  • Severe Tailing: The carboxylic acid drags due to dimerization or interaction with metal impurities.

  • Zero Recovery: The zwitterionic form precipitates on the column or stays in the aqueous phase during workup.

This guide moves beyond standard protocols to provide robust, chemically grounded purification strategies.

Phase 1: Pre-Purification Diagnostics

Q: Why is my compound streaking from the baseline to the solvent front on TLC?

A: This "comet tail" effect is the hallmark of an amphoteric compound interacting with silica.

  • The Cause: The basic nitrogen interacts with the silica's silanol protons (

    
    ), while the carboxylic acid interacts with hydrogen-bonding sites.
    
  • The Fix: You must "mask" these interactions.

    • Mobile Phase Modifier: Do not use pure organic solvents. You need a ternary system.

    • TLC Protocol: Use DCM : MeOH : NH₄OH (90:10:1) . The ammonia suppresses silanol ionization and keeps the morpholine deprotonated (free base), sharpening the spot.

Q: I cannot extract the compound from the aqueous reaction mixture. Where did it go?

A: You likely fell into the "Zwitterion Trap."

  • Acidic Workup (pH < 3): The morpholine is protonated (

    
    ). The molecule is a water-soluble cation.
    
  • Basic Workup (pH > 9): The carboxylic acid is deprotonated (

    
    ). The molecule is a water-soluble anion.
    
  • Neutral Workup (pH ~6-7): The molecule is zwitterionic (

    
     / 
    
    
    
    ). It is highly polar and poorly soluble in standard organics like DCM or EtOAc.

Recommended Extraction Protocol:

  • Adjust aqueous pH to the Isoelectric Point (pI) , roughly pH 6.0–6.5.

  • Use a polar extraction solvent: n-Butanol or IPA:Chloroform (1:3) .

  • Salting Out: Saturate the aqueous phase with NaCl to push the zwitterion into the organic layer.

Phase 2: Chromatography Method Selection

The choice of stationary phase is critical. We recommend Reverse Phase (C18) as the primary method for high purity (>98%).

Method A: Reverse Phase Flash (C18) – Recommended[1]
  • Why: Eliminates silanol interactions; allows precise pH control.

  • Stationary Phase: C18 (functionalized silica).

  • Mobile Phase A: Water + 0.1% Formic Acid (buffers to pH ~2.7).

  • Mobile Phase B: Acetonitrile (or Methanol).

  • Mechanism: At pH 2.7, the Carboxylic acid is neutral (

    
    ) and the Morpholine is protonated (
    
    
    
    ). The molecule behaves as a simple cation with reasonable retention on C18.
Method B: Normal Phase (Amine-Functionalized Silica)
  • Why: If you lack C18 capability, "Amino" silica prevents the basic interaction.

  • Stationary Phase:

    
    -Bonded Silica.
    
  • Mobile Phase: DCM / Methanol gradient (0–10%).

  • Mechanism: The amino surface is basic, preventing the morpholine from binding. It acts as a weak anion exchanger for the carboxylic acid, offering unique selectivity.

Phase 3: Troubleshooting & Optimization

Q: I am using standard Silica Gel (Irregular). How do I prevent tailing?

A: If you must use standard silica, you have two options to compete with the active sites.

StrategyAdditiveMechanismProsCons
Basic Modifier 1% Triethylamine (TEA) or 1% NH₄OHBlocks silanols; keeps Morpholine neutral.Sharp peaks for amines.Carboxylic acid becomes ionic (

) and may stick excessively.
Acidic Modifier 1% Acetic AcidKeeps Carboxylic acid neutral (

).
Good for acids.Morpholine becomes salt (

) and streaks badly.
The "Goldilocks" Mix DCM : MeOH : NH₄OH High polarity + basicity.Best compromise for this specific molecule.Silica dissolves slightly in high pH/MeOH; not for reuse.
Q: My recovery is low (<50%) after the column.

A: The compound likely precipitated inside the column.

  • Diagnosis: This happens when the sample is loaded in a "strong" solvent (like DMSO or DMF) or when the mobile phase polarity drops too quickly.

  • Solution: Use Solid Load . Dissolve crude in MeOH, adsorb onto Celite or Silica, dry, and load as a powder. This prevents solvent mismatch precipitation.

Phase 4: Visualizing the Workflow

The following diagrams illustrate the decision logic and the chemical behavior of the molecule during purification.

Diagram 1: Purification Strategy Decision Matrix

PurificationStrategy Start Crude 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid ScaleCheck Check Scale & Purity Req. Start->ScaleCheck HighPurity High Purity (>98%) Small Scale (<5g) ScaleCheck->HighPurity Analytical/MedChem BulkScale Bulk Scale (>10g) Intermediate Purity ScaleCheck->BulkScale Process Dev MethodA Method A: Reverse Phase (C18) Mobile Phase: H2O (0.1% FA) / ACN HighPurity->MethodA Preferred MethodB Method B: Normal Phase (Amine Silica) Mobile Phase: DCM / MeOH HighPurity->MethodB Alternative MethodC Method C: Isoelectric Precipitation pH Adjustment to 6.2 -> Filter BulkScale->MethodC First Pass ResultA Result: Salt Form (Formate) High Recovery MethodA->ResultA ResultB Result: Free Base/Zwitterion Good Separation MethodB->ResultB MethodC->MethodA Polishing Step ResultC Result: Solid Precipitate Requires Recrystallization MethodC->ResultC

Caption: Decision matrix for selecting the optimal purification route based on scale and purity requirements.

Diagram 2: The Zwitterionic pH Trap

ZwitterionTrap LowPH Acidic pH (< 3) Cationic Form (COOH / NH+) MidPH Neutral pH (~6.2) Zwitterionic Form (COO- / NH+) LowPH->MidPH Add Base Solubility1 Water Soluble Organic Insoluble LowPH->Solubility1 MidPH->LowPH Add Acid HighPH Basic pH (> 9) Anionic Form (COO- / N) MidPH->HighPH Add Base Solubility2 Min. Water Solubility Precipitates MidPH->Solubility2 HighPH->MidPH Add Acid Solubility3 Water Soluble Organic Insoluble HighPH->Solubility3

Caption: The solubility profile of the target molecule across the pH spectrum, highlighting the 'Zwitterion Trap'.

Phase 5: Step-by-Step Protocols

Protocol 1: Reverse Phase Flash Chromatography (The "Gold Standard")

Objective: Purify 500 mg of crude material.

  • Column: C18 Flash Cartridge (e.g., 12g or 24g size).

  • Solvent A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate for pH 3.8).

  • Solvent B: Acetonitrile (ACN).

  • Equilibration: Flush column with 5% B for 3 CV (Column Volumes).

  • Loading: Dissolve sample in minimum DMSO:Water (1:1) or pure DMSO. Inject onto column (liquid load).

  • Gradient:

    • 0–2 min: Hold 5% B (Elute polar salts).

    • 2–15 min: Ramp 5% -> 60% B.

    • 15–20 min: Ramp 60% -> 100% B.

  • Detection: Monitor UV at 254 nm and 220 nm.

  • Workup: Lyophilize fractions. Note: Using Formic Acid yields the formate salt. If the free acid is required, adjust pH of fractions to 6.2 and extract with n-Butanol.

Protocol 2: Normal Phase with "Basified" Silica

Objective: Purify when C18 is unavailable.

  • Mobile Phase Preparation: DCM : Methanol : NH₄OH (95 : 4 : 1).

  • Column Pre-treatment: Flush the silica column with the mobile phase for 5 CVs. This is crucial to deactivate silanols before the compound touches the silica.

  • Loading: Dry load on Celite.

  • Elution: Isocratic or shallow gradient increasing Methanol content (keep NH₄OH ratio constant at 1% of total volume).

  • Warning: Do not use Acetone or Ethyl Acetate with Ammonia; they can form byproducts or degrade.

References

  • Biotage. "Strategies for the Purification of Ionizable Compounds by Flash Chromatography." Biotage Technical Notes, 2023.[1] [Link]

  • Org. Synth. "Phenylacetic Acid Derivatives and Purification."[2] Organic Syntheses, Coll.[3] Vol. 1, 1941.[3] [Link]

  • Chromatography Today. "Controlling Selectivity on Zwitterionic HILIC Columns." Chromatography Today Articles, 2013. [Link]

  • Sorbent Technologies. "Amino Flash: Applications for Basic Compounds." Sorbtech Technical Guides, 2025. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid (MPEAA) Stability in Solution

Welcome to the MPEAA Technical Support Center. As a highly versatile building block and active pharmaceutical ingredient (API) fragment, 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid (MPEAA) combines a solubilizing morphol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the MPEAA Technical Support Center. As a highly versatile building block and active pharmaceutical ingredient (API) fragment, 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid (MPEAA) combines a solubilizing morpholine ring with a reactive phenylacetic acid handle. While this dual-nature makes it invaluable for drug discovery, it also introduces specific vulnerabilities when formulated in solution.

This guide is designed by application scientists to provide researchers with a mechanistic understanding of MPEAA degradation, actionable troubleshooting steps, and self-validating protocols to ensure experimental integrity.

Part 1: Mechanistic Degradation Pathways

Understanding the causality behind compound degradation is the first step in preventing it. MPEAA contains three primary functional zones susceptible to environmental stress:

  • The Morpholine Ring (N-Oxidation): Tertiary amines are highly electron-rich and prone to oxidation. In the presence of trace peroxides (common in aging ethereal solvents or unsealed DMSO) or dissolved oxygen, the morpholine nitrogen oxidizes to form an N-oxide [1]. This is the most frequent cause of stock solution degradation.

  • The Phenylacetic Acid Moiety (Photo-Decarboxylation): Phenylacetic acid derivatives possess a UV chromophore adjacent to a benzylic position. When exposed to ambient or UV light, the molecule can undergo homolytic cleavage, releasing carbon dioxide (

    
    ) and forming a reactive benzyl radical [3].
    
  • The Carboxylic Acid Handle (Esterification): When stored in nucleophilic solvents like methanol or ethanol, the carboxylic acid undergoes spontaneous esterification, a process accelerated by trace acidity.

MPEAA_Degradation MPEAA MPEAA (Intact Molecule) NOxide N-Oxide Degradant (+16 Da Mass Shift) MPEAA->NOxide Trace Peroxides / O2 (Aqueous or DMSO) Decarb Decarboxylated Product (-44 Da Mass Shift) MPEAA->Decarb UV / Ambient Light (Photo-oxidation) Ester Alkyl Ester Degradant (+14 Da in Methanol) MPEAA->Ester Primary Alcohols (Nucleophilic Attack)

Figure 1: Primary degradation pathways of 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid in solution.

Part 2: Troubleshooting FAQs

Q: Why does my LC-MS analysis of a 1-month-old MPEAA stock in DMSO show a major impurity with a +16 Da mass shift? A: This +16 Da shift is the classic hallmark of N-oxidation at the morpholine ring [2]. DMSO is highly hygroscopic; if the vial is repeatedly opened, it absorbs moisture and oxygen, accelerating the oxidation of the tertiary amine. Corrective Action: Prepare stocks in anhydrous, peroxide-free solvents. Blanket the vial headspace with Argon gas before sealing to displace oxygen.

Q: I prepared MPEAA in methanol for a biochemical assay, but the concentration dropped by 20% over 48 hours. What is the mechanism? A: You are observing solvent-induced esterification. The carboxylic acid moiety of MPEAA reacts with primary alcohols to form a methyl ester (resulting in a +14 Da mass shift). Corrective Action: Never store carboxylic acid-containing compounds in nucleophilic alcoholic solvents. Use Acetonitrile or DMSO for long-term stock solutions.

Q: My aqueous buffer solution of MPEAA (pH 7.4) degraded rapidly when left on the benchtop, but the refrigerated dark control is perfectly intact. Why? A: Phenylacetic acid derivatives are highly sensitive to photo-decarboxylation [3]. Ambient laboratory lighting provides enough energy to excite the molecule, leading to the loss of


 (-44 Da).
Corrective Action: Always use amber glass vials for storage and experimental handling to block UV/Vis light transmission.

Part 3: Standard Operating Procedure (SOP) for Solution Preparation

To establish a self-validating system where degradation is systematically prevented, follow this optimized workflow for preparing MPEAA stock solutions.

Step-by-Step Methodology:

  • Solvent Preparation: Procure HPLC-grade, anhydrous DMSO. Degas the solvent by sparging with inert gas (Nitrogen or Argon) for 10 minutes to displace dissolved oxygen and prevent N-oxide formation.

  • Dissolution: Weigh the MPEAA powder using an anti-static microbalance. Add the degassed DMSO to achieve your target concentration (e.g., 10 mM). Vortex gently until complete dissolution is achieved. Avoid sonication, which can introduce localized heating and cavitation-induced oxidation.

  • Aliquoting: Divide the bulk solution into single-use aliquots (e.g., 50 µL) using amber glass HPLC vials. This prevents both freeze-thaw degradation and photo-decarboxylation.

  • Headspace Blanketing & Storage: Gently blow Argon gas over the top of the liquid in each vial for 3 seconds to blanket the headspace. Seal tightly with a PTFE-lined cap and store immediately at -20°C.

SOP_Workflow Step1 1. Solvent Prep Degas with Argon Step2 2. Dissolution Mix to 10 mM Step1->Step2 Step3 3. Aliquoting Use Amber Vials Step2->Step3 Step4 4. Storage Ar Blanket, -20°C Step3->Step4

Figure 2: Optimized step-by-step workflow for preparing and storing MPEAA stock solutions.

Part 4: Quantitative Stability Data

The following table summarizes the expected stability of MPEAA under various environmental and solvent conditions, allowing you to benchmark your assay designs.

Solvent / ConditionTemperatureLight ExposureEstimated Half-Life (

)
Primary Degradant
DMSO (Degassed, Ar Blanket) -20°CDark> 12 monthsNone
DMSO (Ambient Air) 25°CDark~ 3 weeksN-Oxide (+16 Da)
Methanol 25°CDark< 48 hoursMethyl Ester (+14 Da)
Aqueous Buffer (pH 7.4) 25°CAmbient Light~ 5 daysDecarboxylated (-44 Da)

References

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Stability-Indicating Method for the Analysis of Amorolfine and its N-oxide Degradation Product Source: Hospital de Clínicas de Porto Alegre (HCPA) - UFRGS URL:[Link]

  • Phenylacetic Acid | C8H8O2 | CID 999 Source: PubChem - National Library of Medicine (NIH) URL:[Link]

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid

High-Field (600 MHz) vs. Benchtop (80 MHz) ¹H NMR Analysis: Structural Verification of 2-(4-(2-Morpholinoethoxy)phenyl)acetic Acid As a Senior Application Scientist, I frequently encounter the dilemma of choosing the app...

Author: BenchChem Technical Support Team. Date: March 2026

High-Field (600 MHz) vs. Benchtop (80 MHz) ¹H NMR Analysis: Structural Verification of 2-(4-(2-Morpholinoethoxy)phenyl)acetic Acid

As a Senior Application Scientist, I frequently encounter the dilemma of choosing the appropriate Nuclear Magnetic Resonance (NMR) platform for structural verification. While high-field superconducting NMR spectrometers remain the gold standard for resolving complex molecular structures, modern benchtop NMR systems have disrupted the analytical landscape, offering rapid, cryogen-free alternatives[1].

In this guide, we objectively compare the performance of a 600 MHz High-Field NMR against an 80 MHz Benchtop NMR for the structural elucidation of 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid . This specific compound—a highly versatile pharmaceutical intermediate—presents a unique analytical challenge due to its dense aliphatic region, making it an ideal candidate for evaluating instrument resolution, sensitivity, and practical utility.

Mechanistic Causality & Experimental Design

The Analytical Challenge: 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid contains a para-substituted aromatic core, an acetic acid moiety, an ether linkage, and a morpholine ring. The protons on the morpholine ring and the acetic acid side-chain resonate in a narrow chemical shift window (2.40 ppm to 3.60 ppm).

The Physics of Resolution (


 Ratio): 
The primary difference between high-field and benchtop NMR is the Larmor frequency, which dictates the chemical shift dispersion (

) in Hertz, while the scalar coupling constant (

) remains field-independent[2].
  • At 600 MHz: The dispersion is vast. A 0.1 ppm difference equals 60 Hz. Since typical aliphatic

    
    -couplings are ~5–7 Hz, 
    
    
    
    . The system exhibits purely first-order kinetics, yielding clean, baseline-resolved multiplets.
  • At 80 MHz: A 0.1 ppm difference equals only 8 Hz. Here,

    
     approaches 1. This triggers strong second-order effects (such as "roofing" in the aromatic region) and causes severe multiplet overlap in the aliphatic region, complicating integration and assignment[2].
    

Solvent Selection (Causality): We utilize DMSO-d₆ rather than CDCl₃. The compound exhibits zwitterionic tendencies (the basic morpholine nitrogen can interact with the acidic carboxylic proton). DMSO-d₆ is a strong hydrogen-bond acceptor that disrupts intermolecular aggregation, significantly sharpening the exchangeable -COOH proton signal (~12.2 ppm) and ensuring rapid solubility.

Experimental Workflows

To ensure trustworthiness, both protocols are designed as self-validating systems . Tetramethylsilane (TMS) is included at 0.01% v/v as an internal standard (0.00 ppm) to verify chemical shift referencing, while the deuterium lock signal provides real-time validation of magnetic field stability.

Workflow cluster_HF High-Field (600 MHz) cluster_BT Benchtop (80 MHz) Sample Sample Prep (20 mg in 0.6 mL DMSO-d6) HF_Load Load into Autosampler Sample->HF_Load BT_Load Manual Insertion Sample->BT_Load HF_Shim 3D Gradient Shimming HF_Load->HF_Shim HF_Acq Acquisition (ns=16, d1=1s) HF_Shim->HF_Acq Process Fourier Transform & Phase/Baseline Correction HF_Acq->Process BT_Shim 1D Auto-Shim BT_Load->BT_Shim BT_Acq Acquisition (ns=64, d1=1s) BT_Shim->BT_Acq BT_Acq->Process

Fig 1: Parallel self-validating NMR acquisition workflows for High-Field and Benchtop systems.
Step-by-Step Methodology

1. Sample Preparation (Standardized for both platforms):

  • Weigh exactly 20.0 mg of 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid.

  • Dissolve in 0.6 mL of DMSO-d₆ (containing 0.01% TMS) in a standard 5 mm borosilicate NMR tube. Vortex for 30 seconds to ensure complete dissolution.

2. High-Field Acquisition (600 MHz Spectrometer with CryoProbe):

  • Tuning & Matching: Perform automated tuning and matching (ATMA) to match the probe's impedance to the sample, ensuring maximum RF power transfer.

  • Shimming: Execute 3D gradient shimming (TopShim) to achieve a homogeneous magnetic field, validated by the DMSO residual solvent peak width at half-height (< 1.0 Hz).

  • Acquisition: Run a standard 1D ¹H sequence (zg30). Number of scans (ns) = 16; Relaxation delay (d1) = 1.0 s; Acquisition time (aq) = 2.5 s.

3. Benchtop Acquisition (80 MHz Permanent Magnet Spectrometer):

  • Thermal Equilibration: Insert the tube and allow 2 minutes for thermal equilibration to the permanent magnet's internal temperature (typically 30–35 °C).

  • Shimming: Run the 1D automated shimming routine. Permanent magnets have seen vast improvements in homogeneity[1], but still require careful 1D optimization.

  • Acquisition: Run a standard 1D ¹H sequence. Due to lower sensitivity, increase the number of scans (ns) = 64; d1 = 1.0 s.

Comparative Data Analysis

The core of the comparison lies in how each system handles the complex spin-spin coupling networks of the morpholine and ether groups.

SpinLogic Root 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid Proton Environments Aromatic Aromatic Region (para-substituted) Root->Aromatic Aliphatic Aliphatic Region (Morpholine + Ether + Acetic) Root->Aliphatic Exchange Exchangeable (-COOH) Root->Exchange HF_Ar First-Order Doublets (Δν/J > 10) Clear AA'BB' system Aromatic->HF_Ar 600 MHz BT_Ar Second-Order Roofing (Δν/J < 5) Distorted multiplets Aromatic->BT_Ar 80 MHz HF_Al Fully Resolved Triplets & Singlets (2.45, 2.65, 3.45, 3.55, 4.05 ppm) Aliphatic->HF_Al 600 MHz BT_Al Overlapping Multiplets (3.4 - 3.7 ppm merged) Aliphatic->BT_Al 80 MHz

Fig 2: Spin-spin coupling logic tree demonstrating resolution divergence based on field strength.
Table 1: ¹H NMR Chemical Shift Assignments & Multiplicity Comparison
Proton EnvironmentExpected Shift (ppm)600 MHz Observation (High-Field)80 MHz Observation (Benchtop)
-COOH ~12.201H, br s (Baseline resolved)1H, br s (Baseline resolved)
Ar-H (meta to ether) ~7.152H, d, J = 8.5 Hz2H, m (Second-order roofing)
Ar-H (ortho to ether) ~6.852H, d, J = 8.5 Hz2H, m (Second-order roofing)
Ar-O-CH₂- ~4.052H, t, J = 5.8 Hz2H, t (Broadened, but distinct)
Morpholine -O-CH₂- ~3.554H, t, J = 4.6 HzMerged multiplet (3.4 - 3.7 ppm)
Ar-CH₂-COOH ~3.452H, sMerged multiplet (3.4 - 3.7 ppm)
-CH₂-N (Aliphatic) ~2.652H, t, J = 5.8 Hz2H, br t (Partial overlap with 2.45)
Morpholine -N-CH₂- ~2.454H, t, J = 4.6 Hz4H, m (Overlaps with DMSO at 2.50)
Table 2: Performance & Utility Metrics
Metric600 MHz High-Field NMR80 MHz Benchtop NMR
Resolution (Aliphatic) Excellent (Baseline separation)Poor (Severe overlap at 3.45/3.55 ppm)
Sensitivity (LOD) < 1 µg~1-5 mg
Time-to-Result 10-15 mins (includes queue time)< 5 mins (on-demand, at the bench)
Infrastructure Needs Liquid He/N₂, dedicated roomStandard 110V/220V outlet, fume hood
Primary Use Case Final API characterization, Impurity IDReaction monitoring, Intermediate QC

Discussion & Objective Verdict

The experimental data reveals a stark, objective contrast governed by the laws of quantum mechanics.

Where High-Field Dominates: The 600 MHz system easily resolves the morpholine -O-CH₂- protons (3.55 ppm) from the acetic acid -CH₂- protons (3.45 ppm). At 600 MHz, this 0.1 ppm difference translates to 60 Hz of separation, easily clearing the ~4.6 Hz


-coupling width. If you are submitting this compound for final regulatory approval (e.g., IND applications) or need to quantify trace impurities beneath these peaks, high-field NMR is non-negotiable.

Where Benchtop Shines: Despite the overlapping multiplets between 3.40 and 3.70 ppm, the 80 MHz benchtop system successfully confirms the presence of all functional groups. The total integration of the merged 3.4–3.7 ppm region accurately yields 6 protons (4 from morpholine, 2 from acetic acid), proving that quantitative integrity is maintained even when resolution is compromised[3].

Furthermore, advancements in permanent magnet homogeneity allow the benchtop system to accurately integrate the isolated ether triplet at 4.05 ppm and the carboxylic acid proton at 12.20 ppm[1]. For a synthetic chemist monitoring the alkylation of 4-hydroxyphenylacetic acid to form this intermediate, the benchtop NMR provides immediate, actionable data without the bottleneck of a core facility queue.

Conclusion: Benchtop NMR is not a replacement for high-field systems, but rather a highly complementary tool. For 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid, benchtop NMR is perfectly suited for routine structural confirmation and reaction monitoring. However, for absolute purity profiling and definitive structural elucidation free of second-order artifacts, the 600 MHz high-field system remains the required standard.

References

  • Kolz, J. (2024). Benchtop NMR Breaks New Ground. Technology Networks. Available at: ]">https://www.technologynetworks.com[1]

  • Burger, R., Lindner, S., Rumpf, J., Do, X.T., Diehl, B.W.K., Rehahn, M., Monakhova, Y.B., & Schulze, M. (2021). Benchtop versus High Field NMR: Comparable Performance Found for the Molecular Weight Determination of Lignin. ACS Omega, 6(44), 29516-29524. Available at: [Link]3]

  • Gracia-Vitoria, J., et al. (2022). Low-field benchtop versus high-field NMR for routine 31P analysis of lignin, a comparative study. Industrial Crops and Products, 176, 114405. Available at: [Link]]

  • Asahi Lab / Magritek. (N.D.). The benchtop NMR system Quinine Comparing high and low field 1D NMR spectroscopy. Available at: ]">https://www.asahilab.co.jp[2]

Sources

Comparative

Mass spectrometry (LC-MS) characterization of 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid

An In-Depth Comparative Guide to the LC-MS Characterization of 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid Authored by a Senior Application Scientist In the landscape of pharmaceutical development, the robust characteriz...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the LC-MS Characterization of 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid

Authored by a Senior Application Scientist

In the landscape of pharmaceutical development, the robust characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid is a molecule of interest, presenting unique analytical challenges due to its amphoteric nature, possessing both a weakly basic morpholine moiety and an acidic carboxylic acid group. This guide provides a comprehensive, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the characterization of this compound against alternative analytical methodologies. Our focus is on providing actionable insights and a validated protocol for researchers, scientists, and drug development professionals.

The Analytical Challenge: Physicochemical Properties

Understanding the physicochemical properties of 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid is the cornerstone of developing a successful analytical method. The presence of both an acidic and a basic functional group means the molecule's charge state is highly dependent on pH. In acidic conditions, the morpholine nitrogen will be protonated, while in alkaline conditions, the carboxylic acid will be deprotonated. This zwitterionic potential can lead to poor peak shape and retention in traditional reversed-phase liquid chromatography.[1][2]

Moreover, the polarity of the molecule makes it challenging to retain on conventional C18 columns, especially under highly aqueous mobile phases, which can result in elution near the void volume and significant ion suppression in the mass spectrometer.[1][2] Therefore, a nuanced approach to chromatographic separation is necessary.

Primary Analytical Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

For the comprehensive characterization and quantification of 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid, LC-MS stands out as the superior technique due to its inherent sensitivity, selectivity, and ability to provide structural information.

Rationale for LC-MS Method Selection

The choice of an LC-MS method is dictated by the need to overcome the analytical hurdles presented by the analyte. A mixed-mode chromatography approach, which combines reversed-phase and ion-exchange retention mechanisms, is often ideal for polar and ionizable compounds.[3] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for retaining highly polar analytes that are not well-retained by reversed-phase columns.

For mass spectrometric detection, electrospray ionization (ESI) is the preferred technique for polar molecules. Given the presence of a basic nitrogen atom, positive ion mode ESI is expected to provide excellent sensitivity. Tandem mass spectrometry (MS/MS) will be employed for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification, providing a high degree of selectivity and minimizing matrix effects.[4]

Experimental Workflow for LC-MS Characterization

The following diagram illustrates the comprehensive workflow for the LC-MS characterization of 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing & Analysis prep1 Standard & Sample Weighing prep2 Dissolution in Diluent (e.g., 50:50 ACN:H2O) prep1->prep2 prep3 Vortexing & Sonication prep2->prep3 prep4 Filtration (0.22 µm) prep3->prep4 lc HPLC Separation (Mixed-Mode Column) prep4->lc ms Mass Spectrometry (ESI+, MRM) lc->ms process Chromatogram Integration ms->process quant Quantification (Calibration Curve) process->quant qual Qualitative Analysis (Fragmentation Pattern) process->qual

Caption: Workflow for the LC-MS characterization of 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid.

Detailed LC-MS Protocol

This protocol is a self-validating system designed for robust and reproducible results.

1. Materials and Reagents:

  • 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid reference standard

  • Acetonitrile (LC-MS grade)[5]

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

2. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a 50:50 (v/v) acetonitrile/water mixture.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Preparation: Dissolve the sample containing the analyte in the diluent to achieve a concentration within the calibration range. Filter all solutions through a 0.22 µm syringe filter before injection.

3. Liquid Chromatography Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent[6]

  • Column: A mixed-mode column such as a SIELC Primesep D, or a HILIC column like a Waters BEH Amide.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 95% B to 5% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4. Mass Spectrometry Conditions:

  • Mass Spectrometer: Agilent 6120 single quadrupole or a triple quadrupole instrument for MS/MS[4][6]

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Capillary Voltage: 3500 V

  • Drying Gas Temperature: 350 °C

  • Drying Gas Flow: 10 L/min

  • Nebulizer Pressure: 40 psi

  • Scan Mode (for initial characterization): Full scan from m/z 100 to 400

  • MRM Transitions (for quantification):

    • Precursor Ion (M+H)+: m/z 280.1

    • Product Ions: To be determined by fragmentation analysis. Expected fragments would arise from the loss of the morpholine group or cleavage of the ether linkage. The fragmentation of the morpholine ring itself can lead to characteristic ions.[7][8][9]

Expected Performance Data (Hypothetical)
ParameterExpected Performance
Linearity (r²) > 0.995
Limit of Detection (LOD) < 1 ng/mL
Limit of Quantification (LOQ) 5 ng/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95-105%

Comparison with Alternative Analytical Techniques

While LC-MS is the preferred method, other techniques can be employed, each with its own set of advantages and limitations.

Analytical TechniquePrincipleAdvantagesDisadvantages
LC-MS Chromatographic separation followed by mass-based detection.High sensitivity and selectivity; provides structural information; suitable for complex matrices.High initial instrument cost; requires skilled operators.
Non-aqueous Acid-Base Titration Titration of the acidic or basic functional group in a non-aqueous solvent.[10][11]Simple, inexpensive, and accurate for bulk material assay.[10]Low sensitivity and selectivity; not suitable for trace analysis or complex mixtures.
Derivative UV Spectrophotometry Measurement of the derivative of the UV absorbance spectrum to enhance resolution and reduce matrix interference.[10]Fast, simple, and cost-effective.Lower sensitivity and selectivity compared to LC-MS; requires the analyte to have a chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass detection.High chromatographic efficiency.Requires derivatization of the non-volatile analyte to increase its volatility, which adds complexity and potential for variability.[12]

Quantitative Comparison of Methodologies (Hypothetical Data)

ParameterLC-MSNon-aqueous TitrationDerivative UV-VisGC-MS (with derivatization)
Sensitivity Very High (ng/mL)Low (% level)Moderate (µg/mL)High (pg/mL)
Selectivity Very HighLowModerateHigh
Throughput ModerateLowHighLow
Cost per Sample HighLowVery LowModerate
Instrument Cost Very HighLowLowHigh
Sample Complexity TolerantLowModerateModerate

Conclusion and Recommendations

For the comprehensive characterization and quantification of 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid, particularly in complex matrices or at low concentrations, LC-MS is the unequivocally superior analytical technique . Its high sensitivity, selectivity, and ability to provide structural information are unmatched by the other methods discussed.

Alternative methods have their place in a well-rounded analytical strategy:

  • Non-aqueous acid-base titration is an excellent choice for the simple, cost-effective assay of the bulk, pure API.[10][11]

  • Derivative UV spectrophotometry can be a valuable tool for rapid, routine quality control checks where sensitivity and selectivity are not the primary concerns.[10]

The choice of analytical method should always be guided by the specific requirements of the analysis, including the nature of the sample, the required sensitivity, and the available resources. This guide provides the foundational knowledge for making an informed decision and for the successful implementation of a robust LC-MS method for the characterization of 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid.

References

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - IRIS. (2024, May 12).
  • Extractive Spectrophotometric Methods For Determination Of Drugs Using Acidic Triphenylmethane Dyes. - RJPN. (2024, February 1).
  • Molecular structures of gas-phase neutral morpholine and its monohydrated complexes - RSC Publishing. (2017, January 18).
  • how to develop a lc-ms/ms method for acidic compounds plasma - Chromatography Forum. (2007, December 26).
  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties - Preprints.org. (2023, December 25).
  • HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography | SIELC Technologies. (2009, July 16).
  • Development and validation of alternative methods by non-aqueous acid-base titration and derivative ultraviolet spectrophotometry for quantification of sildenafil in raw material and tablets - SciELO.
  • BA Method Development: Polar Compounds - BioPharma Services. (2023, February 6).
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC.
  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. (2020, November 11).
  • Development and validation of alternative methods by non-aqueous acid-base titration and derivative ultraviolet spectrophotometry for quantification of sildenafil in raw material and tablets - ResearchGate. (2025, December 23).
  • LC-MS metabolomics of polar compounds - PubMed. (2012, June 15).
  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies - Waters Corporation.
  • The HPLC-MS determination of pharmacokinetic parameters of morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate | Journal of Organic and Pharmaceutical Chemistry. (2020, September 18).
  • Greener, Lower Cost Organic Mobile Phase Solvents for the LC-MS Analysis of Intact Biotherapeutic Proteins.
  • AU2019212126A1 - Triple quadrupole mass spectrometers configured to detect MRM transitions of pesticide residues - Google Patents.

Sources

Validation

A Researcher's Guide to Validating 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid using Infrared Spectroscopy

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the use of Fourier-Transform Infrared (FT-IR) spectroscopy for the structural validation of 2-(4-(2-Morphol...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the use of Fourier-Transform Infrared (FT-IR) spectroscopy for the structural validation of 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid. Moving beyond a simple recitation of peaks, we delve into the causal relationships between molecular structure and spectral features, establishing a self-validating system for confirming synthesis success and purity.

Deconstructing the Molecule for Spectroscopic Analysis

The first principle of spectroscopic analysis is a thorough understanding of the target molecule's structure. 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid is a multi-functional molecule. For the purposes of IR spectroscopy, we can dissect it into five key vibrational regions, each with a unique and identifiable signature.

mol A Carboxylic Acid (-COOH) p1 A->p1 B Aryl-Alkyl Ether (Ar-O-R) p2 B->p2 C 1,4-Disubstituted (para) Aromatic Ring p3 C->p3 D Tertiary Amine (in Morpholine ring) p4 D->p4 E Aliphatic Ether & C-H (in Morpholine & Ethoxy chain) p5 E->p5

Caption: Key functional groups of the target molecule.

The Expected Infrared 'Fingerprint'

Each functional group within the molecule undergoes specific vibrational motions (stretching, bending) when it absorbs infrared radiation. These absorptions occur at characteristic frequencies (wavenumbers), creating a unique spectral fingerprint.

Carboxylic Acid Group (-COOH)

This is often the most prominent and easily identifiable feature. Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state, which profoundly influences the spectrum.

  • O-H Stretch: A very broad and strong absorption band is expected between 3300 and 2500 cm⁻¹.[1][2][3] This broadness is a direct result of the strong hydrogen bonding between two molecules, which creates a continuum of bond energies. This band will often overlap with C-H stretching peaks.[1][4]

  • C=O Stretch: A very strong and sharp absorption should appear between 1760 and 1690 cm⁻¹.[1][2][4] Given the conjugation with the phenyl ring, this peak is anticipated to be at the lower end of the range, likely around 1710 cm⁻¹.[2][4]

  • C-O Stretch: A medium to strong intensity peak is expected in the 1320-1210 cm⁻¹ region, often coupled with O-H bending.[1]

Aromatic System (1,4-Disubstituted Phenyl Ring)
  • Aromatic C-H Stretch: These are typically sharp, medium-to-weak absorptions appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[5][6][7] Their presence distinguishes them from aliphatic C-H stretches.

  • C=C In-Ring Stretches: Two to three bands of variable intensity are characteristic for the aromatic ring itself, typically found near 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[5][6][8]

  • C-H Out-of-Plane (OOP) Bending: This is a critical diagnostic region for determining the substitution pattern. For a 1,4-disubstituted (para) ring, a strong, sharp peak is expected in the 850-800 cm⁻¹ range.[9]

Ether Linkages (Ar-O-R and R-O-R)

The molecule contains two distinct ether types.

  • Aryl-Alkyl Ether (Ar-O-CH₂): This linkage is characterized by two strong bands resulting from asymmetric and symmetric C-O-C stretching. Expect a strong band near 1250 cm⁻¹ (asymmetric) and another strong band near 1040 cm⁻¹ (symmetric).[10][11][12]

  • Aliphatic Ether (in Morpholine ring): The C-O-C linkage within the saturated morpholine ring will produce a strong asymmetric stretching absorption around 1120 cm⁻¹.[10][13]

Morpholine and Ethoxy Groups
  • Aliphatic C-H Stretches: The methylene (CH₂) groups in the morpholine and ethoxy fragments will give rise to medium-to-strong, sharp absorptions just below 3000 cm⁻¹ (typically in the 2960-2850 cm⁻¹ range).[14][15]

  • C-N Stretch: The tertiary amine C-N stretch is expected in the 1200-1020 cm⁻¹ range.[16] This peak is often of medium intensity and may be difficult to resolve from the strong C-O ether stretches in the same region.

Summary of Expected Absorption Peaks
Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected IntensityComments
3300 - 2500Carboxylic Acid: O-H StretchStrong, Very BroadHallmark of a hydrogen-bonded carboxylic acid.[1][3]
3100 - 3000Aromatic Ring: C-H StretchMedium to Weak, SharpConfirms presence of the phenyl group.[5][6]
2960 - 2850Aliphatic: C-H StretchMedium to Strong, SharpFrom morpholine and ethoxy chain CH₂ groups.[14]
~1710Carboxylic Acid: C=O StretchStrong, SharpPosition suggests conjugation with the aromatic ring.[2][4]
1600-1585, 1500-1400Aromatic Ring: C=C In-Ring StretchMedium to WeakConfirms the aromatic core structure.[5]
~1250Aryl-Alkyl Ether: Asymmetric C-O-C StretchStrongKey indicator of the phenyl-O-CH₂ linkage.[10]
1320 - 1210Carboxylic Acid: C-O Stretch / O-H BendMedium to StrongOften coupled with other vibrations.[1]
~1120Aliphatic Ether: Asymmetric C-O-C StretchStrongArises from the morpholine ring's ether group.[10][13]
~1040Aryl-Alkyl Ether: Symmetric C-O-C StretchStrongThe second key peak for the Ar-O-R linkage.[10][11]
850 - 800Aromatic Ring: C-H Out-of-Plane BendStrong, SharpDiagnostic for 1,4-(para) substitution.[9]

A Comparative Approach to Spectrum Interpretation: Validating Success

A spectrum is not just a collection of peaks; it's a narrative of the chemical structure. Validation requires confirming not only what is present but also what is absent. This comparative approach provides a high degree of confidence in the final product.

What to Look For (Confirmation of Product):
  • The Carboxylic Acid: The simultaneous presence of the extremely broad O-H stretch (3300-2500 cm⁻¹) and the intense C=O carbonyl peak (~1710 cm⁻¹) is definitive proof of the carboxylic acid group.[1][3][16]

  • The Core Structure: The combination of aromatic C-H (>3000 cm⁻¹), aliphatic C-H (<3000 cm⁻¹), and multiple strong C-O ether peaks (1250-1000 cm⁻¹) confirms the assembly of the main scaffold.

  • The Substitution Pattern: A strong, clean peak between 850-800 cm⁻¹ is compelling evidence for the correct 1,4- (para) substitution on the phenyl ring.[9]

What Should Be Absent (Confirmation of Purity):
  • No Secondary Amine N-H Stretch (~3350-3310 cm⁻¹): The morpholine nitrogen in the final product is a tertiary amine. The absence of a sharp N-H peak in this region indicates that the starting material, morpholine, has been fully incorporated and is not present as an impurity.[17]

  • No Broad Phenolic O-H Stretch (~3500-3200 cm⁻¹): If a precursor like 4-hydroxyphenylacetic acid was used, its phenolic O-H would appear as a broad band distinct from the carboxylic acid O-H. Its absence confirms the successful etherification at the phenolic position.

Experimental Protocol: Acquiring a High-Quality Spectrum

Modern FT-IR analysis is most commonly and conveniently performed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

Objective: To obtain a clean, high-resolution infrared spectrum of the solid sample.

Methodology: Universal Attenuated Total Reflectance (UATR)

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • Background Scan:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe gently with a swab lightly dampened with isopropanol and allow it to dry completely.

    • With nothing on the crystal, lower the pressure arm and acquire a background spectrum. This is crucial as it subtracts the IR absorptions of atmospheric CO₂ and water vapor.

  • Sample Application:

    • Place a small amount of the solid 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid powder onto the center of the ATR crystal. Only a few milligrams are needed to cover the crystal surface.

    • Lower the pressure arm and apply consistent pressure using the built-in torque knob until it clicks or indicates sufficient force. This ensures good optical contact between the sample and the crystal.

  • Sample Scan:

    • Acquire the sample spectrum.

    • Typical Parameters:

      • Scan Range: 4000 - 650 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (averaging multiple scans improves the signal-to-noise ratio).

  • Data Processing & Cleaning:

    • The resulting spectrum should be automatically ratioed against the background scan, yielding a clean transmittance or absorbance spectrum.

    • Clean the ATR crystal and pressure tip thoroughly with isopropanol after analysis.

Self-Validating Workflow for Structural Confirmation

G A Acquire Spectrum via ATR B Identify Carboxylic Acid? - Very Broad O-H (3300-2500 cm⁻¹) - Strong C=O (~1710 cm⁻¹) A->B C Confirm Aromatic Core? - Aromatic C-H (>3000 cm⁻¹) - C=C peaks (~1600, ~1500 cm⁻¹) B->C  Yes H Re-evaluate Synthesis/Purity B->H No D Confirm Ether Linkages? - Multiple strong C-O peaks  (esp. ~1250, ~1120, ~1040 cm⁻¹) C->D  Yes C->H No E Confirm Morpholine Integration? - Absence of N-H stretch (~3330 cm⁻¹) - Presence of Aliphatic C-H (<3000 cm⁻¹) D->E  Yes D->H No F Confirm Para-Substitution? - Strong OOP bend (850-800 cm⁻¹) E->F  Yes E->H No G Structure Validated F->G  Yes F->H No

Caption: A logical workflow for validating the target structure.

By systematically confirming the presence of each key functional group's signature peaks and verifying the absence of signals from potential starting materials or intermediates, a researcher can use FT-IR spectroscopy as a rapid, reliable, and powerful tool to validate the successful synthesis of 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid.

References

  • Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

  • University of California, Davis. IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

  • JoVE. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Available at: [Link]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., Vyvyan, J.R. Introduction to Spectroscopy. Cengage Learning. (General reference for ether IR data) Available at: [Link]

  • Smith, B.C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Available at: [Link]

  • LibreTexts Chemistry. Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • LibreTexts Chemistry. Spectroscopy of Ethers. Available at: [Link]

  • LibreTexts Chemistry. Spectroscopy of Ethers (Wade). Available at: [Link]

  • Oregon State University. Spectroscopic Features of Carboxylic Acids. Available at: [Link]

  • Chemistry Steps. Ether Infrared spectra. Available at: [Link]

  • ResearchGate. Observed IR spectrum of neutral morpholine. Available at: [Link]

  • Zhan, H., Hu, Y., Wang, P., & Chen, J. (2017). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches. Physical Chemistry Chemical Physics, 19(5), 3938-3946. Available at: [Link]

  • National Center for Biotechnology Information. Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. Available at: [Link]

  • ResearchGate. The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Available at: [Link]

  • ACS Publications. Unraveling the Conformational Preference of Morpholine. Available at: [Link]

  • University of California, Davis. IR Spectroscopy Tutorial: Aromatics. Available at: [Link]

  • LibreTexts Chemistry. Spectroscopy of Aromatic Compounds. Available at: [Link]

  • Illinois State University. Infrared Spectroscopy. Available at: [Link]

  • Chemistry Steps. Infrared spectra of aromatic rings. Available at: [Link]

  • Millersville University. Table of Characteristic IR Absorptions. Available at: [Link]

  • R Discovery. SUBSTITUTED PHENYLACETYLENES. INFRARED SPECTRA. Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups (Soderberg). Available at: [Link]

  • SpectraBase. Phenylacetic acid - Optional[FTIR] - Spectrum. Available at: [Link]

  • Master Organic Chemistry. How To Interpret IR Spectra In 1 Minute Or Less. Available at: [Link]

  • ResearchGate. Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic acid. Available at: [Link]

  • PubMed. Polarization IR spectra of the hydrogen bond in phenylacetic acid crystals. Available at: [Link]

  • ResearchGate. The infrared spectra of 2-(4-acetylphenoxy)acetic acid and the complex (1). Available at: [Link]

  • MySkinRecipes. (2R)-4-Morpholinyl(phenyl)acetic acid. Available at: [Link]

Sources

Comparative

Reference standards for 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid purity testing

An Authoritative Guide to Reference Standards for 2-(4-(2-Morpholinoethoxy)phenyl)acetic Acid Purity Testing Executive Summary In the development of complex active pharmaceutical ingredients (APIs)—particularly morpholin...

Author: BenchChem Technical Support Team. Date: March 2026

An Authoritative Guide to Reference Standards for 2-(4-(2-Morpholinoethoxy)phenyl)acetic Acid Purity Testing

Executive Summary

In the development of complex active pharmaceutical ingredients (APIs)—particularly morpholine-substituted kinase inhibitors and immunomodulators—the control of starting materials and intermediates is a critical regulatory expectation. 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid (CAS No. 929016-00-2) is a pivotal chemical building block in these synthetic pathways.

Under ICH Q11 guidelines, the purity of such intermediates directly impacts the overall control strategy of the final drug substance, as upstream impurities can propagate through the synthesis and compromise API safety[1]. This guide objectively compares the grades of reference standards available for this compound and provides a self-validating, mechanistically grounded analytical protocol for rigorous purity testing.

Mechanistic Insight: The Analytical Challenge

Expertise & Experience: Understanding the Causality of Method Design

Analyzing 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid presents a unique chromatographic challenge due to its zwitterionic potential. The molecule contains two competing functional groups that dictate its behavior in solution:

  • The Morpholine Ring (Basic): The secondary/tertiary-like nitrogen has a pKa of ~8.3. At a neutral pH, this nitrogen is fully protonated (cationic), which leads to severe peak tailing on standard silica-based reversed-phase columns due to secondary ion-exchange interactions with residual, unreacted surface silanols.

  • The Phenylacetic Acid Moiety (Acidic): The carboxylic acid has a pKa of ~4.5. At a neutral pH, it is ionized (anionic), resulting in extreme polarity and poor retention on hydrophobic stationary phases.

The Causality of the Solution: To achieve sharp, symmetrical peak shapes and reproducible retention times, the analytical method must simultaneously suppress the ionization of the carboxylic acid and mask the cationic morpholine nitrogen. This is achieved by utilizing a highly acidic mobile phase (pH ~2.0) containing an ion-pairing agent such as Trifluoroacetic acid (TFA), paired with a high-density, end-capped C18 column.

HPLC_Logic Compound 2-(4-(2-Morpholinoethoxy) phenyl)acetic acid Prop1 Morpholine Nitrogen (Basic, pKa ~8.3) Compound->Prop1 Prop2 Carboxylic Acid (Acidic, pKa ~4.5) Compound->Prop2 Action1 0.1% TFA Mobile Phase (pH ~2.0) Prop1->Action1 Ion-pairs cationic nitrogen Action2 End-capped C18 Column Prop1->Action2 Prevents silanol tailing Prop2->Action1 Suppresses ionization Result Sharp Peak Shape & Reproducible Retention Action1->Result Action2->Result

Mechanistic logic for HPLC method development based on molecular pKa.

Comparison of Reference Standard Grades

Selecting the correct grade of reference standard is essential for balancing regulatory compliance with operational efficiency. Below is an objective comparison of the standards used for qualifying 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid.

GradePrimary PurposePurity ThresholdAnalytical RequirementsRelative Cost & Lead Time
Primary (Compendial/Certified) Legal metrology, dispute resolution, primary calibration≥ 99.5%Full orthogonal validation (qNMR, LC-MS, IR, KF, GC-HS)High (

$), 4-8 weeks
Secondary (Working Standard) Routine batch release, daily QC testing≥ 98.0%Qualified against a Primary RS via Mass Balance approachModerate (

), 1-2 weeks
Custom Impurity Marker Spiking studies, method development, degradation tracking≥ 95.0%LC-MS identification, normalized HPLC purityVariable, Custom Synthesis

Experimental Protocols: Self-Validating Purity Testing

Trustworthiness: Building a Self-Validating System

Every analytical run must prove its own validity before sample data is accepted. This is achieved through a rigorous System Suitability Test (SST), aligning with ICH Q2(R2) validation parameters[2].

Protocol 1: HPLC-UV Purity Assessment

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Note: Ensure fresh preparation to prevent baseline drift caused by TFA volatility.

Step 2: Chromatographic Conditions

  • Column: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm) or an equivalent end-capped column.

  • Gradient Program: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to 5% B for 5 minutes (equilibration).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (for the aliphatic morpholine ether) and 254 nm (for the phenyl ring).

  • Injection Volume: 10 µL.

Step 3: System Suitability Test (The Self-Validation Gate) Inject the reference standard solution (1.0 mg/mL in 50:50 Water:Acetonitrile) five consecutive times.

  • Acceptance Criteria: The system is only deemed "valid" if the Relative Standard Deviation (RSD) of the peak area is < 0.73%, and the USP tailing factor is < 1.5. If these criteria fail, the column must be washed or the mobile phase remade before proceeding.

Protocol 2: Orthogonal Structural Verification (Mass Balance)

To qualify a secondary standard according to USP <11> guidelines[3], chromatographic purity alone is insufficient because it ignores non-UV absorbing impurities. A mass balance approach must be utilized:

  • qNMR (Quantitative NMR): Use an internal standard (e.g., maleic acid) to determine the absolute mass fraction of the compound without relying on chromatographic response factors.

  • Karl Fischer Titration: Quantify residual water content.

  • GC-HS (Gas Chromatography-Headspace): Quantify residual solvents (e.g., ethanol, dichloromethane) left over from the synthesis of the intermediate.

RS_Qual Start Candidate Material (CAS: 929016-00-2) ID Structural ID (qNMR, HRMS, IR) Start->ID Purity Chromatographic Purity (HPLC-UV/ELSD) Start->Purity Volatiles Volatiles & Water (GC-HS, Karl Fischer) Start->Volatiles MassBal Mass Balance Calculation %Purity = (100 - Volatiles) x HPLC% ID->MassBal Purity->MassBal Volatiles->MassBal Cert Certified Working Standard (Compliant with USP <11>) MassBal->Cert

Mass balance workflow for qualifying a secondary reference standard.

References

  • International Council for Harmonisation (ICH). "ICH Q11: Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities)." ICH Official Website.[1][Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R2): Validation of Analytical Procedures." ICH Official Website.[2][Link]

Sources

Validation

A Comparative Guide to Validating the Synthesis of 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid Using Elemental Analysis

For researchers and professionals in drug development, the synthesis of novel compounds or critical intermediates is only the first step. Rigorous validation of the final product's identity and purity is paramount to ens...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the synthesis of novel compounds or critical intermediates is only the first step. Rigorous validation of the final product's identity and purity is paramount to ensure the reliability and reproducibility of subsequent research and manufacturing processes. This guide provides an in-depth comparison of elemental analysis as a primary validation tool for the synthesis of 2-(4-(2-morpholinoethoxy)phenyl)acetic acid, a key building block in medicinal chemistry.[1] We will explore the causality behind the experimental choices, compare its performance with other analytical techniques, and provide the supporting data necessary for confident validation.

The Synthetic Pathway: An Overview

The synthesis of 2-(4-(2-morpholinoethoxy)phenyl)acetic acid typically involves a nucleophilic substitution reaction. A common and efficient route is the etherification of a 4-hydroxyphenylacetic acid ester with 4-(2-chloroethyl)morpholine, followed by hydrolysis of the ester to yield the final carboxylic acid. This multi-step process necessitates stringent verification at the final stage to confirm the successful incorporation of the morpholinoethoxy side chain and the overall integrity of the molecule.[2]

cluster_0 Step 1: Etherification cluster_1 Step 2: Hydrolysis Start Ethyl 4-hydroxyphenylacetate Reagent1 4-(2-Chloroethyl)morpholine Base (e.g., K2CO3) Solvent (e.g., Acetone) Start->Reagent1 Reaction Intermediate Ethyl 2-(4-(2-morpholinoethoxy)phenyl)acetate Reagent1->Intermediate Reagent2 Base (e.g., NaOH) Acid Workup (e.g., HCl) Intermediate->Reagent2 Reaction Final 2-(4-(2-Morpholinoethoxy) phenyl)acetic acid Reagent2->Final

Caption: Synthesis workflow for 2-(4-(2-morpholinoethoxy)phenyl)acetic acid.

Core Validation: Elemental Analysis (CHNO)

Elemental analysis is a fundamental technique that provides the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and in some cases, sulfur (S) and oxygen (O) in a sample.[3][4] Its power lies in its ability to directly verify the empirical formula of a synthesized compound. For a pure substance, the experimentally determined elemental composition should closely match the theoretical values calculated from its molecular formula.[5]

The Principle of Combustion Analysis

Modern elemental analyzers operate on the principle of high-temperature combustion or pyrolysis.[6][7]

  • Combustion: A precisely weighed sample is combusted in a furnace at temperatures exceeding 900°C in a pure oxygen environment.[6] This process quantitatively converts the elements into simple gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (NOₓ).

  • Reduction & Separation: The resulting gas mixture is passed through a reduction chamber to convert any nitrogen oxides back to N₂. These gases are then separated using a gas chromatography column.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas component.

  • Oxygen Analysis: Oxygen is typically determined in a separate step via pyrolysis, where the sample is heated in the absence of oxygen, and the resulting oxygen-containing gases are converted to carbon monoxide (CO) for detection.[8]

This entire process is automated, providing rapid and cost-effective data on the compound's bulk purity and composition.[9]

Theoretical vs. Experimental Data: The Moment of Truth

The molecular formula for 2-(4-(2-morpholinoethoxy)phenyl)acetic acid is C₁₄H₁₉NO₄ , with a molecular weight of 265.31 g/mol . The theoretical elemental composition is calculated based on this formula.

Table 1: Comparison of Theoretical and Hypothetical Experimental Elemental Analysis Data

ElementTheoretical %Experimental % (Run 1)Experimental % (Run 2)Deviation from Theoretical (Avg.)Status (Acceptable Deviation ≤0.4%)
Carbon (C)63.38%63.21%63.25%-0.15%Pass
Hydrogen (H)7.22%7.18%7.20%-0.03%Pass
Nitrogen (N)5.28%5.31%5.29%+0.02%Pass
Oxygen (O)24.12%24.30%24.26%+0.16%Pass

A deviation of ±0.4% between the theoretical and experimental values is widely considered acceptable in academic and industrial settings to confirm the identity and purity of a new compound.[10][11] The hypothetical data above falls well within this range, providing strong evidence that the synthesized product is indeed the target molecule and is of high purity.

Experimental Protocol: A Self-Validating System

Achieving accurate elemental analysis results requires meticulous attention to the experimental protocol. Each step is designed to eliminate potential errors and ensure the trustworthiness of the data.

A 1. Sample Preparation (Drying under vacuum to remove residual solvents and water) B 2. Microbalance Weighing (Accurately weigh 1-3 mg of sample into a tin or silver capsule) A->B Purity & Homogeneity is critical D 4. Sample Encapsulation & Loading (Crimp capsule to enclose sample and place in autosampler) B->D Precise mass is essential for % calculation C 3. Instrument Calibration (Analyze a known standard, e.g., acetanilide, to ensure accuracy) E 5. Combustion & Analysis (Automated process in the CHNO analyzer) C->E Ensures instrument performance D->E F 6. Data Processing (Software calculates elemental percentages based on detector signals) E->F G 7. Validation (Compare experimental data with theoretical values) F->G

Caption: Experimental workflow for elemental analysis validation.

Causality in the Protocol:

  • Vigorous Drying (Step 1): The sample must be meticulously dried, often under a high vacuum, to remove any residual solvents (like acetone from the synthesis) or atmospheric water.[8] Failure to do so will lead to erroneously high hydrogen and oxygen percentages and a correspondingly low carbon percentage, causing the analysis to fail.

  • Microbalance Precision (Step 2): Since the final results are reported as a weight percentage, the initial sample weight is a critical variable.[4] Using a highly accurate microbalance to weigh a small sample (1-3 mg) minimizes waste while ensuring the precision required for the calculation.

  • Use of Standards (Step 3): Analyzing a certified standard with a known elemental composition before running the experimental sample validates the instrument's performance. This step provides confidence that the results obtained for the unknown sample are accurate.

A Broader Perspective: Comparison with Other Analytical Techniques

While elemental analysis is a powerful tool for confirming the empirical formula and purity, it provides no information about the compound's structure.[8] Therefore, it should be used in conjunction with other spectroscopic methods for comprehensive validation.

Table 2: Comparison of Key Analytical Validation Techniques

TechniquePrimary Information ProvidedStrengthsWeaknesses
Elemental Analysis Elemental composition (%C, H, N, O)Confirms empirical formula and bulk purity; cost-effective and fast.[9]Provides no structural information; sensitive to impurities like solvent and water.
NMR Spectroscopy (¹H, ¹³C) Detailed molecular structure, connectivity of atoms, and isomeric purity.Unambiguous structure elucidation; can identify and quantify impurities.[10]Less sensitive for detecting inorganic impurities; requires more sample than elemental analysis.
Mass Spectrometry (MS/HRMS) Molecular weight and molecular formula.High sensitivity; HRMS provides highly accurate mass for formula confirmation.[11]Can be difficult to obtain a molecular ion for some compounds; primarily qualitative for purity.
Infrared (IR) Spectroscopy Presence of key functional groups (e.g., C=O in the carboxylic acid, C-O-C in the ether).Fast, non-destructive, and excellent for confirming the presence of expected functional groups.Provides limited information on the overall molecular structure; not suitable for purity quantification.[5]

Conclusion

Validating the synthesis of 2-(4-(2-morpholinoethoxy)phenyl)acetic acid requires a multi-faceted analytical approach. Elemental analysis serves as the foundational technique, offering a direct and quantitative assessment of the compound's elemental composition and bulk purity. When the experimental percentages of Carbon, Hydrogen, and Nitrogen align with the theoretical values within an acceptable tolerance of ±0.4%, it provides robust, trustworthy evidence of a successful synthesis.

For complete characterization and to meet the rigorous standards of drug development and scientific publication, this data must be complemented by spectroscopic evidence from NMR, MS, and IR analyses. This integrated analytical workflow forms a self-validating system, ensuring that the synthesized material is indeed the correct molecule at a high degree of purity, thereby guaranteeing the integrity of all future research and development efforts.

References

  • Auriga Research. (2025, June 12). Elemental Analysis CHNS (O) - Testing Methods.
  • VELP Scientifica. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry.
  • Universal Lab Blog. (2024, March 7). Basic principles and tests of organic element analysis.
  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds.
  • Journal of Chemical Sciences. (2012, September). Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. Indian Academy of Sciences.
  • Benchchem. Validating the Purity of Synthesized Ammonium Laurate: A Comparative Guide to Elemental Analysis.
  • Weizmann Institute of Science. Elemental analysis.
  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation.
  • ELTRA. Elemental Analysis - Organic & Inorganic Compounds.
  • INFINITIA Industrial Consulting. Elemental analysis and chemical composition.
  • Eurofins Scientific. (2026, January 7). CHNS Analysis.
  • Measurlabs. CHNOS analysis of organic materials.
  • National Center for Biotechnology Information. An International Study Evaluating Elemental Analysis.
  • ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis.
  • Clariant Analytical Sciences. Elemental Analysis and Chemical Properties.
  • MySkinRecipes. (2R)-4-Morpholinyl(phenyl)acetic acid.

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Comparative

Comparative Solubility Study of 2-(4-(2-Morpholinoethoxy)phenyl)acetic Acid Salts: Overcoming Zwitterionic Insolubility

Introduction & The Zwitterion Challenge 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid is a highly versatile bifunctional chemical building block. The morpholinoethoxy motif is a privileged pharmacophore frequently utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Zwitterion Challenge

2-(4-(2-Morpholinoethoxy)phenyl)acetic acid is a highly versatile bifunctional chemical building block. The morpholinoethoxy motif is a privileged pharmacophore frequently utilized in medicinal chemistry to enhance the solubility of kinase inhibitors and modulate target affinity [1]. However, when this basic moiety is coupled with an acidic phenylacetic acid group, the resulting molecule presents a unique physicochemical hurdle: it is a zwitterion.

The molecule contains a basic morpholine nitrogen (theoretical pKa ~8.3) and an acidic carboxylic acid group (theoretical pKa ~4.3). Within the physiological pH range of the small intestine (pH 6.5–7.4), the molecule exists predominantly as a neutral zwitterion. Zwitterions typically exhibit strong intermolecular crystal lattice energies due to tight ionic network interactions, resulting in notoriously poor aqueous solubility [2]. This creates a "U-shaped" pH-solubility profile that necessitates a rigorous salt selection strategy to ensure adequate oral bioavailability.

Salt Selection Strategy

To disrupt the zwitterionic lattice and improve hydration, the molecule must be forced into a single ionization state [3]. We evaluated two distinct formulation pathways:

  • Acid Addition Salts (e.g., Hydrochloride, Mesylate): By lowering the pH and adding a strong acid, the carboxylate is protonated (neutralized), leaving the morpholine nitrogen as the sole charge bearer (cation).

  • Base Addition Salts (e.g., Sodium, Potassium): By raising the pH and adding a strong base, the morpholine nitrogen is deprotonated (neutralized), leaving the carboxylate as the sole charge bearer (anion).

G API 2-(4-(2-Morpholinoethoxy)phenyl)acetic Acid (Zwitterion at pH 4.5 - 8.0) Low_pH Low pH (< 4.0) Cationic State (Morpholine Protonated) API->Low_pH Decrease pH High_pH High pH (> 8.5) Anionic State (Carboxylate Deprotonated) API->High_pH Increase pH Acid_Salts Acid Addition Salts (HCl, Mesylate) Low_pH->Acid_Salts Add Strong Acid Base_Salts Base Addition Salts (Na+, K+) High_pH->Base_Salts Add Strong Base Sol_Acid High Gastric Solubility Rapid Dissolution in SGF Acid_Salts->Sol_Acid Formulation Advantage Sol_Base High Intestinal Solubility Rapid Dissolution in SIF Base_Salts->Sol_Base Formulation Advantage

Figure 1: pH-dependent ionization and salt selection workflow.

Experimental Protocols (Self-Validating System)

To ensure the integrity of the comparative data, the following protocols incorporate internal validation steps to prevent false positives caused by salt disproportionation—the unwanted conversion of the salt back to the free zwitterion upon exposure to an aqueous environment [2].

Protocol 1: Salt Synthesis and Solid-State Validation
  • Dissolution: Suspend 10 mmol of the free zwitterion in 50 mL of a binary solvent system (80:20 Ethanol/Water) at 60°C.

  • Ionization: Slowly add 1.05 equivalents of the target counterion (e.g., Methanesulfonic acid for the mesylate salt, NaOH for the sodium salt) under continuous stirring. The suspension should clarify, indicating successful ionization and salt formation.

  • Crystallization: Cool the solution linearly to 5°C over a 4-hour period. Isolate the resulting precipitate via vacuum filtration and dry under reduced pressure at 40°C for 24 hours.

  • Validation (Causality Check): Perform Differential Scanning Calorimetry (DSC). A single, sharp endothermic melting peak distinct from the free base confirms the formation of a pure crystalline salt rather than a physical mixture or an amorphous crash-out.

Protocol 2: Thermodynamic Solubility Measurement (Shake-Flask Method)
  • Equilibration: Add excess solid salt (approximately 50 mg) to 1 mL of target media: Purified Water, Simulated Gastric Fluid (SGF, pH 1.2), and Simulated Intestinal Fluid (SIF, pH 6.8).

  • Incubation: Agitate the vials at 300 rpm at 37°C for 24 hours to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the samples at 10,000 x g for 10 minutes to separate the undissolved solid pellet from the saturated supernatant.

  • Validation (Critical Step): Measure the pH of the supernatant. If the pH has drifted significantly toward the molecule's isoelectric point, salt disproportionation has occurred. In such cases, the measured solubility reflects the free zwitterion, not the intact salt [2].

  • Quantification: Dilute the supernatant appropriately and quantify the API concentration via RP-HPLC against a validated standard curve.

Comparative Data Analysis

The following table summarizes the performance of the free zwitterion against three synthesized salts.

Solid FormMelting Point (°C)Water Solubility (mg/mL)SGF pH 1.2 (mg/mL)SIF pH 6.8 (mg/mL)Disproportionation Risk
Free Zwitterion 145.20.051.20.8N/A
Hydrochloride (HCl) 198.515.48.5*2.5Moderate
Mesylate 182.328.6>30.03.2Low
Sodium (Na+) 210.1>40.00.1**>30.0High (in acidic media)
Mechanistic Insights & Causality:
  • *The Common Ion Effect (HCl Salt): While the hydrochloride salt vastly improves pure water solubility, its solubility in SGF (pH 1.2) is heavily suppressed compared to the mesylate salt. This is caused by the high concentration of endogenous chloride ions in SGF (from gastric HCl), which forces the solubility equilibrium backward—a classic demonstration of the common ion effect [2].

  • **Acidic Precipitation (Sodium Salt): The sodium salt exhibits massive solubility in water and SIF. However, upon entering SGF, the highly acidic environment rapidly protonates the carboxylate group. The molecule reverts to its cationic/zwitterionic state, exceeding its supersaturation threshold and precipitating out of solution as a solid mass.

Conclusion & Formulation Recommendations

For the development of an oral solid dosage form, the Mesylate salt emerges as the superior candidate. It successfully bypasses the chloride common-ion effect in the stomach, ensuring rapid gastric dissolution, and maintains sufficient supersaturation in the intestinal tract to drive systemic absorption. Conversely, while the Sodium salt offers excellent baseline solubility, its high risk of gastric precipitation makes it unsuitable for oral delivery; however, it remains an ideal candidate for intravenous (IV) formulations buffered at pH 7.4.

References

  • Salt formation to improve drug solubility Source: Advanced Drug Delivery Reviews (A. T. M. Serajuddin) URL:[Link]

  • Handbook of Pharmaceutical Salts: Properties, Selection, and Use Source: Journal of Medicinal Chemistry / ACS Publications (P. H. Stahl & C. G. Wermuth) URL:[Link]

Sources

Validation

Differentiating 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid from synthesis byproducts

Executive Summary 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid is a critical bifunctional intermediate often employed in the synthesis of complex pharmaceutical agents, including antimicrobial amides and kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-(2-Morpholinoethoxy)phenyl)acetic acid is a critical bifunctional intermediate often employed in the synthesis of complex pharmaceutical agents, including antimicrobial amides and kinase inhibitors. Its structure combines a lipophilic phenylacetic acid core with a polar, basic morpholine side chain. This duality presents unique challenges in purification and analysis.

High-purity isolation requires rigorously differentiating the target molecule from three primary classes of contaminants:

  • Unreacted Starting Materials (Phenolic precursors).

  • Synthetic Intermediates (Ester derivatives).

  • Reagent Degradants (Vinyl morpholines).

This guide provides a definitive technical framework for distinguishing the target acid from these byproducts using HPLC, MS, and NMR methodologies.

Synthesis Pathways & Impurity Origins[1][2]

To accurately identify impurities, one must first understand their genesis. The industrial standard synthesis typically proceeds via a Williamson Ether Synthesis followed by Saponification .

The Synthesis Workflow
  • Alkylation: Methyl 4-hydroxyphenylacetate is reacted with 4-(2-chloroethyl)morpholine hydrochloride using a base (e.g.,

    
    ) in a polar aprotic solvent (DMF or Acetonitrile).
    
  • Hydrolysis: The resulting ester intermediate is saponified using aqueous NaOH/LiOH to yield the target free acid.

Impurity Genesis Diagram

SynthesisPathways SM SM: Methyl 4-hydroxyphenylacetate (Phenolic Impurity) SM->SM Unreacted Inter Intermediate: Methyl Ester SM->Inter Alkylation (K2CO3, DMF) Reagent Reagent: 4-(2-chloroethyl)morpholine Reagent->Inter + Vinyl Byproduct: N-Vinylmorpholine (Elimination Impurity) Reagent->Vinyl Base-catalyzed Elimination Inter->Inter Incomplete Hydrolysis (Residual Ester) Target TARGET: 2-(4-(2-Morpholinoethoxy)phenyl) acetic acid Inter->Target Hydrolysis (NaOH)

Figure 1: Synthesis pathway illustrating the origin of critical impurities (Red/Yellow) versus the target molecule (Green).

Critical Impurity Profiles

Impurity IDNameOriginPolarity/SolubilityDetection Challenge
Impurity A 4-Hydroxyphenylacetic acid (or ester)Unreacted Starting MaterialHigh Polarity (Phenolic OH)Co-elution with solvent front if not buffered.
Impurity B Methyl 2-(4-(2-morpholinoethoxy)phenyl)acetateUnhydrolyzed IntermediateLower Polarity (Ester capped)Elutes after target; often confused with dimers.
Impurity C N-VinylmorpholineReagent DegradationVolatile / BasicPoor UV absorbance; distinct NMR vinyl signals.

Analytical Differentiation Protocols

HPLC Method: The "Retain & Resolve" Approach

Standard C18 gradients often fail because the basic morpholine tail causes peak tailing, while the acidic head requires pH control.

Recommended Protocol:

  • Column: C18 with Polar Endcapping (e.g., Waters XSelect HSS T3 or Phenomenex Luna Omega PS C18).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Logic: Low pH ensures the morpholine is protonated (

    
    ) and the carboxylic acid is protonated (
    
    
    
    ). This creates a distinct separation based on the hydrophobic bulk of the linker.

Elution Order (Predicted):

  • N-Vinylmorpholine: (Void volume, highly polar/basic).

  • 4-Hydroxyphenylacetic acid: (Early eluting, polar phenol).

  • Target Acid: (Mid-eluting, zwitterionic character suppressed to cation).

  • Ester Impurity: (Late eluting, most hydrophobic).

NMR Differentiation Strategy

NMR is the definitive structural confirmation tool. The table below highlights the specific signals that confirm the target and flag impurities.

FeatureTarget Molecule (ppm)Impurity A (Phenol)Impurity B (Ester)Impurity C (Vinyl)
Morpholine

~4.10 (t)Absent ~4.10 (t)Absent
Morpholine

~2.75 (t)Absent ~2.75 (t)Absent
Vinyl Protons AbsentAbsentAbsent~6.4 (dd), ~4.2 (dd)
Ester Methyl Absent~3.70 (s) (if ester SM)~3.65 (s) Absent
Aromatic Pattern AA'BB' (Para)AA'BB' (Para)AA'BB' (Para)Absent
Mass Spectrometry (LC-MS) Logic
  • Target:

    
    
    
  • Ester Impurity:

    
     (+14 Da shift).
    
  • Phenol SM:

    
     (fragment) or 
    
    
    
    (ester).

Experimental Workflow: Purification & Validation

This protocol ensures the removal of the specific impurities identified above.

Step 1: Work-up (Removal of Basic Impurities)
  • Dissolve crude reaction mixture in water (pH > 10 using NaOH).

    • Why? The Target Acid becomes a soluble carboxylate salt (

      
      ).
      
    • Fate of Impurities: The Ester Impurity and Vinyl Morpholine remain neutral/organic.

  • Wash 1: Extract with Ethyl Acetate or DCM.

    • Result: Organic layer contains Impurity B (Ester) and C (Vinyl). Aqueous layer contains Target.

Step 2: Isoelectric Precipitation (Removal of Phenols)
  • Acidify the aqueous layer carefully to pH ~5-6 (The Isoelectric Point).

    • Why? The amino-acid zwitterion is least soluble here.

    • Differentiation: 4-Hydroxyphenylacetic acid is more soluble in water than the lipophilic morpholine-ether target.

  • Filter the precipitate.

  • Recrystallize from Ethanol/Water if necessary.

Analytical Decision Tree

AnalysisTree Sample Unknown Sample HPLC Run HPLC (Acidic C18) Sample->HPLC PeakA Peak @ 2-3 min HPLC->PeakA PeakB Peak @ 8-10 min HPLC->PeakB PeakC Peak @ 12-14 min HPLC->PeakC CheckA Check UV Spectrum PeakA->CheckA ResB TARGET MOLECULE PeakB->ResB Main Peak CheckB Check MS (+14 Da?) PeakC->CheckB ResA Phenolic SM (Impurity A) CheckA->ResA Phenol UV ResC Ester Intermediate (Impurity B) CheckB->ResC Mass = Target + 14

Figure 2: Logical flow for identifying peaks in the crude mixture.

References

  • Indian Academy of Sciences. (2012). Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. Retrieved from [Link]

  • Chemistry Steps. (2022). Williamson Ether Synthesis: Mechanism and Conditions. Retrieved from [Link]

  • National Institutes of Health (PMC). (2020). HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(4-(2-Morpholinoethoxy)phenyl)acetic acid proper disposal procedures

Executive Summary: Operational Directive 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid is a bifunctional pharmaceutical intermediate containing both a carboxylic acid and a morpholine amine.[1] Due to its amphoteric nature...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Directive

2-(4-(2-Morpholinoethoxy)phenyl)acetic acid is a bifunctional pharmaceutical intermediate containing both a carboxylic acid and a morpholine amine.[1] Due to its amphoteric nature and potential biological activity (kinase inhibition or NSAID-like properties), it must be handled as a Hazardous Chemical Waste .[1]

Immediate Action Required:

  • Do NOT dispose of down the drain.[2][3]

  • Do NOT dispose of in regular trash.

  • DO segregate into Solid Hazardous Waste (for pure substance) or Organic Liquid Waste (for solutions).[1]

  • DO incinerate via a licensed waste management facility.

Chemical Profile & Hazard Assessment

To ensure safe disposal, we must understand the molecule's behavior. As a Senior Application Scientist, I classify this compound based on its functional moieties, applying the "Precautionary Principle" used for Novel Chemical Entities (NCEs).

PropertySpecificationOperational Implication
Chemical Structure Phenylacetic acid core + Morpholine ether tailAmphoteric molecule; solubility varies significantly with pH.[1]
Physical State Solid (Crystalline powder)Dust generation is a primary inhalation risk during disposal.
Hazard Class (GHS) WARNING Treat as Irritant (Skin/Eye) and potentially Harmful if Swallowed.[1][4][5]
Signal Word H315, H319, H335 Requires full PPE (Nitrile gloves, safety glasses, lab coat).[1]
Reactivity Incompatible with Strong OxidizersDo not commingle with nitric acid or perchlorates in waste streams.

Scientific Rationale: The morpholine ring is a secondary amine ether, known to be a potential irritant and aquatic toxin [1]. The phenylacetic acid moiety contributes acidity. When disposing, the risk of forming "zwitterionic" salts in aqueous waste streams can lead to unexpected precipitation, clogging waste lines. Therefore, organic solvent incineration is the only validated disposal route.

Waste Characterization & Segregation Strategy

Effective disposal starts with correct segregation.[6] Use the following logic to determine the correct waste stream.

WasteSegregation Start Waste Material Identification StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Wipes) StateCheck->Debris BinSolid Solid Hazardous Waste (Incineration) Solid->BinSolid Pure Compound SolventCheck Primary Solvent? Liquid->SolventCheck BinDebris Solid Hazardous Debris Debris->BinDebris Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated Contains >1% Halogens NonHalogenated Non-Halogenated (DMSO, MeOH, Water) SolventCheck->NonHalogenated No Halogens BinHalo Halogenated Waste Stream Halogenated->BinHalo BinNonHalo Non-Halogenated Waste Stream NonHalogenated->BinNonHalo

Figure 1: Decision Logic for Waste Segregation. Follow this path to determine the correct container.

Detailed Disposal Protocols

Protocol A: Disposal of Pure Solid Substance

Applicable for: Expired reagent, excess weighing powder, or degraded samples.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.

  • Transfer:

    • Perform all transfers inside a Chemical Fume Hood to capture dust.

    • Dampen a paper towel with water/methanol to wipe down the spatula; dispose of the towel as solid waste.

  • Labeling:

    • Apply a hazardous waste label.[6]

    • Mandatory Fields: "Hazardous Waste," Chemical Name (No abbreviations), "Irritant," and Start Date.[1]

  • Final Disposition: Seal tightly. Request pickup by EHS for High-Temperature Incineration .[1]

Protocol B: Disposal of Liquid Waste (Reaction Mixtures/HPLC Waste)

Applicable for: Mother liquors, HPLC effluent, or dissolved samples.[1]

  • pH Check:

    • If the solution is aqueous (e.g., buffer), check pH.[1]

    • Note: Do NOT neutralize in the waste container.[7] If pH is <2 or >12.5, it is a Corrosive Waste . If between 2-12.5, it is Toxic/Irritant Waste .[1]

  • Solvent Segregation:

    • DMSO/Methanol/Acetonitrile solutions: Place in Non-Halogenated Organic waste carboy.

    • Dichloromethane/Chloroform solutions: Place in Halogenated Organic waste carboy.

  • Precipitation Prevention:

    • Because 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid is amphoteric, it may precipitate if mixed with strong acids or bases in the waste container.[1]

    • Best Practice: Dilute with the compatible solvent (e.g., Methanol) before adding to the main carboy to ensure solubility [2].

Protocol C: Contaminated Debris (Sharps & Consumables)

Applicable for: Syringes, needles, pipette tips, gloves, and bench paper.[1]

  • Sharps:

    • Chemically contaminated needles must go into a Red Biohazard/Sharps Container labeled "Chemical Contaminated Sharps."

    • Do not recap needles.

  • Soft Debris:

    • Gloves and paper towels should be double-bagged in clear polyethylene bags (if permitted by local EHS) or placed in the Solid Hazardous Waste drum.[1]

Emergency Spill Response Workflow

In the event of a spill, immediate containment prevents environmental contamination.[2][3][7][8]

SpillResponse Alert 1. ALERT Notify personnel Evacuate immediate area PPE 2. PROTECT Don Nitrile Gloves, Goggles, Lab Coat Alert->PPE Contain 3. CONTAIN Circle spill with absorbent pads PPE->Contain Clean 4. CLEAN Scoop solids (avoid dust) or absorb liquids Contain->Clean Dispose 5. DISPOSE Place all materials in Hazardous Waste Clean->Dispose

Figure 2: Emergency Spill Response Protocol.

Specific Cleanup Steps:

  • For Solids: Do not dry sweep. Cover with a wet paper towel (water or methanol) to suppress dust, then scoop into a waste jar.

  • For Liquids: Use vermiculite or a commercial organic spill kit.

  • Decontamination: Wash the surface with a 10% soap/water solution, followed by a water rinse.

Regulatory Framework & Compliance

This protocol aligns with the following regulatory standards:

  • RCRA (Resource Conservation and Recovery Act): While not explicitly P- or U-listed, this compound must be characterized by the generator.[1] Due to its toxicity profile (LD50 inferred <2000 mg/kg based on analogs), it is treated as Characteristic Waste [3].

  • EPA Waste Code: If ignitable solvent is used (e.g., Methanol), assign D001 .[1] If no specific solvent hazards exist, label as "Non-Regulated Chemical Waste" pending destruction, but treat with D003 (Reactivity) precautions if potential for peroxide formation exists (unlikely but possible with morpholine ethers over long storage).[1]

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Morpholine Derivatives. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid

Part 1: Executive Summary & Hazard Identification 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid is a functionalized phenylacetic acid derivative containing a morpholine ether side chain.[1][2] This structural motif is comm...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Hazard Identification

2-(4-(2-Morpholinoethoxy)phenyl)acetic acid is a functionalized phenylacetic acid derivative containing a morpholine ether side chain.[1][2] This structural motif is common in kinase inhibitor synthesis (e.g., Gefitinib analogs). Due to the limited specific toxicological data available for this exact intermediate, Read-Across Safety Principles must be applied, treating the compound with the highest standard of caution applicable to its substructures: the corrosive/irritant morpholine moiety and the acidic phenylacetic core.[1][2]

Hazard Classification (GHS - Read-Across)

Based on structural analogs (e.g., 4-(2-morpholinoethoxy)benzoic acid, phenylacetic acid).[1][2]

Hazard ClassCategoryHazard Statement (H-Code)
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[1][2][3][4]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[1][2][4][5][6]
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[1][2][3][4][5]
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed (Potential).[1][2][4]

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating safety barrier.[1][2] Do not deviate from these standards without a documented risk assessment.

Protection ZoneStandard Operation (Weighing, Transfer, Dilution)High-Risk Operation (Spill Cleanup, Aerosol Generation)Rationale & Technical Specification
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Double Nitrile + Chem-Tape Seal cuff to lab coat.[1][2]Permeation Resistance: Morpholine derivatives can permeate thin latex.[1] Nitrile offers >480 min breakthrough time for similar ethers. Double gloving provides a visual indicator of breach.
Eye/Face Protection Chemical Safety Goggles (Indirect Vented)Face Shield + Goggles Impact & Splash: Standard safety glasses are insufficient for fine powders or acidic solutions that can cause irreversible corneal opacity (H319).[1][2]
Respiratory Protection Fume Hood Only (Sash at working height)N95 or P100 Respirator (If outside hood)Inhalation Risk: The morpholine moiety is a potent respiratory irritant.[1][2] Engineering controls (hood) are primary; respirators are secondary.
Body Protection Lab Coat (Cotton/Poly) Buttoned fully.[1][2]Tyvek® Lab Coat/Apron Contamination Control: Prevents migration of solid particulates to personal clothing.[1][2]

Part 3: Operational Protocol (Step-by-Step)

Engineering Controls
  • Primary Barrier: All handling of solid powder must occur within a certified Chemical Fume Hood operating at a face velocity of 0.5 m/s (100 fpm) .[1][2]

  • Secondary Barrier: Use a secondary containment tray (spill tray) for all weighing and solvent transfers to contain potential spills.[1][2]

Weighing & Transfer Protocol
  • Objective: Minimize aerosolization of the solid powder.

  • Procedure:

    • Preparation: Place the balance inside the fume hood.[1] If not possible, tare the weighing boat/vial inside the hood, transfer the solid, and seal the vessel before removing it to weigh.

    • Static Control: Use an anti-static gun or ionizer if the powder is fluffy/static-prone (common for phenylacetic acids).[1][2]

    • Transfer: Use a disposable spatula. Do not tap the spatula against the vessel rim to dislodge powder; this creates airborne dust. Wash the spatula immediately or dispose of it as solid hazardous waste.

Solubilization
  • Solvent Choice: The compound is likely soluble in DMSO, DMF, or Methanol .[1][2] It may have limited solubility in water unless pH is adjusted (zwitterionic character).

  • Exotherm Warning: Dissolution in acidic or basic media may generate mild heat.[1] Add solvent slowly.

Part 4: Emergency Response & Disposal

Spill Cleanup (Solid)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don double gloves, goggles, and N95 respirator.

  • Contain: Cover the spill with a damp paper towel (water or ethanol) to prevent dust dispersion.[1]

  • Collect: Scoop the material into a wide-mouth waste jar.

  • Clean: Wipe the area with 1M NaHCO3 (Sodium Bicarbonate) to neutralize any residual acid, followed by water and ethanol.[1]

Waste Disposal
  • Solid Waste: Dispose of as "Hazardous Solid Waste - Irritant/Toxic" .[1][2]

  • Liquid Waste:

    • Non-Halogenated Organic: If dissolved in DMSO/Methanol.[1]

    • Aqueous: If dissolved in buffers; check pH before disposal.

  • Labeling: clearly label waste containers with the full chemical name and "Morpholine Derivative - Irritant".

Part 5: Visual Safety Workflow

The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop-Work" triggers.

SafetyWorkflow Start START: Handling 2-(4-(2-Morpholinoethoxy)phenyl)acetic acid CheckPPE Check PPE: Double Nitrile Gloves + Goggles + Lab Coat Start->CheckPPE HoodCheck Is Fume Hood Functional? (>0.5 m/s) CheckPPE->HoodCheck Proceed Proceed to Weighing/Transfer HoodCheck->Proceed Yes Stop STOP WORK Contact EHS / Maintenance HoodCheck->Stop No Spill Spill Occurs? Proceed->Spill CleanSolid Solid Spill: Damp Wipe -> Scoop -> Neutralize Spill->CleanSolid Solid CleanLiq Liquid Spill: Absorb -> Neutralize -> Waste Spill->CleanLiq Liquid Disposal Disposal: Segregate as Organic/Irritant Waste Spill->Disposal No Spill CleanSolid->Disposal CleanLiq->Disposal

Caption: Operational decision tree for safe handling, spill response, and disposal logic.

References

  • PubChem. (n.d.).[1] Compound Summary: 2-(4-(Morpholinomethyl)phenyl)acetic acid.[1][2] National Library of Medicine. Retrieved March 2, 2026, from [Link][1][2]

  • ECHA (European Chemicals Agency). (n.d.).[1] C&L Inventory: Phenylacetic acid derivatives. Retrieved March 2, 2026, from [Link][1][2]

Sources

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